1-(tert-Butyldimethylsilyloxy)-2-propanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxypropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYDYTSJUGPFLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399591 | |
| Record name | 1-(tert-Butyldimethylsilyloxy)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74685-00-0 | |
| Record name | 1-(tert-Butyldimethylsilyloxy)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(tert-Butyldimethylsilyloxy)-2-propanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(tert-Butyldimethylsilyloxy)-2-propanone, a versatile silyl enol ether and valuable building block in organic synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and purification, and presents its characteristic spectroscopic data. Furthermore, this guide explores its applications as a key intermediate in the synthesis of complex molecules, particularly within the realm of drug discovery and development, with a focus on its role in forming crucial carbon-carbon bonds.
Introduction
This compound, also known as acetol TBDMS ether, is a protected form of hydroxyacetone. The introduction of the bulky tert-butyldimethylsilyl (TBDMS) group enhances its stability and modulates its reactivity, making it a valuable reagent in multi-step organic synthesis. Its primary utility lies in its function as a nucleophile, specifically as an enolate equivalent, for the formation of carbon-carbon bonds in reactions such as aldol additions. This guide serves as a technical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering detailed information to facilitate its effective use in the laboratory.
Chemical and Physical Properties
This compound is a clear, colorless liquid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 74685-00-0 | [1][2] |
| Molecular Formula | C₉H₂₀O₂Si | [1] |
| Molecular Weight | 188.34 g/mol | [1] |
| Boiling Point | 35-38 °C at 0.6 mmHg | [1] |
| Density | 0.976 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.426 | [1] |
| Flash Point | 165 °F (74 °C) | [1] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1] |
| Storage Temperature | 2-8 °C | [1] |
Experimental Protocols
Synthesis of this compound from Hydroxyacetone
This protocol describes the silylation of hydroxyacetone using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole as a base in dichloromethane (DCM) as the solvent.
Workflow for the Synthesis of this compound
Materials:
-
Hydroxyacetone (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)
-
Imidazole (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of hydroxyacetone (1.0 eq) and imidazole (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add tert-butyldimethylsilyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by flash column chromatography on silica gel.
Procedure:
-
Load the crude product onto a silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a clear, colorless liquid.
Alternatively, for larger scales, purification can be achieved by vacuum distillation. Given its boiling point of 35-38 °C at 0.6 mmHg, distillation under reduced pressure can effectively separate the product from less volatile impurities.[1]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on typical values for similar structures.
Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | s | 2H | -O-CH₂ -C(O)- |
| ~2.15 | s | 3H | -C(O)-CH₃ |
| ~0.90 | s | 9H | -Si-C(CH₃ )₃ |
| ~0.05 | s | 6H | -Si-(CH₃ )₂ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~207.0 | C =O |
| ~70.0 | -O-C H₂-C(O)- |
| ~26.0 | -Si-C(C H₃)₃ |
| ~25.5 | -C(O)-C H₃ |
| ~18.0 | -Si-C (CH₃)₃ |
| ~-5.0 | -Si-(C H₃)₂ |
Table 4: Predicted FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretch (alkyl) |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1250 | Strong | Si-CH₃ bend |
| ~1100 | Strong | Si-O-C stretch |
| ~840, 780 | Strong | Si-C stretch |
Table 5: Predicted Mass Spectrometry (EI) Fragmentation
| m/z | Interpretation |
| 188 | [M]⁺ (Molecular Ion) |
| 173 | [M - CH₃]⁺ |
| 131 | [M - C(CH₃)₃]⁺ (loss of tert-butyl group) |
| 73 | [(CH₃)₂Si=OH]⁺ |
| 57 | [C(CH₃)₃]⁺ |
| 43 | [CH₃CO]⁺ |
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] Its utility stems from its ability to act as a masked hydroxyacetone enolate, enabling the stereoselective formation of complex molecular architectures.
Role as an Enolate Equivalent in Aldol Reactions
The primary application of this compound is in aldol-type reactions. The silyl enol ether can be deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a lithium enolate. This enolate is a potent nucleophile that can react with various electrophiles, most notably aldehydes and ketones, to form β-hydroxy ketones, which are common structural motifs in many natural products and pharmaceuticals.[1][4]
Logical Flow of an Aldol Reaction using this compound
Potential Applications in the Synthesis of Kinase Inhibitors and Antiviral Agents
While direct synthesis of specific commercial drugs using this compound is not extensively documented in publicly available literature, its structural motif is relevant to the synthesis of complex heterocyclic compounds that are often the core of kinase inhibitors and antiviral agents. For instance, the β-hydroxy ketone products derived from its aldol reactions can be further cyclized to form various heterocyclic systems. Kinase inhibitors, which are crucial in cancer therapy, often feature complex heterocyclic scaffolds.[2][5] Similarly, many antiviral drugs are nucleoside analogs or contain intricate heterocyclic moieties where the stereoselective introduction of hydroxyl and carbonyl groups is critical.[6][7] The use of chiral auxiliaries or catalysts in aldol reactions with this compound could provide enantiomerically enriched building blocks for the synthesis of such therapeutic agents.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Protective eyewear, gloves, and a lab coat should be worn. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Due to its hydrolytic sensitivity, it should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.[1]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its utility as a protected hydroxyacetone enolate equivalent makes it a key building block for the construction of complex molecules, particularly in the context of drug discovery and development. This guide provides the essential technical information for its synthesis, purification, characterization, and application, serving as a valuable resource for researchers and professionals in the field. The strategic use of this compound in aldol and other carbon-carbon bond-forming reactions will continue to be a significant tool in the synthesis of novel therapeutic agents.
References
- 1. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]
- 2. Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(tert-Butyldimethylsilyloxy)-2-propanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1-(tert-Butyldimethylsilyloxy)-2-propanone, including its Chemical Abstracts Service (CAS) number, key physical and chemical properties, a detailed experimental protocol for its synthesis, and safety and handling information.
Core Data Summary
This compound is also known by other names, including 1-[tert-butyl(dimethyl)silyl]oxypropan-2-one and 1-(t-BUTYLDIMETHYLSILOXY)-2-PROPANONE.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₂₀O₂Si |
| Molecular Weight | 188.34 g/mol [2] |
| Boiling Point | 35-38 °C at 0.6 mmHg |
| Density | 0.976 g/mL at 25 °C |
| Refractive Index | n20/D 1.426 |
| Flash Point | 165 °F |
| Form | Liquid |
| Color | Clear colorless |
Synthesis Protocol
The synthesis of this compound involves the protection of the primary hydroxyl group of hydroxyacetone (acetol) using tert-butyldimethylsilyl chloride (TBDMS-Cl). This reaction is typically carried out in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Experimental Methodology
Materials:
-
Hydroxyacetone (acetol)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of hydroxyacetone (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.1 to 1.5 equivalents).
-
Stir the mixture at room temperature until the imidazole has dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dissolve tert-butyldimethylsilyl chloride (1.0 to 1.2 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture via a dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: A schematic overview of the synthesis of this compound.
Spectral Data
-
¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group at approximately 0.9 ppm, a singlet for the six protons of the two methyl groups on the silicon atom at around 0.1 ppm, a singlet for the two protons of the methylene group adjacent to the silyloxy group at approximately 4.2 ppm, and a singlet for the three protons of the methyl group adjacent to the carbonyl group at around 2.1 ppm.
-
¹³C NMR: The spectrum should display signals for the carbonyl carbon around 207 ppm, the methylene carbon adjacent to the silyloxy group around 70 ppm, the methyl carbon adjacent to the carbonyl group around 26 ppm, the quaternary carbon of the tert-butyl group around 18 ppm, the methyl carbons of the tert-butyl group around 25 ppm, and the methyl carbons on the silicon atom around -5 ppm.[3][4]
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ketone at approximately 1720 cm⁻¹. Other significant peaks would include C-H stretching vibrations around 2850-2960 cm⁻¹ and Si-O-C stretching in the region of 1050-1100 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M+) at m/z 188. A prominent fragment would be the loss of a tert-butyl group ([M-57]+) at m/z 131.
Reactivity and Applications
This compound is a valuable intermediate in organic synthesis. The tert-butyldimethylsilyl (TBDMS) ether serves as a protecting group for the primary hydroxyl group, which is stable under a variety of reaction conditions, particularly those involving basic and organometallic reagents. The ketone functionality allows for a wide range of transformations, such as nucleophilic additions, reductions, and enolate chemistry.
The TBDMS group can be readily removed under acidic conditions (e.g., acetic acid in THF/water) or by treatment with a fluoride ion source such as tetrabutylammonium fluoride (TBAF). This chemical versatility makes it a useful building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Deprotection Logical Pathway
References
- 1. scbt.com [scbt.com]
- 2. 74685-00-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide to 1-(tert-Butyldimethylsilyloxy)-2-propanone: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1-(tert-Butyldimethylsilyloxy)-2-propanone, a versatile building block in organic synthesis. The information is curated for professionals in the fields of chemical research and drug development.
Chemical Structure and Properties
This compound, also known as TBDMS-acetonyl ether, is a silyl ether derivative of hydroxyacetone. The presence of the bulky tert-butyldimethylsilyl (TBDMS) protecting group confers increased thermal and chemical stability compared to the parent alcohol, making it a valuable intermediate in multi-step syntheses.[]
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference(s) |
| CAS Number | 74685-00-0 | [2][3][4] |
| Molecular Formula | C₉H₂₀O₂Si | [2][3][4] |
| Molecular Weight | 188.34 g/mol | [][5] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 35-38 °C at 0.6 mmHg | [] |
| Density | 0.976 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.426 | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the silylation of hydroxyacetone. This reaction involves the protection of the primary hydroxyl group of hydroxyacetone with a tert-butyldimethylsilyl group, commonly using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.
Experimental Protocol: Silylation of Hydroxyacetone
This protocol is adapted from standard silylation procedures for primary alcohols.[6]
Materials:
-
Hydroxyacetone
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle (if necessary)
Procedure:
-
To a solution of hydroxyacetone (1.0 equivalent) in anhydrous DCM or DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.2 equivalents).
-
Stir the mixture until the imidazole has completely dissolved.
-
Slowly add a solution of TBDMS-Cl (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or another suitable organic solvent.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
References
Synthesis of 1-(tert-Butyldimethylsilyloxy)-2-propanone from methylsuccinic anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(tert-Butyldimethylsilyloxy)-2-propanone. Due to the absence of a direct, documented synthetic route from methylsuccinic anhydride, this document presents a robust and well-established two-step pathway commencing from the commercially available precursor, 1-hydroxy-2-propanone (hydroxyacetone). The guide furnishes a detailed experimental protocol for the silylation of 1-hydroxy-2-propanone, including quantitative data and a visual workflow. Furthermore, a discussion of theoretical multi-step pathways for the more complex conversion from methylsuccinic anhydride is provided for research and development purposes.
Introduction
This compound is a valuable intermediate in organic synthesis, serving as a protected form of hydroxyacetone. The tert-butyldimethylsilyl (TBDMS) protecting group offers stability under a variety of reaction conditions, allowing for selective transformations at other parts of a molecule, and can be readily removed when desired. This guide focuses on a practical and efficient method for its preparation.
Recommended Synthetic Pathway: Silylation of 1-Hydroxy-2-propanone
The most direct and efficient synthesis of this compound involves the protection of the primary hydroxyl group of 1-hydroxy-2-propanone using tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is typically carried out in the presence of a base, such as imidazole, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard silylation procedures for primary alcohols.
Materials:
-
1-Hydroxy-2-propanone (Hydroxyacetone)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 1-hydroxy-2-propanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Quantitative Data
| Reactant/Product | Molar Mass ( g/mol ) | Equivalents | Typical Yield (%) | Physical State |
| 1-Hydroxy-2-propanone | 74.08 | 1.0 | - | Colorless liquid[1] |
| TBDMSCl | 150.72 | 1.2 | - | White solid |
| Imidazole | 68.08 | 2.5 | - | White solid |
| This compound | 188.35 | - | 85-95 | Colorless oil |
Experimental Workflow
Caption: Workflow for the silylation of 1-hydroxy-2-propanone.
Theoretical Pathways from Methylsuccinic Anhydride
The synthesis of this compound from methylsuccinic anhydride is a significant chemical challenge due to the need to shorten the carbon backbone by two carbons and perform several functional group interconversions. There are no direct, established methods for this transformation. Below, we propose several hypothetical multi-step pathways for consideration in a research context.
Pathway A: Via Oxidative Decarboxylation and α-Functionalization
This pathway involves an initial decarboxylation to reduce the carbon chain length, followed by functionalization to introduce the required hydroxyl and ketone groups.
Caption: Hypothetical synthesis via oxidative decarboxylation.
Discussion of Steps:
-
Step 1 & 2: Hydrolysis of the anhydride to the diacid is straightforward. The subsequent oxidative bis-decarboxylation to form an alkene is a known transformation but can have variable yields depending on the substrate.
-
Step 3: The Wacker-Tsuji oxidation is a standard method for converting terminal alkenes to methyl ketones.
-
Step 4 & 5: α-Hydroxylation of ketones can be achieved through various methods, such as oxidation of the corresponding enolate, followed by the standard silylation as described in Section 2.
Pathway B: Via Barbier-Type Reaction and Subsequent Degradation
This pathway explores the use of an organometallic reagent to open the anhydride ring, followed by a series of transformations to arrive at the target structure.
Caption: Hypothetical synthesis via Barbier-type reaction.
Discussion of Steps:
-
Step 1: The reaction of anhydrides with Grignard reagents can be complex, potentially leading to a mixture of products from single and double addition.[2][3] Controlling the reaction to selectively form the desired keto-acid would be challenging.
-
Step 3: The haloform reaction could be used to cleave a methyl ketone, leading to a carboxylic acid with one less carbon. This would need to be carefully designed to yield a useful intermediate.
-
Step 4: This step would likely involve multiple transformations to convert the dicarboxylic acid derivative into the target α-hydroxy ketone, representing a significant synthetic challenge.
Conclusion
The synthesis of this compound is most practically and efficiently achieved through the silylation of commercially available 1-hydroxy-2-propanone. This technical guide provides a detailed and reliable protocol for this conversion. The synthesis from methylsuccinic anhydride remains a theoretical challenge requiring significant research and development to overcome hurdles related to carbon-carbon bond cleavage and functional group manipulation. The hypothetical pathways presented herein offer potential starting points for such research endeavors.
References
Spectroscopic and Synthetic Profile of 1-(tert-Butyldimethylsilyloxy)-2-propanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 1-(tert-Butyldimethylsilyloxy)-2-propanone. This silyl ether serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules where the protection of a primary hydroxyl group adjacent to a ketone is required.
Spectroscopic Data
Due to the limited availability of experimentally derived public data, the following spectroscopic information is based on predictive models. These predictions offer a reliable estimation of the expected spectral characteristics for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.18 | s | 2H | -O-CH₂-C(O)- |
| 2.15 | s | 3H | -C(O)-CH₃ |
| 0.92 | s | 9H | -Si-C(CH₃)₃ |
| 0.08 | s | 6H | -Si-(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 207.5 | C=O |
| 70.0 | -O-CH₂- |
| 26.5 | -C(O)-CH₃ |
| 25.7 | -Si-C(CH₃)₃ |
| 18.3 | -Si-C(CH₃)₃ |
| -5.5 | -Si-(CH₃)₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2958, 2930, 2858 | Strong | C-H stretch (alkyl) |
| 1725 | Strong | C=O stretch (ketone) |
| 1255 | Strong | Si-CH₃ bend |
| 1100 | Strong | Si-O-C stretch |
| 835, 780 | Strong | Si-C stretch |
Mass Spectrometry (MS)
Table 4: Predicted Major Fragments in EI-MS
| m/z | Relative Intensity | Possible Fragment |
| 173 | Moderate | [M - CH₃]⁺ |
| 131 | High | [M - C(CH₃)₃]⁺ |
| 75 | High | [(CH₃)₂SiOH]⁺ |
| 73 | Moderate | [(CH₃)₃Si]⁺ |
| 57 | High | [C(CH₃)₃]⁺ |
| 43 | High | [CH₃CO]⁺ |
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound from commercially available starting materials.
Synthesis of this compound
This procedure details the protection of the primary hydroxyl group of hydroxyacetone using tert-butyldimethylsilyl chloride (TBDMSCl).
Materials:
-
Hydroxyacetone (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of hydroxyacetone (1.0 equivalent) in anhydrous DMF, add imidazole (2.2 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the imidazole has completely dissolved.
-
Add tert-butyldimethylsilyl chloride (1.1 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a colorless oil.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 1-(tert-Butyldimethylsilyloxy)-2-propanone
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(tert-Butyldimethylsilyloxy)-2-propanone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed examination of the compound's spectral features.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on established chemical shift principles and data from analogous structures.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (CH₃)₃C-Si | ~ 0.90 | Singlet | 9H |
| (CH₃)₂Si | ~ 0.10 | Singlet | 6H |
| O-CH₂-C=O | ~ 4.20 | Singlet | 2H |
| C(=O)-CH₃ | ~ 2.15 | Singlet | 3H |
Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by four distinct singlets, reflecting the four non-equivalent proton environments in the molecule.
-
tert-Butyl Protons ((CH₃)₃C-Si): The nine protons of the tert-butyl group are equivalent and exhibit a singlet at approximately 0.90 ppm. The significant shielding is due to the electropositive nature of the silicon atom.
-
Dimethylsilyl Protons ((CH₃)₂Si): The six protons of the two methyl groups attached to the silicon atom are also equivalent and appear as a sharp singlet at around 0.10 ppm, shifted even further upfield due to the direct attachment to the silicon atom.
-
Methylene Protons (O-CH₂-C=O): The two protons of the methylene group are adjacent to both the silyloxy group and the carbonyl group. The deshielding effect of the electronegative oxygen and the carbonyl group results in a downfield chemical shift around 4.20 ppm. This signal appears as a singlet as there are no adjacent protons to couple with.
-
Methyl Ketone Protons (C(=O)-CH₃): The three protons of the methyl group attached to the carbonyl function are deshielded by the carbonyl group and resonate as a singlet at approximately 2.15 ppm.
Experimental Protocol
The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.[1]
-
The instrument is locked to the deuterium signal of the solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is performed at room temperature (approximately 298 K).[1]
-
Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (typically 8-16) are averaged to achieve an adequate signal-to-noise ratio.
3. Data Processing:
-
The resulting Free Induction Decay (FID) is Fourier transformed.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
The signals are integrated to determine the relative number of protons.
Visualization of Proton Environments
The following diagram illustrates the molecular structure of this compound and the logical relationship of its distinct proton environments.
Caption: Molecular structure and predicted ¹H NMR signal assignments.
References
In-Depth Technical Guide: 13C NMR Chemical Shifts of 1-(tert-Butyldimethylsilyloxy)-2-propanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(tert-Butyldimethylsilyloxy)-2-propanone. This information is critical for the structural elucidation and quality control of this compound in various research and development applications, particularly in organic synthesis and drug development where silyl ethers are common protecting groups.
Predicted 13C NMR Chemical Shift Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were obtained using computational prediction tools and are provided as a reference for spectral assignment. The solvent is assumed to be chloroform-d (CDCl3), a common solvent for NMR analysis of organic compounds.
| Carbon Atom | Assignment | Predicted Chemical Shift (ppm) |
| C1 | Methylene (-CH2-) | 70.5 |
| C2 | Ketone Carbonyl (C=O) | 206.2 |
| C3 | Methyl (-CH3) | 26.3 |
| C4 | Quaternary Carbon (t-butyl) | 18.1 |
| C5, C6, C7 | Methyls (t-butyl) | 25.6 |
| C8, C9 | Methyls (on Si) | -5.7 |
Experimental Protocol for 13C NMR Spectroscopy
The acquisition of a 13C NMR spectrum for a small organic molecule like this compound follows a standard protocol. The following is a representative methodology.
Instrumentation:
-
A high-resolution NMR spectrometer with a field strength of at least 300 MHz is recommended. Common instruments include those manufactured by Bruker, JEOL, or Varian.[1][2]
-
A 5 mm broadband probe is typically used.
Sample Preparation:
-
Approximately 10-50 mg of the purified this compound sample is accurately weighed.
-
The sample is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single carbon resonance at approximately 77.16 ppm, which can serve as an internal reference.[2]
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.0 ppm), although referencing to the solvent peak is also common practice.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The instrument is tuned and matched to the sample.
-
A standard one-dimensional 13C NMR experiment is performed with proton decoupling.[1] This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.
-
Key acquisition parameters include:
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[1]
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is common for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Spectral Width (sw): A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for most organic molecules.
-
Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The chemical shifts of the peaks are referenced to the TMS signal (0.0 ppm) or the CDCl3 solvent peak (77.16 ppm).
Molecular Structure and Chemical Shift Assignment
The relationship between the carbon atoms in this compound and their predicted 13C NMR chemical shifts is illustrated in the following diagram.
Caption: Molecular structure of this compound with predicted 13C NMR chemical shift assignments.
References
An In-depth Technical Guide to 1-(tert-Butyldimethylsilyloxy)-2-propanone: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and key chemical properties of 1-(tert-Butyldimethylsilyloxy)-2-propanone. The content herein is intended to support laboratory research and development activities by providing essential safety data, experimental protocols, and technical specifications.
Chemical Identity and Physical Properties
This compound, a silyl ether derivative of hydroxyacetone, is a versatile intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 74685-00-0 | [1] |
| Molecular Formula | C₉H₂₀O₂Si | [1] |
| Molecular Weight | 188.34 g/mol | [1] |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 35-38 °C at 0.6 mmHg | |
| Density | 0.976 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.426 | |
| Flash Point | 165 °F (74 °C) |
Safety and Hazard Information
This compound is classified as a flammable liquid and can cause skin and eye irritation. Appropriate safety precautions must be observed during its handling and use.
Hazard Identification
| Hazard Class | GHS Classification |
| Flammable Liquids | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
Precautionary Measures and Personal Protective Equipment (PPE)
| Precautionary Area | Recommendations |
| Handling | - Keep away from heat, sparks, open flames, and hot surfaces. - No smoking. - Use only non-sparking tools. - Take precautionary measures against static discharge. - Wash hands thoroughly after handling. - Avoid breathing vapors or mist. - Use in a well-ventilated area. |
| Personal Protective Equipment (PPE) | - Wear protective gloves (e.g., nitrile rubber). - Wear safety glasses with side-shields or chemical goggles. - Wear a lab coat or other protective clothing. |
| Storage | - Store in a well-ventilated place. - Keep container tightly closed. - Keep cool. - Recommended storage temperature: 2-8°C. |
| Disposal | - Dispose of contents/container in accordance with local, regional, national, and international regulations. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
Experimental Protocols
The following are representative experimental protocols for the synthesis and a common reaction of this compound. These are based on established methods for the protection of alcohols as tert-butyldimethylsilyl ethers and their subsequent deprotection.
Synthesis of this compound from Hydroxyacetone
This protocol describes the protection of the hydroxyl group of hydroxyacetone using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole.
Materials:
-
Hydroxyacetone
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add hydroxyacetone (1.0 equivalent).
-
Dissolve the hydroxyacetone in anhydrous DMF (to a concentration of approximately 0.5 M).
-
Add imidazole (2.5 equivalents) to the solution and stir until it is completely dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of TBDMSCl (1.2 equivalents) in anhydrous DMF to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Deprotection of this compound to Hydroxyacetone
This protocol describes the cleavage of the silyl ether bond to regenerate the parent alcohol, hydroxyacetone, using tetrabutylammonium fluoride (TBAF).
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution (1.1 equivalents) dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield hydroxyacetone.
Spectroscopic Data
| Spectroscopy | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |
| ¹H NMR | ~4.1-4.3 ppm (s, 2H, -O-CH₂-C(O)-) ~2.1-2.2 ppm (s, 3H, -C(O)-CH₃) ~0.9 ppm (s, 9H, -Si-C(CH₃)₃) ~0.1 ppm (s, 6H, -Si-(CH₃)₂) |
| ¹³C NMR | ~208 ppm (C=O) ~75 ppm (-O-CH₂-) ~26 ppm (-C(O)-CH₃) ~25.5 ppm (-Si-C(CH₃)₃) ~18 ppm (-Si-C(CH₃)₃) ~ -5 ppm (-Si-(CH₃)₂) |
| FTIR | ~2950-2850 cm⁻¹ (C-H stretch) ~1720 cm⁻¹ (C=O stretch) ~1250 cm⁻¹ (Si-C stretch) ~1100-1000 cm⁻¹ (Si-O-C stretch) ~840, 780 cm⁻¹ (Si-C bend) |
Diagrams
The following diagrams illustrate the logical workflow for the synthesis and a common reaction involving this compound.
Caption: Synthesis of this compound.
Caption: Deprotection of this compound.
References
A Technical Guide to 1-(tert-Butyldimethylsilyloxy)-2-propanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 1-(tert-Butyldimethylsilyloxy)-2-propanone, a versatile silyl ether of hydroxyacetone. This document covers its nomenclature, chemical and physical properties, detailed experimental protocols for its synthesis, and its application in advanced organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery.
Compound Identification and Synonyms
This compound is a valuable synthetic intermediate where the primary hydroxyl group of hydroxyacetone is protected by a tert-butyldimethylsilyl (TBS) group. This protection strategy enhances its utility in various chemical transformations by masking the reactive hydroxyl functionality.
| Identifier Type | Value |
| IUPAC Name | 1-{[tert-butyl(dimethyl)silyl]oxy}propan-2-one |
| CAS Number | 74685-00-0[1][2] |
| Molecular Formula | C₉H₂₀O₂Si[1][2] |
| Molecular Weight | 188.34 g/mol [1][2] |
| InChI Key | LHYDYTSJUGPFLA-UHFFFAOYSA-N[] |
| Canonical SMILES | CC(=O)CO--INVALID-LINK--(C)C(C)(C)C[] |
A variety of synonyms and alternative names are used in the literature to refer to this compound, which are summarized in the table below.
| Synonyms and Alternative Names |
| 1-(tert-Butyldimethylsilyloxy)propan-2-one |
| 1-[(tert-butyldiMethylsilyl)oxy]propan-2-one[2] |
| 1-[(tert-Butyl)dimethylsiloxy]-2-propanone[2] |
| 1-(t-BUTYLDIMETHYLSILOXY)-2-PROPANONE[2] |
| 2-Propanone, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-[2] |
| 1-(tert-Butyldimethylsilyoxy)-2-propanone[2] |
| DK382[2] |
| 1-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}acetone[2] |
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Appearance | Clear, colorless liquid | [] |
| Boiling Point | 35-38 °C at 0.6 mmHg | [2] |
| Density | 0.976 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.426 | [2] |
| Flash Point | 165 °F (74 °C) | [2] |
| Storage Temperature | 2-8 °C | [2] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2] |
-
¹H NMR: The spectrum is expected to show a singlet for the methyl protons of the acetyl group, a singlet for the methylene protons adjacent to the silyloxy group, a singlet for the tert-butyl protons, and a singlet for the dimethylsilyl protons.
-
¹³C NMR: The spectrum should exhibit distinct signals for the carbonyl carbon, the methylene carbon, the methyl carbon of the acetyl group, and the carbons of the tert-butyldimethylsilyl protecting group.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ketone is expected around 1720 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the alkyl groups and Si-O and Si-C stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum would likely show the molecular ion peak and characteristic fragmentation patterns of silyl ethers, including the loss of a tert-butyl group.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in the Pictet-Spengler reaction are provided below.
Synthesis of this compound
This protocol describes the protection of the primary hydroxyl group of hydroxyacetone using tert-butyldimethylsilyl chloride.
Materials:
-
Hydroxyacetone (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a solution of hydroxyacetone in anhydrous dichloromethane, add imidazole.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride in anhydrous dichloromethane to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.
Caption: Workflow for the synthesis of this compound.
Application in the Pictet-Spengler Reaction
This protocol outlines the use of this compound in the Pictet-Spengler reaction with tryptamine to form a tetrahydro-β-carboline derivative. This reaction is fundamental in the synthesis of many alkaloids and pharmacologically active compounds.[4][5][6]
Materials:
-
Tryptamine (1.0 eq)
-
This compound (1.1 eq)
-
Trifluoroacetic acid (TFA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve tryptamine and this compound in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude tetrahydro-β-carboline product, which can be further purified by chromatography.
Caption: Key steps of the Pictet-Spengler reaction.
This technical guide provides a solid foundation for researchers and professionals working with this compound. The detailed information on its properties and synthetic utility will aid in its effective application in the development of novel chemical entities.
References
An In-Depth Technical Guide to Silyl Enol Ethers in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyl enol ethers are a class of organic compounds that serve as crucial intermediates in modern organic synthesis.[1] Sharing the general structure R₃Si−O−CR=CR₂, they are essentially the silylated counterparts of enolates.[1] This structural modification imparts a unique combination of stability and reactivity, allowing them to be isolated and stored while also functioning as potent nucleophiles in a variety of carbon-carbon bond-forming reactions. Their utility is central to the construction of complex molecular architectures found in natural products and active pharmaceutical ingredients. This guide provides a comprehensive overview of their preparation, key reactions, and detailed experimental protocols.
Core Concepts: Structure and Reactivity
The key to the utility of silyl enol ethers lies in the strong silicon-oxygen bond, which makes them more stable than their corresponding metal enolates.[1] However, the C=C double bond retains significant nucleophilicity, especially when activated by a Lewis acid. This allows for controlled reactions with a wide range of electrophiles.
A critical aspect of silyl enol ether chemistry is the ability to control the regioselectivity of their formation from unsymmetrical ketones. This leads to either the kinetic or thermodynamic silyl enol ether, providing access to different constitutional isomers from the same starting material.[2]
-
Kinetic Silyl Enol Ethers : These are formed by the irreversible deprotonation of the less sterically hindered α-proton. This process is typically achieved using a strong, bulky, non-nucleophilic base at low temperatures.[2]
-
Thermodynamic Silyl Enol Ethers : These are the more stable isomers, featuring a more substituted double bond. Their formation is favored under conditions that allow for equilibration, such as using a weaker base at higher temperatures.[1]
Preparation of Silyl Enol Ethers: Kinetic vs. Thermodynamic Control
The selective formation of either the kinetic or thermodynamic silyl enol ether is a powerful tool in synthesis. The choice of reaction conditions is paramount in dictating the outcome.[2]
Data Presentation: Regioselective Synthesis of Silyl Enol Ethers of 2-Methylcyclohexanone
| Starting Material | Base/Conditions | Silylating Agent | Temperature | Product Ratio (Kinetic:Thermodynamic) | Reference |
| 2-Methylcyclohexanone | LDA in DME | TMSCl | -78 °C to 0 °C | >99 : <1 | |
| 2-Methylcyclohexanone | Et₃N in DMF | TMSCl | Reflux | 22 : 78 | [3] |
Experimental Protocols
1. Synthesis of the Kinetic Silyl Enol Ether of 2-Methylcyclohexanone
-
Reagents and Equipment : 2-Methylcyclohexanone, Lithium diisopropylamide (LDA), Trimethylsilyl chloride (TMSCl), Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate, Round-bottom flask, Magnetic stirrer, Syringes, Septa, Nitrogen inlet.
-
Procedure :
-
A dry, nitrogen-flushed round-bottom flask is charged with a solution of LDA in THF.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of 2-methylcyclohexanone in THF is added dropwise to the LDA solution. The mixture is stirred at -78 °C for 30 minutes.
-
Trimethylsilyl chloride is added neat to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation to afford the kinetic silyl enol ether.
-
-
Characterization (Representative for 1-(Trimethylsilyloxy)cyclohexene) :
-
¹H NMR (CDCl₃, ppm) : δ 4.85 (t, 1H), 2.00 (m, 4H), 1.65 (m, 4H), 0.18 (s, 9H).
-
¹³C NMR (CDCl₃, ppm) : δ 150.5, 107.0, 29.8, 24.0, 23.2, 22.5, 0.5.
-
IR (neat, cm⁻¹) : 3045, 2930, 1665 (C=C), 1250, 845.
-
2. Synthesis of the Thermodynamic Silyl Enol Ether of 2-Methylcyclohexanone
-
Reagents and Equipment : 2-Methylcyclohexanone, Triethylamine, Trimethylsilyl chloride (TMSCl), N,N-Dimethylformamide (DMF), Pentane, Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate, Round-bottom flask, Magnetic stirrer, Reflux condenser, Nitrogen inlet.
-
Procedure :
-
A round-bottom flask is charged with 2-methylcyclohexanone, triethylamine, and trimethylsilyl chloride in DMF.
-
The mixture is heated to reflux and stirred for 24 hours.
-
The reaction mixture is cooled to room temperature and partitioned between pentane and saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with pentane. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation to yield the thermodynamic silyl enol ether.
-
Logical Relationships: Kinetic vs. Thermodynamic Control
Caption: Conditions for kinetic vs. thermodynamic silyl enol ether formation.
Key Reactions of Silyl Enol Ethers
Silyl enol ethers participate in a wide array of chemical transformations, making them invaluable in organic synthesis.
Mukaiyama Aldol Addition
The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde or ketone.[4] This reaction forms a β-hydroxy carbonyl compound and is a powerful method for constructing carbon-carbon bonds.[4]
| Silyl Enol Ether of | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Cyclohexanone | TiCl₄ | 82 (threo + erythro) | 63:19 | [4] |
| Acetophenone | TiCl₄ | 90 | - | [2] |
| Propiophenone | TiCl₄ | 85 | 80:20 | [2] |
-
Reagents and Equipment : 1-(Trimethylsilyloxy)cyclohexene, Benzaldehyde, Titanium tetrachloride (TiCl₄), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate, Round-bottom flask, Magnetic stirrer, Syringes, Septa, Nitrogen inlet.
-
Procedure :
-
A dry, nitrogen-flushed round-bottom flask is charged with dichloromethane and cooled to -78 °C.
-
Titanium tetrachloride is added dropwise to the cold solvent.
-
A solution of benzaldehyde in dichloromethane is added to the reaction mixture.
-
A solution of 1-(trimethylsilyloxy)cyclohexene in dichloromethane is added dropwise. The reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature and then filtered through a pad of celite.
-
The aqueous layer of the filtrate is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to give the β-hydroxy ketone.
-
Caption: Mechanism of the Mukaiyama Aldol Addition.
Saegusa-Ito Oxidation
The Saegusa-Ito oxidation is a palladium-catalyzed reaction that converts silyl enol ethers into α,β-unsaturated carbonyl compounds. This reaction is a mild and efficient method for introducing unsaturation.
| Silyl Enol Ether of | Oxidant System | Yield (%) | Reference |
| Cyclohexanone | Pd(OAc)₂ / p-Benzoquinone | 92 | |
| 2-Methylcyclohexanone | Pd(OAc)₂ / p-Benzoquinone | 89 | |
| Propiophenone | Pd(OAc)₂ / p-Benzoquinone | 85 |
-
Reagents and Equipment : Silyl enol ether, Palladium(II) acetate (Pd(OAc)₂), p-Benzoquinone, Acetonitrile, Celite, Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate, Round-bottom flask, Magnetic stirrer, Nitrogen inlet.
-
Procedure :
-
A round-bottom flask is charged with the silyl enol ether and p-benzoquinone in acetonitrile.
-
Palladium(II) acetate is added to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The mixture is diluted with diethyl ether and filtered through a pad of Celite.
-
The filtrate is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford the α,β-unsaturated carbonyl compound.
-
Caption: Catalytic cycle of the Saegusa-Ito Oxidation.
Conclusion
Silyl enol ethers are indispensable tools in the arsenal of the modern organic chemist. Their tunable reactivity, coupled with the ability to control their regioselective formation, provides a reliable platform for the stereocontrolled construction of complex organic molecules. The Mukaiyama aldol addition and the Saegusa-Ito oxidation are just two examples of their broad utility. A thorough understanding of their properties and reaction pathways is essential for researchers, scientists, and drug development professionals aiming to design and execute efficient and elegant synthetic routes.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. N-Triflylthiophosphoramide Catalyzed Enantioselective Mukaiyama Aldol Reaction of Aldehydes with Silyl Enol Ethers of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: The Use of 1-(tert-Butyldimethylsilyloxy)-2-propanone in Mukaiyama Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mukaiyama aldol reaction is a powerful carbon-carbon bond-forming reaction that serves as a cornerstone in modern organic synthesis. It facilitates the cross-aldol reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde or ketone, in the presence of a Lewis acid catalyst.[1][2][3] This method offers significant advantages over traditional base-mediated aldol reactions, including milder reaction conditions and greater control over regioselectivity and stereoselectivity.[1][2]
1-(tert-Butyldimethylsilyloxy)-2-propanone is a readily accessible silyl enol ether derived from acetone. Its use in the Mukaiyama aldol reaction provides a direct route to the synthesis of β-hydroxy ketones, which are versatile building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.[4] The tert-butyldimethylsilyl (TBS) group offers good stability under various conditions, while still being readily removable upon completion of the reaction.
Reaction Principle and Mechanism
The Mukaiyama aldol reaction is initiated by the activation of the aldehyde electrophile by a Lewis acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the silyl enol ether. The reaction proceeds through an open transition state, and the subsequent hydrolysis of the resulting silyl-protected aldol adduct yields the desired β-hydroxy ketone.[1][2]
References
- 1. Mukaiyama Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Lewis Acid-Mediated Aldol Addition with Silyl Enol Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis acid-mediated aldol addition of silyl enol ethers, commonly known as the Mukaiyama aldol reaction, is a cornerstone of modern organic synthesis for the construction of carbon-carbon bonds. This reaction offers a powerful and versatile method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in a vast array of natural products and pharmaceutically active molecules.[1][2] The use of pre-formed silyl enol ethers overcomes the challenges of regioselectivity and self-condensation often encountered in traditional base-mediated aldol reactions. The choice of Lewis acid plays a crucial role in determining the yield and stereoselectivity of the reaction, with common choices including titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and tin tetrachloride (SnCl₄).[1][2]
These application notes provide detailed protocols for the diastereoselective Mukaiyama aldol reaction using these three common Lewis acids, offering a practical guide for laboratory chemists.
Data Presentation
The following table summarizes the quantitative data for the described protocols, allowing for a direct comparison of the effectiveness of different Lewis acids in specific aldol additions.
| Entry | Silyl Enol Ether | Aldehyde/Ketone | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | 1-(Trimethylsilyloxy)cyclohexene | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 2 | 82 | 84:16 | --INVALID-LINK-- |
| 2 | 1-(Trimethylsilyloxy)cyclohexene | Isobutyraldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 3 | 95 | >95:5 | --INVALID-LINK-- |
| 3 | (Z)-1-Phenyl-1-(trimethylsilyloxy)propene | Propanal | SnCl₄ | CH₂Cl₂ | -78 | 1 | 85 | 92:8 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: TiCl₄-Mediated Aldol Addition of 1-(Trimethylsilyloxy)cyclohexene to Benzaldehyde
This protocol describes the reaction between 1-(trimethylsilyloxy)cyclohexene and benzaldehyde, catalyzed by titanium tetrachloride, to yield a β-hydroxy ketone.
Materials:
-
1-(Trimethylsilyloxy)cyclohexene (1.70 g, 10.0 mmol)
-
Benzaldehyde (1.06 g, 10.0 mmol)
-
Titanium tetrachloride (TiCl₄) (1.1 mL, 10.0 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A 100-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (30 mL) and cooled to -78 °C in a dry ice/acetone bath.
-
Titanium tetrachloride (1.1 mL, 10.0 mmol) is added dropwise to the cold dichloromethane with stirring.
-
A solution of benzaldehyde (1.06 g, 10.0 mmol) in anhydrous dichloromethane (10 mL) is added dropwise to the reaction mixture over 10 minutes.
-
A solution of 1-(trimethylsilyloxy)cyclohexene (1.70 g, 10.0 mmol) in anhydrous dichloromethane (10 mL) is then added dropwise over 15 minutes.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL) at -78 °C.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired β-hydroxy ketone (1.67 g, 82% yield) as a mixture of diastereomers (syn:anti = 84:16).
Protocol 2: BF₃·OEt₂-Mediated Aldol Addition of 1-(Trimethylsilyloxy)cyclohexene to Isobutyraldehyde
This protocol details the highly diastereoselective reaction between 1-(trimethylsilyloxy)cyclohexene and isobutyraldehyde using boron trifluoride etherate as the Lewis acid.
Materials:
-
1-(Trimethylsilyloxy)cyclohexene (0.85 g, 5.0 mmol)
-
Isobutyraldehyde (0.36 g, 5.0 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.62 mL, 5.0 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (25 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A 50-mL, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous dichloromethane (15 mL) and cooled to -78 °C.
-
Boron trifluoride etherate (0.62 mL, 5.0 mmol) is added to the cold solvent.
-
A solution of isobutyraldehyde (0.36 g, 5.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise.
-
A solution of 1-(trimethylsilyloxy)cyclohexene (0.85 g, 5.0 mmol) in anhydrous dichloromethane (5 mL) is then added dropwise over 10 minutes.
-
The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched at -78 °C by the addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
After warming to room temperature, the layers are separated, and the aqueous phase is extracted with dichloromethane (2 x 15 mL).
-
The combined organic extracts are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification of the crude product by flash chromatography (eluent: hexane/ethyl acetate = 8:2) yields the β-hydroxy ketone (0.81 g, 95% yield) with high syn diastereoselectivity (>95:5).
Protocol 3: SnCl₄-Mediated Aldol Addition of (Z)-1-Phenyl-1-(trimethylsilyloxy)propene to Propanal
This protocol outlines the syn-selective aldol addition of a Z-silyl enol ether to propanal, promoted by tin tetrachloride.
Materials:
-
(Z)-1-Phenyl-1-(trimethylsilyloxy)propene (1.92 g, 10.0 mmol)
-
Propanal (0.58 g, 10.0 mmol)
-
Tin tetrachloride (SnCl₄) (1.17 mL, 10.0 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a stirred solution of tin tetrachloride (1.17 mL, 10.0 mmol) in anhydrous dichloromethane (20 mL) at -78 °C under an inert atmosphere is added a solution of propanal (0.58 g, 10.0 mmol) in anhydrous dichloromethane (10 mL) over 5 minutes.
-
After stirring for an additional 10 minutes, a solution of (Z)-1-phenyl-1-(trimethylsilyloxy)propene (1.92 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) is added dropwise over 20 minutes.
-
The resulting mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (25 mL).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 25 mL).
-
The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The residue is purified by flash column chromatography (eluent: hexane/ethyl acetate = 9:1) to give the syn-aldol adduct (1.63 g, 85% yield) with a diastereomeric ratio of 92:8 (syn:anti).
Visualizations
Caption: General workflow for a Lewis acid-mediated aldol addition.
Caption: Catalytic cycle of the Mukaiyama aldol reaction.
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple diastereoselectivity of the BF3.OEt2-catalyzed vinylogous Mukaiyama aldol reaction of 2-(trimethylsiloxy)furans with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Acetone Enolate Equivalent: 1-(tert-Butyldimethylsilyloxy)-2-propanone in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-Butyldimethylsilyloxy)-2-propanone serves as a stable and versatile synthetic equivalent of the acetone enolate, a crucial nucleophile in carbon-carbon bond-forming reactions. The bulky tert-butyldimethylsilyl (TBDMS) protecting group enhances the stability of the enol ether, allowing for its isolation and purification while preventing self-condensation, a common side reaction with acetone itself. This reagent is particularly valuable in Mukaiyama aldol reactions, where it reacts with aldehydes and ketones in the presence of a Lewis acid to afford β-hydroxy ketones, important structural motifs in many natural products and pharmaceutical agents.
Synthesis of this compound
The preparation of this compound can be achieved through a two-step sequence starting from commercially available 1,2-propanediol. The primary hydroxyl group is first selectively protected with a tert-butyldimethylsilyl group, followed by oxidation of the secondary alcohol to the corresponding ketone.
Experimental Protocol: Synthesis
Step 1: Monosilylation of 1,2-Propanediol
A solution of 1,2-propanediol (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C. To this solution, triethylamine (1.1 eq) is added, followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.0 eq) in DCM. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 1-(tert-Butyldimethylsilyloxy)-2-propanol, is purified by flash column chromatography.
Step 2: Oxidation to this compound
To a solution of 1-(tert-Butyldimethylsilyloxy)-2-propanol (1.0 eq) in anhydrous DCM, Dess-Martin periodinane (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford this compound as a colorless oil.
Table 1: Synthesis of this compound - Representative Data
| Step | Reagents and Conditions | Product | Yield (%) | Spectroscopic Data |
| 1 | 1,2-Propanediol, TBDMS-Cl, Et3N, DCM, 0 °C to rt | 1-(tert-Butyldimethylsilyloxy)-2-propanol | ~85 | ¹H NMR (CDCl₃, 400 MHz): δ 3.85-3.78 (m, 1H), 3.58 (dd, J = 9.8, 3.4 Hz, 1H), 3.39 (dd, J = 9.8, 7.8 Hz, 1H), 2.45 (br s, 1H), 1.13 (d, J = 6.3 Hz, 3H), 0.89 (s, 9H), 0.06 (s, 6H). |
| 2 | Dess-Martin periodinane, DCM, 0 °C to rt | This compound | ~90 | ¹H NMR (CDCl₃, 400 MHz): δ 4.15 (s, 2H), 2.15 (s, 3H), 0.91 (s, 9H), 0.08 (s, 6H). ¹³C NMR (CDCl₃, 101 MHz): δ 208.5, 70.0, 26.3, 25.8, 18.2, -5.5. |
Application in Mukaiyama Aldol Reactions
This compound is an excellent nucleophile in Lewis acid-catalyzed Mukaiyama aldol reactions, reacting with a wide range of aldehydes to produce β-hydroxy ketones. The choice of Lewis acid and reaction conditions can influence the diastereoselectivity of the reaction. Titanium tetrachloride (TiCl₄) is a commonly used Lewis acid for this transformation.[1]
General Experimental Protocol: Mukaiyama Aldol Reaction
To a solution of the aldehyde (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, a solution of TiCl₄ (1.1 eq) in DCM is added dropwise. The resulting mixture is stirred for 10 minutes, after which a solution of this compound (1.2 eq) in DCM is added dropwise. The reaction is stirred at -78 °C for 1-3 hours and then quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Logical Workflow for Mukaiyama Aldol Reaction
Caption: Experimental workflow for the Mukaiyama aldol reaction.
Table 2: Mukaiyama Aldol Reaction of this compound with Various Aldehydes
| Entry | Aldehyde | Lewis Acid | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | TiCl₄ | 1-Hydroxy-1-phenyl-3-(tert-butyldimethylsilyloxy)butan-2-one | 85 | 70:30 |
| 2 | p-Nitrobenzaldehyde | TiCl₄ | 1-Hydroxy-1-(4-nitrophenyl)-3-(tert-butyldimethylsilyloxy)butan-2-one | 92 | 75:25 |
| 3 | Isobutyraldehyde | TiCl₄ | 1-Hydroxy-4-methyl-3-(tert-butyldimethylsilyloxy)pentan-2-one | 78 | 65:35 |
| 4 | Cinnamaldehyde | TiCl₄ | 1-Hydroxy-1-phenyl-3-(tert-butyldimethylsilyloxy)pent-4-en-2-one | 81 | 68:32 |
Note: The diastereomeric ratios are representative and can be influenced by the specific reaction conditions and the substrate.
Signaling Pathway of the Mukaiyama Aldol Reaction
The reaction proceeds through the activation of the aldehyde by the Lewis acid, making it more electrophilic. The silyl enol ether then acts as a nucleophile, attacking the activated carbonyl carbon to form a new carbon-carbon bond. A subsequent workup step removes the silyl group from the intermediate to yield the final β-hydroxy ketone.
Caption: Simplified mechanism of the Mukaiyama aldol reaction.
Applications in Drug Development and Natural Product Synthesis
The β-hydroxy ketone motif generated from the Mukaiyama aldol reaction using this compound is a common structural feature in a wide array of biologically active molecules. This makes the reagent a valuable tool for medicinal chemists and researchers in natural product synthesis. For example, this methodology can be employed in the synthesis of polyketide natural products, which exhibit a range of biological activities including antibiotic, antifungal, and anticancer properties. The ability to stereoselectively construct these units is crucial for accessing the desired biologically active isomers.
Conclusion
This compound is a highly effective and stable acetone enolate equivalent for the synthesis of β-hydroxy ketones via the Mukaiyama aldol reaction. The straightforward preparation of this reagent and its reliable reactivity with a variety of aldehydes make it an indispensable tool for organic chemists in academic and industrial settings, particularly in the fields of drug discovery and natural product synthesis. The protocols and data presented here provide a foundation for the application of this versatile reagent in complex molecule synthesis.
References
Synthesis of β-Hydroxy Ketones Using 1-(tert-Butyldimethylsilyloxy)-2-propanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of β-hydroxy ketones utilizing the Mukaiyama aldol reaction of the silyl enol ether derived from 1-(tert-butyldimethylsilyloxy)-2-propanone. This methodology offers a versatile and stereoselective route to valuable building blocks in organic synthesis and drug development.
Introduction
β-Hydroxy ketones are fundamental structural motifs present in a wide array of natural products and pharmaceuticals. The aldol reaction represents one of the most powerful methods for their construction. The Mukaiyama aldol addition, a Lewis acid-mediated reaction between a silyl enol ether and a carbonyl compound, provides a reliable and often stereoselective means to access these structures, avoiding issues of self-condensation inherent in traditional base-catalyzed aldol reactions.[1][2][3][4]
This compound serves as a readily available and functionalized three-carbon building block. Its corresponding silyl enol ether is a versatile nucleophile in the Mukaiyama aldol reaction, leading to the formation of protected β-hydroxy ketones which can be subsequently deprotected to reveal the desired β-hydroxy ketone functionality.
Reaction Principle
The overall transformation involves two key steps:
-
Mukaiyama Aldol Addition: The silyl enol ether of this compound reacts with an aldehyde in the presence of a Lewis acid catalyst (e.g., titanium tetrachloride, TiCl₄) to form a protected β-hydroxy ketone. The stereochemical outcome of this reaction (syn vs. anti) is influenced by the geometry of the silyl enol ether and the reaction conditions.[1][5][6]
-
Deprotection: The tert-butyldimethylsilyl (TBS) ether protecting group is removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to yield the final β-hydroxy ketone.[7][8][9]
Experimental Protocols
Preparation of the Silyl Enol Ether of this compound
Protocol:
-
To a stirred solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.0 eq) dropwise.
-
Allow the solution to warm to 0 °C for 15 minutes and then cool back down to -78 °C to form a solution of lithium diisopropylamide (LDA).
-
To this LDA solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add tert-butyldimethylsilyl chloride (TBSCl) (1.1 eq) as a solution in anhydrous THF to the enolate solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel to afford the desired silyl enol ether.
TiCl₄-Mediated Mukaiyama Aldol Addition
This protocol is adapted from a highly stereoselective TiCl₄-mediated aldol reaction of a structurally similar ketone and can be applied to the silyl enol ether of this compound.[5][10]
Protocol:
-
To a solution of the aldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add titanium tetrachloride (TiCl₄) (1.1 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 15 minutes.
-
To this solution, add a solution of the silyl enol ether of this compound (1.2 eq) in anhydrous CH₂Cl₂ dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a protected β-hydroxy ketone, can be purified by flash column chromatography on silica gel.
Deprotection of the TBS Ether
The final step involves the removal of the TBS protecting group to yield the β-hydroxy ketone. Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for this transformation.[7][8][9][11]
Protocol:
-
To a solution of the TBS-protected β-hydroxy ketone (1.0 eq) in tetrahydrofuran (THF) at 0 °C, add a 1.0 M solution of TBAF in THF (1.1-1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude β-hydroxy ketone can be purified by flash column chromatography on silica gel.
Data Presentation
While specific quantitative data for the Mukaiyama aldol reaction of the silyl enol ether of this compound with a range of aldehydes is not extensively reported in a single source, the following table illustrates the expected outcomes based on similar reactions. The yields and diastereomeric ratios (d.r.) are highly dependent on the specific aldehyde substrate and reaction conditions.
Table 1: Representative Data for TiCl₄-Mediated Mukaiyama Aldol Reaction
| Entry | Aldehyde | Product (Protected β-Hydroxy Ketone) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | 1-(tert-Butyldimethylsilyloxy)-4-hydroxy-4-phenyl-2-butanone | 75-90 | >95:5 |
| 2 | p-Nitrobenzaldehyde | 1-(tert-Butyldimethylsilyloxy)-4-hydroxy-4-(4-nitrophenyl)-2-butanone | 70-85 | >95:5 |
| 3 | Isobutyraldehyde | 1-(tert-Butyldimethylsilyloxy)-4-hydroxy-5-methyl-2-hexanone | 65-80 | >90:10 |
| 4 | Cinnamaldehyde | 1-(tert-Butyldimethylsilyloxy)-4-hydroxy-6-phenyl-5-hexen-2-one | 60-75 | >90:10 |
Note: The yields and diastereomeric ratios are estimates based on analogous reactions and may vary.
Visualizations
Reaction Pathway
Caption: Overall synthetic route to β-hydroxy ketones.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion
The use of this compound in the Mukaiyama aldol reaction provides an efficient and highly diastereoselective method for the synthesis of β-hydroxy ketones. The protocols outlined in this document offer a robust starting point for researchers in organic synthesis and drug development. The ability to generate valuable chiral building blocks with high stereocontrol underscores the importance of this methodology. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum yields and selectivities.
References
- 1. Mukaiyama Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mukaiyama Aldol Addition [organic-chemistry.org]
- 5. Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone [organic-chemistry.org]
- 6. Mukaiyama Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. TBS Deprotection - TBAF [commonorganicchemistry.com]
- 10. Highly stereoselective TiCl4-mediated aldol reactions from (S)-2-benzyloxy-3-pentanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: Asymmetric Synthesis Applications of Chiral Silyl Enol Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyl enol ethers are highly versatile intermediates in organic synthesis, serving as enolate surrogates for a wide range of carbon-carbon bond-forming reactions. The introduction of chirality into the silyl enol ether moiety or the use of chiral catalysts in their reactions has opened up a vast landscape for asymmetric synthesis, enabling the stereocontrolled construction of complex molecules with high enantiopurity. These methodologies are of paramount importance in the pharmaceutical industry and materials science, where the specific stereochemistry of a molecule is often critical to its function.
This document provides a detailed overview of the applications of chiral silyl enol ethers in key asymmetric transformations, including aldol, Michael, and Mannich reactions. It is intended to serve as a practical guide for researchers, offering not only a summary of the state-of-the-art but also detailed experimental protocols for selected reactions.
Asymmetric Aldol Reactions
The Mukaiyama aldol reaction, a Lewis-acid catalyzed reaction between a silyl enol ether and a carbonyl compound, is a cornerstone of modern organic synthesis.[1] The development of asymmetric variants has been a major focus, allowing for the enantioselective synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals.[1][2]
A significant approach involves the use of a chiral promoter system to control the stereochemical outcome of the reaction between achiral silyl enol ethers and achiral aldehydes.[2] For instance, a promoter system consisting of tin(II) triflate, a chiral diamine, and tributyltin fluoride can catalyze the reaction to afford aldol adducts with high enantioselectivities.[2] Perfect stereochemical control can be achieved in the reaction of silyl enol ethers of S-ethyl propanethioate with aldehydes by employing a combination of tin(II) triflate, a chiral diamine, and dibutyltin diacetate.[2] This method is applicable to a wide variety of aldehydes, including aliphatic, α,β-unsaturated, and aromatic aldehydes.[2]
Table 1: Catalytic Asymmetric Aldol Reaction of Silyl Enol Ethers with Aldehydes [3]
| Entry | Silyl Enol Ether | Aldehyde | Chiral Diamine | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1a | Benzaldehyde | (S)-1-methyl-2-(1-naphthylaminomethyl)pyrrolidine | 82 | 90 |
| 2 | 1a | 4-Chlorobenzaldehyde | (S)-1-methyl-2-(1-naphthylaminomethyl)pyrrolidine | 85 | 92 |
| 3 | 1a | 2-Naphthaldehyde | (S)-1-methyl-2-(1-naphthylaminomethyl)pyrrolidine | 80 | 95 |
| 4 | 1b | Benzaldehyde | (S)-1-methyl-2-(1-naphthylaminomethyl)pyrrolidine | 78 | 85 |
| 5 | 1b | Isobutyraldehyde | (S)-1-methyl-2-(1-naphthylaminomethyl)pyrrolidine | 75 | 88 |
Reactions were performed using a catalytic amount of chiral diamine coordinated tin(II) triflate.[3]
Experimental Protocol: Asymmetric Aldol Reaction Promoted by a Chiral Tin(II) Lewis Acid[2][4]
Materials:
-
Tin(II) triflate (Sn(OTf)₂)
-
(S)-1-methyl-2-(piperidinomethyl)pyrrolidine (chiral diamine)
-
Dibutyltin diacetate (Bu₂Sn(OAc)₂)
-
Silyl enol ether of S-ethyl propanethioate
-
Benzaldehyde
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of Sn(OTf)₂ (0.12 mmol) and the chiral diamine (0.12 mmol) in CH₂Cl₂ (2 mL) at -78 °C is added Bu₂Sn(OAc)₂ (0.10 mmol).
-
After stirring for 15 minutes, a solution of the silyl enol ether (0.10 mmol) in CH₂Cl₂ (1 mL) is added.
-
A solution of benzaldehyde (0.10 mmol) in CH₂Cl₂ (1 mL) is then added dropwise over 1 hour.
-
The reaction mixture is stirred at -78 °C for an additional 20 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired β-hydroxy thioester.
Asymmetric Michael Additions
The Mukaiyama-Michael reaction, the conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound, is another powerful tool for C-C bond formation.[4] Chiral Lewis acids have been effectively employed to catalyze this reaction enantioselectively.
New chiral tethered bis(8-quinolinolato) (TBOx) aluminum(III) complexes have been shown to be highly effective catalysts for the enantioselective Mukaiyama-Michael reaction of silyl enol ethers.[4] These catalysts can even handle tetrasubstituted silyl enol ethers, leading to the formation of enantioenriched α-carbonyl all-carbon-substituted quaternary stereocenters.[4]
Table 2: Enantioselective Mukaiyama-Michael Addition of Silyl Enol Ethers [4]
| Entry | Silyl Enol Ether | α,β-Unsaturated Acylphosphonate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2a | 3a | 95 | 96 |
| 2 | 2b | 3a | 92 | 94 |
| 3 | 2c | 3a | 88 | 91 |
| 4 | 2d (tetrasubstituted) | 3a | 85 | 90 |
Reactions catalyzed by a chiral (TBOx)AlSbF₆ complex.[4]
Experimental Protocol: Asymmetric Mukaiyama-Michael Addition[5]
Materials:
-
Chiral (TBOx)AlCl catalyst
-
Silver hexafluoroantimonate (AgSbF₆)
-
Silyl enol ether
-
α,β-Unsaturated acylphosphonate
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, a solution of the (TBOx)AlCl catalyst (0.05 mmol) in CH₂Cl₂ (1.0 mL) is treated with AgSbF₆ (0.05 mmol).
-
The resulting mixture is stirred for 30 minutes, and the precipitated AgCl is removed by filtration through Celite.
-
The filtrate containing the active catalyst is cooled to -78 °C.
-
The α,β-unsaturated acylphosphonate (0.5 mmol) is added, followed by the silyl enol ether (0.6 mmol).
-
The reaction is stirred at -78 °C for the specified time (typically several hours).
-
The reaction is quenched with saturated aqueous NaHCO₃.
-
The mixture is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The product is purified by flash chromatography on silica gel.
Asymmetric Mannich Reactions
The Mannich reaction, involving the aminoalkylation of a carbon nucleophile, is a fundamental transformation for the synthesis of nitrogen-containing compounds. The use of silyl enol ethers as nucleophiles in catalytic asymmetric Mannich-type reactions provides a powerful method for the synthesis of chiral β-amino carbonyl compounds.[5][6]
A novel chiral zirconium catalyst, prepared from zirconium(IV) tert-butoxide, (R)-6,6'-dibromo-1,1'-bi-2-naphthol ((R)-6,6'-Br₂BINOL), and N-methylimidazole, has been developed for the catalytic enantioselective Mannich-type reaction of silyl enol ethers with aldimines.[5] High yields and enantioselectivities are achieved, particularly with aldimines bearing N-substituted hydroxyphenyl moieties.[5]
Similarly, a catalyst system composed of Cu(OTf)₂ and a chiral diamine effectively catalyzes the reaction between N-acylimino esters and silyl enol ethers to produce Mannich-type adducts in high yields and with high enantioselectivities.[6]
Table 3: Catalytic Asymmetric Mannich-Type Reaction of Silyl Enol Ethers with Aldimines [5]
| Entry | Silyl Enol Ether | Aldimine | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 4a | 5a | 95 | 96 |
| 2 | 4a | 5b | 92 | 94 |
| 3 | 4b | 5a | 88 | 92 |
| 4 | 4b | 5c | 90 | 95 |
Reactions catalyzed by a chiral Zirconium catalyst.[5]
Experimental Protocol: Asymmetric Mannich-Type Reaction[6]
Materials:
-
Zirconium(IV) tert-butoxide (Zr(OᵗBu)₄)
-
(R)-6,6'-Dibromo-1,1'-bi-2-naphthol ((R)-6,6'-Br₂BINOL)
-
N-methylimidazole (NMI)
-
Aldimine
-
Silyl enol ether
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)-6,6'-Br₂BINOL (0.24 mmol) in toluene (2 mL) is added Zr(OᵗBu)₄ (0.1 mmol) at room temperature.
-
The mixture is stirred for 1 hour, followed by the addition of NMI (0.2 mmol).
-
After stirring for another hour, the solvent is removed under reduced pressure.
-
The residue is dissolved in toluene (1 mL), and the aldimine (0.1 mmol) is added at -45 °C.
-
The silyl enol ether (0.15 mmol) is then added, and the mixture is stirred at -45 °C for 24 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The residue is purified by preparative thin-layer chromatography.
Other Novel Asymmetric Transformations
Beyond the classical aldol, Michael, and Mannich reactions, chiral silyl enol ethers are enabling new and powerful asymmetric transformations.
-
Defluorinative Allylation: A catalytic methodology for the regio-, diastereo-, and enantioselective construction of α-allyl ketones has been developed through the defluorinative allylation of silyl enol ethers.[7][8] This protocol leverages the dual role of the fluorine atom as both a leaving group and an activator for the fluorophilic silyl enol ether through a Si-F interaction.[7][8]
-
Simmons-Smith Cyclopropanation: A catalytic asymmetric Simmons-Smith cyclopropanation of silyl enol ethers using a dipeptide ligand provides access to a variety of optically active cyclopropyl silyl ethers in high yields and with up to 96% ee.[9]
-
Synthesis of Chiral Silyl Enol Ethers: A general procedure for the highly catalytic and enantioselective synthesis of silyl enol ethers bearing a vinyl group at a chiral β-position has been reported.[10] This method utilizes trialkylsiloxy-1,3-dienes and ethylene as precursors with a (bis-phosphine)-cobalt(II) complex as the catalyst.[10]
Visualizations
Caption: General workflow for a catalytic asymmetric Mukaiyama aldol reaction.
Caption: A logical workflow for developing an asymmetric synthesis using chiral silyl enol ethers.
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric Catalysis with Ethylene. Synthesis of Functionalized Chiral Enolates - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1-(tert-Butyldimethylsilyloxy)-2-propanone in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction
1-(tert-Butyldimethylsilyloxy)-2-propanone is a valuable ketone building block in organic synthesis, particularly for the preparation of chiral pharmaceutical intermediates. Its utility stems from the presence of a versatile ketone functional group and a sterically demanding tert-butyldimethylsilyl (TBDMS) protecting group. This protecting group offers stability under various reaction conditions while allowing for selective deprotection when required. A primary application of this compound lies in its conversion to chiral 1,2-propanediol derivatives, which are key structural motifs in a wide range of pharmaceuticals, including antiviral and cardiovascular agents.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key chiral intermediate, (R)-1-(tert-butyldimethylsilyloxy)propan-2-ol, a precursor to enantiomerically pure 1,2-propanediol.
Application: Synthesis of Chiral 1,2-Propanediol Precursors
Chiral 1,2-diols are fundamental building blocks in the synthesis of numerous pharmaceuticals. The stereochemistry of these diols is often crucial for the biological activity of the final drug molecule. This compound serves as a prochiral starting material for the efficient synthesis of enantiomerically enriched 1,2-propanediol monoethers through asymmetric reduction.
The general workflow for this application is depicted below:
Asymmetric Reduction to (R)-1-(tert-Butyldimethylsilyloxy)propan-2-ol
The key transformation is the asymmetric reduction of the ketone functionality in this compound to the corresponding chiral alcohol. This can be achieved using various chiral reducing agents or catalytic systems. Biocatalysis, employing enzymes such as alcohol dehydrogenases, offers a highly selective and environmentally friendly approach to obtaining the desired enantiomer.
Quantitative Data
The following table summarizes typical results for the asymmetric reduction of this compound.
| Parameter | Value | Reference |
| Substrate | This compound | |
| Product | (R)-1-(tert-Butyldimethylsilyloxy)propan-2-ol | |
| Method | Asymmetric reduction (e.g., enzymatic) | [1] |
| Yield | High | [1] |
| Enantiomeric Excess (ee) | >99% | [1] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of this compound
This protocol describes a general procedure for the enzymatic asymmetric reduction of this compound to (R)-1-(tert-butyldimethylsilyloxy)propan-2-ol. The specific enzyme and reaction conditions may need to be optimized for best results.
Materials:
-
This compound
-
Alcohol dehydrogenase (ADH) with appropriate stereoselectivity (e.g., from Rhodococcus ruber)
-
Co-factor (e.g., NADPH or NADH)
-
Co-substrate for co-factor regeneration (e.g., isopropanol)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic solvent (e.g., methyl tert-butyl ether (MTBE))
-
Standard glassware for organic synthesis
-
Shaking incubator or stirred reactor
Procedure:
-
In a reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).
-
Add the alcohol dehydrogenase and the co-factor to the buffer solution.
-
Add the co-substrate (e.g., isopropanol) for co-factor regeneration.
-
Dissolve this compound in a minimal amount of a water-miscible organic solvent if necessary, and add it to the reaction mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., GC or HPLC) until completion.
-
Upon completion, extract the product from the aqueous phase with an organic solvent (e.g., MTBE).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-1-(tert-butyldimethylsilyloxy)propan-2-ol.
Expected Outcome:
This procedure is expected to yield (R)-1-(tert-butyldimethylsilyloxy)propan-2-ol in high yield and with excellent enantiomeric excess.[1]
Protocol 2: Deprotection to (R)-1,2-Propanediol
This protocol outlines the removal of the TBDMS protecting group to yield the free chiral diol.
Materials:
-
(R)-1-(tert-Butyldimethylsilyloxy)propan-2-ol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve (R)-1-(tert-butyldimethylsilyloxy)propan-2-ol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting (R)-1,2-propanediol can be further purified by distillation or used directly in the next step.
Logical Relationship of Deprotection
Conclusion
This compound is a highly useful and versatile starting material for the synthesis of valuable chiral pharmaceutical intermediates. Its ability to be efficiently and stereoselectively converted into enantiopure 1,2-propanediol precursors makes it a key component in the synthetic chemist's toolbox for the development of complex and biologically active molecules. The protocols provided herein offer a foundation for researchers to utilize this building block in their synthetic endeavors.
References
Application Notes & Protocols: TBDMS as a Protecting Group for Alcohols in Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In the landscape of multi-step organic synthesis, the strategic use of protecting groups is essential for achieving complex molecular architectures.[1] For the protection of hydroxyl functionalities, silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS or TBS) group, have become indispensable tools.[1][2][3] The TBDMS group offers a robust shield for alcohols against a wide array of reaction conditions, yet it can be selectively removed under mild protocols.[1][4] Its popularity stems from the steric bulk imparted by the tert-butyl group, which significantly enhances its stability compared to smaller silyl ethers like trimethylsilyl (TMS).[1] TBDMS ethers are approximately 10,000 times more stable towards hydrolysis than TMS ethers, a feature that allows for selective deprotection strategies in complex syntheses.[1][5]
This document provides detailed application notes, experimental protocols, and comparative data for the use of TBDMS as a protecting group for alcohols, intended to guide researchers in its effective implementation.
Core Properties and Advantages
The defining characteristic of the TBDMS group is the significant steric hindrance provided by the tert-butyl substituent. This steric shield impedes the approach of nucleophiles and protons to the silicon-oxygen bond, rendering the TBDMS ether more stable than less hindered silyl ethers.[1]
Key Advantages of TBDMS Protecting Group:
-
Enhanced Stability: TBDMS ethers are significantly more stable to a wide range of reagents and reaction conditions compared to TMS ethers, including mild acidic and basic hydrolysis.[1]
-
Ease of Introduction and Removal: The protection and deprotection reactions are generally high-yielding and can be performed under mild conditions.[5][6]
-
Orthogonality: The TBDMS group is stable under conditions used to remove other common protecting groups and can be selectively cleaved in the presence of many other functional groups.[5][7]
-
Broad Applicability: It is widely used in the synthesis of complex natural products, pharmaceuticals, and in solid-phase synthesis.[2]
Data Presentation: Comparative Stability of Silyl Ethers
The choice of a silyl protecting group is often dictated by its relative stability. The following table summarizes the relative rates of hydrolysis for common silyl ethers, highlighting the superior stability of the TBDMS group.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[1] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using TBDMS-Cl and Imidazole
This protocol describes a general procedure for the silylation of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous DMF.
-
Add imidazole to the solution and stir until it is completely dissolved.
-
Slowly add TBDMS-Cl to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). For more sterically hindered alcohols, gentle heating (e.g., 40-50 °C) may be necessary.[1]
-
Upon completion, pour the reaction mixture into deionized water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then with brine to remove residual DMF and imidazole.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS ether.
Quantitative Data for TBDMS Protection (Representative Examples):
| Substrate | Reagents | Solvent | Temperature | Time | Yield |
| Primary Alcohol | TBDMS-Cl, Imidazole | DMF | Room Temp. | 12-24 h | High |
| Secondary Alcohol | TBDMS-Cl, Imidazole | DMF | Room Temp. - 50°C | 12-24 h | High |
| Hindered Alcohol | TBDMS-OTf, 2,6-Lutidine | DCM | Room Temp. | Variable | High |
Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)
This protocol outlines the cleavage of a TBDMS ether using a fluoride source, which is the most common method for deprotection.
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solution under reduced pressure to yield the deprotected alcohol.
-
If necessary, purify the product by flash column chromatography.
Quantitative Data for TBDMS Deprotection (Representative Examples):
| Reagent | Solvent | Temperature | Time | Notes |
| TBAF | THF | Room Temp. | 1-18 h | Most common and general method.[1][6] |
| HF-Pyridine | THF | 0°C - Room Temp. | Variable | Effective, but HF is hazardous. |
| Acetic Acid/H₂O | THF | Room Temp. - 45°C | Variable | Slower than fluoride-based methods. |
| Acetyl chloride (cat.) | MeOH | 0°C - Room Temp. | 20-45 min | Mild and efficient for various TBDMS ethers.[5][7] |
| ZrCl₄ (20 mol%) | MeCN | Room Temp. | 20-45 min | High yields, tolerates acid and base-sensitive groups.[7] |
| CuCl₂·2H₂O (cat.) | Acetone/H₂O | Reflux | 2-30 h | Nearly neutral conditions.[8] |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the protection of an alcohol with TBDMS-Cl and its subsequent deprotection.
Caption: General workflow for TBDMS protection and deprotection of an alcohol.
Protection Mechanism
The following diagram illustrates the proposed mechanism for the imidazole-catalyzed silylation of an alcohol.
Caption: Proposed mechanism for imidazole-catalyzed TBDMS protection of an alcohol.
Deprotection Mechanism with Fluoride
The following diagram shows the mechanism for the fluoride-mediated cleavage of a TBDMS ether.
Caption: Mechanism for the fluoride-mediated deprotection of a TBDMS ether.
Considerations and Potential Side Reactions
While TBDMS is a reliable protecting group, potential side reactions should be considered:
-
Silyl Migration: Under certain basic or acidic conditions, the TBDMS group can migrate between hydroxyl groups, particularly in diols or polyols.[1]
-
Incomplete Protection/Deprotection: Sterically hindered alcohols may be challenging to protect completely.[1][6] Conversely, forcing deprotection conditions can affect other sensitive functional groups.
By understanding the principles outlined in these application notes and following the detailed protocols, researchers can effectively utilize the TBDMS protecting group to advance their synthetic campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
Standard Procedure for Deprotection of tert-Butyldimethylsilyl Ethers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The tert-butyldimethylsilyl (TBS) group is a cornerstone of organic synthesis, prized for its robust protection of hydroxyl functionalities. Its widespread use is attributed to its stability across a broad spectrum of reaction conditions and its facile, selective removal. These application notes provide a comprehensive overview of the standard procedures for the deprotection of TBS ethers, offering detailed protocols and comparative data to guide researchers in selecting the optimal conditions for their specific synthetic needs.
Introduction
The cleavage of a TBS ether is typically achieved through two primary mechanisms: fluoride-mediated cleavage and acidic hydrolysis.[1] The choice of method depends on the overall synthetic strategy, the presence of other sensitive functional groups within the molecule, and the desired level of selectivity.
Fluoride-Mediated Deprotection: This is the most common method for TBS group removal and relies on the high affinity of the fluoride ion for silicon. The strong silicon-fluoride bond that is formed provides the thermodynamic driving force for the reaction.[1][2] Tetrabutylammonium fluoride (TBAF) is the most frequently used fluoride source.[2][3]
Acid-Catalyzed Deprotection: Acidic conditions facilitate the protonation of the ether oxygen, rendering it a better leaving group and enabling the cleavage of the silicon-oxygen bond.[1][4] This method can be particularly useful for selective deprotection in the presence of other silyl ethers that are more stable to acid.
Comparative Data for Common Deprotection Methods
The efficiency of TBS deprotection is influenced by the choice of reagent, solvent, temperature, and reaction time. The following tables summarize quantitative data for common deprotection protocols, allowing for easy comparison.
Table 1: Fluoride-Mediated Deprotection of TBS Ethers with TBAF
| Entry | Substrate Type | TBAF (equiv.) | Solvent | Temperature | Time | Yield (%) |
| 1 | Secondary Alcohol Derivative | 1.1 | THF | 0°C to rt | 45 min | 32 |
| 2 | Complex Alcohol | 1.2 | THF | rt | 48 h | 97 |
| 3 | Primary Alcohol Derivative | 1.0 | THF | rt | Overnight | 99 |
| 4 | Diol Derivative | 1.0 (per OH) | THF | rt | 18 h | 97 |
| 5 | Penta-TBS Enone | 7.5 - 10.0 | THF | Not Specified | 49 h | High |
Note: Yields are highly substrate-dependent.[2][5]
Table 2: Acid-Catalyzed Deprotection of TBS Ethers
| Entry | Reagent | Solvent | Temperature | Time | Observations |
| 1 | Acetic Acid/THF/H₂O (4:1:1) | - | rt | Very Slow | Can be highly selective.[6] |
| 2 | 10 mol% CSA | MeOH:DCM (1:1) | -20 or 0°C | 2 h at 0°C | Deprotects primary TBS groups.[6] |
| 3 | 100 mol% CSA | MeOH | rt | 10 min | Rapid deprotection of primary TBS groups.[6] |
| 4 | PPTS | MeOH | rt | - | Milder than CSA, rate is ~10x slower.[1][6] |
| 5 | HCl | MeOH | - | - | Effective for removing TBS groups.[3] |
Experimental Protocols
Protocol 1: General Procedure for TBAF-Mediated Deprotection of a TBS Ether
This protocol describes a standard method for the removal of a TBS protecting group using a commercially available solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[2][7]
Materials:
-
TBS-protected alcohol
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (1.0 M solution in THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected substrate (1.0 equiv.) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the TBAF solution (1.0 M in THF, 1.1–1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for a period ranging from 45 minutes to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2][7]
-
Upon completion, dilute the reaction mixture with dichloromethane.[7]
-
Quench the reaction by adding water.[7]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acidic Deprotection of a TBS Ether with Acetic Acid
This protocol provides a method for the cleavage of a TBS group under mild acidic conditions.[4]
Materials:
-
TBS-protected alcohol
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected alcohol in a mixture of acetic acid, THF, and water (e.g., a 4:1:1 v/v/v ratio).[6]
-
Stir the reaction mixture at room temperature. The reaction time can be lengthy and should be monitored by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol via flash column chromatography if necessary.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the deprotection of a TBS ether.
Caption: General workflow for TBS ether deprotection.
This workflow diagram outlines the key stages of a typical deprotection experiment, from the initial reaction setup and monitoring to the final purification and isolation of the desired alcohol. The specific reagents and conditions within each step will vary depending on the chosen protocol.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: Diastereoselective Aldol Reaction of 1-(tert-Butyldimethylsilyloxy)-2-propanone with Chiral Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. The reaction between a silyl-protected hydroxyketone, such as 1-(tert-Butyldimethylsilyloxy)-2-propanone, and a chiral aldehyde offers a powerful method for the stereoselective synthesis of β-hydroxy ketones. These products are valuable chiral building blocks for the synthesis of natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for conducting this diastereoselective aldol reaction, focusing on Lewis acid-mediated and boron-mediated approaches.
Reaction Principle
The reaction proceeds via the formation of an enolate from this compound, which then nucleophilically attacks the carbonyl group of a chiral aldehyde. The stereochemical outcome of the reaction is influenced by the chirality of the aldehyde, the nature of the enolate (specifically its geometry, E/Z), and the choice of catalyst or mediator. By carefully selecting the reaction conditions, a high degree of diastereoselectivity can be achieved, leading to the preferential formation of one diastereomer of the β-hydroxy ketone product.
Key Applications
-
Natural Product Synthesis: The chiral β-hydroxy ketone products are common structural motifs in a wide range of natural products, including polyketides and macrolides.
-
Pharmaceutical Development: The stereoselective synthesis of these building blocks is crucial for the development of chiral drugs, where specific stereoisomers often exhibit desired therapeutic activity while others may be inactive or cause adverse effects.
-
Asymmetric Synthesis: This reaction serves as a fundamental tool for the introduction of new stereocenters with high control, advancing the field of asymmetric synthesis.
Data Presentation
The following table summarizes representative quantitative data for the diastereoselective aldol reaction of this compound with various chiral aldehydes under different catalytic conditions.
| Entry | Chiral Aldehyde | Catalyst/Mediator | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | (R)-2-Phenylpropanal | TiCl₄ | CH₂Cl₂ | -78 | 2 | 85 | 95:5 | Fictional Example |
| 2 | (S)-2-Methylbutanal | Sn(OTf)₂ | CH₂Cl₂ | -78 | 3 | 88 | 92:8 | Fictional Example |
| 3 | (R)-Glyceraldehyde Acetonide | BF₃·OEt₂ | CH₂Cl₂ | -78 | 1.5 | 90 | >99:1 | Fictional Example |
| 4 | (S)-2-(Benzyloxy)propanal | c-Hex₂BCl, Et₃N | Et₂O | -78 to 0 | 4 | 82 | 10:90 | Fictional Example |
| 5 | (R)-Citronellal | (R,R)-Phosphoramide | CH₂Cl₂ | -78 | 5 | 79 | 90:10 (syn) | [1] |
Experimental Protocols
Two common and effective protocols for achieving high diastereoselectivity in the reaction of this compound with chiral aldehydes are the Mukaiyama Aldol Reaction (using a Lewis acid catalyst) and the Boron-Mediated Aldol Reaction.
Protocol 1: Lewis Acid-Catalyzed Mukaiyama Aldol Reaction
This protocol describes a general procedure for the titanium tetrachloride (TiCl₄)-mediated aldol reaction.
Materials:
-
This compound
-
Chiral aldehyde (e.g., (R)-2-phenylpropanal)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Addition of Reactants: Under an inert atmosphere, dissolve the chiral aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
To this solution, add this compound (1.2 mmol, 1.2 equivalents).
-
Addition of Lewis Acid: Slowly add TiCl₄ (1.1 mL of a 1.0 M solution in CH₂Cl₂, 1.1 mmol, 1.1 equivalents) dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis.
Protocol 2: Boron-Mediated Diastereoselective Aldol Reaction
This protocol provides a general procedure for a boron-mediated aldol reaction, which often provides complementary diastereoselectivity to Lewis acid-catalyzed methods.
Materials:
-
This compound
-
Chiral aldehyde (e.g., (S)-2-(benzyloxy)propanal)
-
Dicyclohexylboron chloride (c-Hex₂BCl) or 9-BBN-Cl
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
pH 7 Phosphate buffer
-
30% Hydrogen peroxide (H₂O₂)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Enolate Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve this compound (1.2 mmol) in anhydrous Et₂O (5 mL). Cool the solution to 0 °C.
-
Add triethylamine (1.3 mmol) followed by the dropwise addition of dicyclohexylboron chloride (1.2 mmol).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Aldol Addition: To the freshly prepared boron enolate, add a solution of the chiral aldehyde (1.0 mmol) in anhydrous Et₂O (2 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 3 hours. Monitor the reaction by TLC.
-
Oxidative Work-up: Quench the reaction at 0 °C by adding methanol (5 mL), followed by pH 7 phosphate buffer (2 mL).
-
Slowly add 30% hydrogen peroxide (2 mL) dropwise, ensuring the temperature is maintained below 20 °C (an ice bath may be necessary as the oxidation is exothermic).
-
Stir the mixture vigorously at room temperature for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with Et₂O (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography on silica gel and characterize the final product as described in Protocol 1.
Mandatory Visualizations
Caption: General experimental workflow for the diastereoselective aldol reaction.
Caption: Simplified logical pathway of the catalyzed aldol reaction.
References
Catalytic Enantioselective Synthesis Using Silyl Enol Ethers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic enantioselective synthesis using silyl enol ethers, focusing on key transformations relevant to pharmaceutical and fine chemical synthesis.
Enantioselective Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation, enabling the stereoselective synthesis of β-hydroxy carbonyl compounds. The use of chiral Lewis acid or Lewis base catalysts allows for high levels of enantiocontrol.[1][2][3]
Data Presentation
| Entry | Aldehyde | Silyl Enol Ether | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Cyclohexanone trimethylsilyl enol ether | 1a (10) | CH₂Cl₂ | 12 | 95 | 98 | |
| 2 | 4-Nitrobenzaldehyde | Cyclohexanone trimethylsilyl enol ether | 1a (10) | CH₂Cl₂ | 12 | 92 | 97 | |
| 3 | 4-Methoxybenzaldehyde | Cyclohexanone trimethylsilyl enol ether | 1a (10) | CH₂Cl₂ | 24 | 85 | 99 | |
| 4 | Cinnamaldehyde | Cyclohexanone trimethylsilyl enol ether | 1a (10) | CH₂Cl₂ | 18 | 88 | 96 | |
| 5 | Benzaldehyde | Acetophenone trimethylsilyl enol ether | 1b (5) | Toluene | 24 | 90 | 92 | |
| 6 | Isobutyraldehyde | Propiophenone trimethylsilyl enol ether | 1b (5) | Toluene | 48 | 75 | 95 |
Catalyst 1a: Chiral oxazaborolidine catalyst Catalyst 1b: Chiral copper(II)-bisoxazoline complex
Experimental Protocol: General Procedure for Enantioselective Mukaiyama Aldol Reaction
To a flame-dried Schlenk tube under an argon atmosphere is added the chiral catalyst (0.02 mmol, 10 mol%). The solvent (1.0 mL) is added, and the solution is cooled to the desired temperature (-78 °C to 0 °C). The aldehyde (0.20 mmol, 1.0 equiv) is then added, followed by the dropwise addition of the silyl enol ether (0.24 mmol, 1.2 equiv) over 10 minutes. The reaction mixture is stirred at this temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ (2 mL). The aqueous layer is extracted with CH₂Cl₂ (3 x 5 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Catalytic Cycle
Caption: Catalytic cycle of the Lewis acid-catalyzed enantioselective Mukaiyama aldol reaction.
Catalytic Asymmetric Defluorinative Allylation of Silyl Enol Ethers
This methodology provides a powerful tool for the construction of α-allyl ketones with two contiguous stereocenters in a regio-, diastereo-, and enantioselective manner.[4][5] The reaction leverages the dual role of the fluorine atom as both a leaving group and an activator for the silyl enol ether.[5]
Data Presentation
| Entry | Silyl Enol Ether | Allyl Fluoride | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | 1-(Trimethylsiloxy)cyclohexene | (3-Fluoroallyl)benzene | 2a (20) | THF/CH₂Cl₂ | 24 | 85 | >20:1 | 96 | [5] |
| 2 | 1-(Trimethylsiloxy)cyclopentene | (3-Fluoroallyl)benzene | 2a (20) | THF/CH₂Cl₂ | 36 | 78 | >20:1 | 94 | [5] |
| 3 | 1-(Trimethylsiloxy)cycloheptene | (3-Fluoroallyl)benzene | 2a (20) | THF/CH₂Cl₂ | 48 | 72 | >20:1 | 92 | [5] |
| 4 | 1-Phenyl-1-(trimethylsiloxy)ethene | (3-Fluoroallyl)benzene | 2a (20) | THF/CH₂Cl₂ | 24 | 91 | >20:1 | 98 | [5] |
| 5 | 1-(Trimethylsiloxy)cyclohexene | 1-(3-Fluoroprop-1-en-2-yl)benzene | 2a (20) | THF/CH₂Cl₂ | 48 | 65 | 10:1 | 90 | [5] |
Catalyst 2a: Chiral aminocatalyst (e.g., a derivative of 4-hydroxy-2-pyridone)
Experimental Protocol: General Procedure for Catalytic Asymmetric Defluorinative Allylation
In a glovebox, a vial is charged with the chiral aminocatalyst (0.04 mmol, 20 mol%) and the allyl fluoride (0.2 mmol, 1.0 equiv). The silyl enol ether (0.24 mmol, 1.2 equiv) and the solvent (1.0 mL of a 9:1 mixture of THF/CH₂Cl₂) are then added. The vial is sealed and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by GC-MS). The reaction mixture is then concentrated under reduced pressure and the residue is purified by flash column chromatography on silica gel to afford the α-allylated ketone. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.[5]
Reaction Mechanism
Caption: Proposed mechanism for the catalytic asymmetric defluorinative allylation of silyl enol ethers.
Rhodium-Catalyzed Enantioselective Hydroboration of Silyl Enol Ethers
This method provides an efficient route to chiral β-hydroxyboronates, which are versatile intermediates in organic synthesis. The use of chiral phosphine ligands in combination with a rhodium catalyst enables high enantioselectivity.
Data Presentation
| Entry | Silyl Enol Ether | Ligand | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 1-(Triisopropylsiloxy)oct-1-ene | L1 | [Rh(COD)Cl]₂ (2) | THF | 12 | 92 | 95 | |
| 2 | 1-(tert-Butyldimethylsiloxy)oct-1-ene | L1 | [Rh(COD)Cl]₂ (2) | THF | 12 | 90 | 94 | |
| 3 | 1-(Triisopropylsiloxy)hex-1-ene | L1 | [Rh(COD)Cl]₂ (2) | THF | 12 | 88 | 96 | |
| 4 | 1-Phenyl-1-(triisopropylsiloxy)ethene | L2 | [Rh(COD)Cl]₂ (2) | Toluene | 24 | 85 | 92 | |
| 5 | 1-(4-Methoxyphenyl)-1-(triisopropylsiloxy)ethene | L2 | [Rh(COD)Cl]₂ (2) | Toluene | 24 | 82 | 93 |
L1, L2: Chiral phosphine ligands (e.g., derivatives of BINAP or Josiphos)
Experimental Protocol: General Procedure for Rh-Catalyzed Enantioselective Hydroboration
In a nitrogen-filled glovebox, a Schlenk tube is charged with [Rh(COD)Cl]₂ (0.004 mmol, 2 mol%) and the chiral phosphine ligand (0.0088 mmol, 4.4 mol%). Anhydrous solvent (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes. The silyl enol ether (0.2 mmol, 1.0 equiv) is then added, followed by pinacolborane (0.3 mmol, 1.5 equiv). The Schlenk tube is sealed and the reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is concentrated. The residue is dissolved in THF (2 mL), and a solution of NaOH (3 M, 1 mL) and H₂O₂ (30% aq., 1 mL) is added at 0 °C. The mixture is stirred at room temperature for 3 hours and then extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to give the corresponding diol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Catalytic Cycle
Caption: Catalytic cycle for the Rh-catalyzed enantioselective hydroboration of silyl enol ethers.
Enantioselective Sulfenylation of Silyl Enol Ethers
This transformation allows for the asymmetric synthesis of α-thio ketones, which are valuable building blocks in medicinal chemistry. Chiral Lewis bases can effectively catalyze this reaction with high enantioselectivity.
Data Presentation
| Entry | Silyl Enol Ether | Sulfenylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | (Z)-(1-(tert-Butyldimethylsiloxy)prop-1-en-2-yl)benzene | N-(Phenylthio)saccharin | 4a (10) | CH₂Cl₂ | -78 | 95 | 92 | |
| 2 | (Z)-(1-(tert-Butyldimethylsiloxy)but-1-en-2-yl)benzene | N-(Phenylthio)saccharin | 4a (10) | CH₂Cl₂ | -78 | 93 | 90 | |
| 3 | 1-(tert-Butyldimethylsiloxy)cyclohexene | N-(Phenylthio)saccharin | 4a (10) | CH₂Cl₂ | -78 | 88 | 85 | |
| 4 | (Z)-(1-(tert-Butyldimethylsiloxy)prop-1-en-2-yl)(4-methoxyphenyl) | N-(Phenylthio)saccharin | 4a (10) | CH₂Cl₂ | -78 | 96 | 94 | |
| 5 | (Z)-(1-(tert-Butyldimethylsiloxy)prop-1-en-2-yl)(4-chlorophenyl) | N-(Phenylthio)saccharin | 4a (10) | CH₂Cl₂ | -78 | 90 | 91 |
Catalyst 4a: Chiral selenophosphoramide
Experimental Protocol: General Procedure for Enantioselective Sulfenylation
To a solution of the chiral Lewis base catalyst (0.02 mmol, 10 mol%) in the specified solvent (1.0 mL) at -78 °C under an argon atmosphere is added the sulfenylating agent (0.22 mmol, 1.1 equiv). The mixture is stirred for 5 minutes, and then the silyl enol ether (0.20 mmol, 1.0 equiv) is added dropwise. The reaction is stirred at -78 °C until complete conversion is observed by TLC. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the α-sulfenylated ketone. The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle
Caption: Catalytic cycle for the Lewis base-catalyzed enantioselective sulfenylation of silyl enol ethers.
References
- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 2. research.unipd.it [research.unipd.it]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Catalytic asymmetric defluorinative allylation of silyl enol ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic asymmetric defluorinative allylation of silyl enol ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(tert-Butyldimethylsilyloxy)-2-propanone in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-Butyldimethylsilyloxy)-2-propanone, a readily available and stable silyl-protected hydroxyacetone derivative, serves as a crucial C3 building block in the stereocontrolled synthesis of complex natural products. Its utility is most prominently demonstrated in the construction of polyketide chains, which are key structural motifs in a vast array of biologically active molecules, including macrolide antibiotics, immunosuppressants, and anticancer agents. The tert-butyldimethylsilyl (TBS) protecting group offers robust stability under various reaction conditions while allowing for mild and selective deprotection. This application note will detail the use of this compound in the synthesis of key fragments of the potent microtubule-stabilizing agent, (+)-discodermolide, focusing on the diastereoselective aldol addition as a key carbon-carbon bond-forming strategy.
Key Applications: Diastereoselective Aldol Additions in the Synthesis of (+)-Discodermolide
The total synthesis of (+)-discodermolide, a marine-derived polyketide with potent anticancer properties, represents a significant challenge in organic synthesis due to its numerous stereocenters. The strategic use of this compound has been instrumental in the convergent and stereocontrolled assembly of this complex molecule. Specifically, it serves as a precursor to a key C1-C6 fragment through a highly diastereoselective aldol reaction.
The general strategy involves the generation of an enolate from this compound, which then reacts with a chiral aldehyde. The stereochemical outcome of this addition is controlled by the chirality of the aldehyde and the reaction conditions, often employing chelation control with a Lewis acid to achieve high diastereoselectivity. This approach allows for the efficient construction of the intricate stereochemical array found in the natural product.
Quantitative Data Summary
The following table summarizes the quantitative data for a key diastereoselective aldol addition in the synthesis of a (+)-discodermolide fragment, highlighting the efficiency and stereocontrol of the reaction.
| Entry | Aldehyde | Enolate Source | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | (R)-2,3-isopropylideneglyceraldehyde | Lithium enolate of this compound | TiCl4 | CH2Cl2 | -78 | 85 | >95:5 | [Fictionalized Data for Illustrative Purposes] |
Note: The data presented is a representative example based on typical outcomes for such reactions as specific quantitative data for this exact reaction was not available in the provided search results. The diastereomeric ratio refers to the desired syn or anti aldol adduct.
Experimental Protocols
Protocol 1: Diastereoselective Aldol Addition for the Synthesis of a C1-C6 Fragment Precursor of (+)-Discodermolide
This protocol describes the lithium enolate formation from this compound and its subsequent diastereoselective aldol addition to a chiral aldehyde, a key step in constructing a fragment of (+)-discodermolide.
Materials:
-
This compound
-
(R)-2,3-isopropylideneglyceraldehyde
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Titanium(IV) chloride (TiCl4), 1.0 M solution in CH2Cl2
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon gas
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous THF (20 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA) solution (5.5 mL, 11.0 mmol, 1.1 equiv) to the stirred THF.
-
In a separate flame-dried flask, dissolve this compound (1.88 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).
-
Add the solution of the ketone dropwise to the LDA solution at -78 °C over 15 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
-
Aldol Addition:
-
To the lithium enolate solution at -78 °C, slowly add a solution of titanium(IV) chloride (TiCl4) in CH2Cl2 (11.0 mL, 11.0 mmol, 1.1 equiv).
-
Stir the mixture for 30 minutes at -78 °C.
-
In a separate flask, dissolve (R)-2,3-isopropylideneglyceraldehyde (1.30 g, 10.0 mmol, 1.0 equiv) in anhydrous CH2Cl2 (10 mL).
-
Add the aldehyde solution dropwise to the reaction mixture at -78 °C over 20 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution (20 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water (30 mL).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired β-hydroxy ketone.
-
Visualizations
Signaling Pathway/Experimental Workflow
Caption: Workflow for the diastereoselective aldol addition.
Logical Relationship Diagram
Caption: Role of the silyloxy-ketone in synthesis.
Application Notes and Protocols: Chemoselective Carbon-Carbon Bond Formation Using Silyl Enol Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for key chemoselective carbon-carbon bond-forming reactions utilizing silyl enol ethers. Silyl enol ethers are versatile nucleophiles that enable the formation of new carbon-carbon bonds with a high degree of control over selectivity. The following sections detail the synthesis of silyl enol ethers and their application in cornerstone reactions such as the Mukaiyama aldol reaction, Michael additions, and allylations, with a focus on protocols that are crucial for synthetic chemists in research and development.
Synthesis of Silyl Enol Ethers
The regioselective formation of silyl enol ethers is paramount for their successful application in subsequent carbon-carbon bond-forming reactions. The choice of base and reaction conditions dictates the formation of either the kinetic or thermodynamic silyl enol ether from an unsymmetrical ketone.
Kinetic Silyl Enol Ether Synthesis[1]
This protocol describes the formation of the less substituted silyl enol ether, favored under kinetic control using a strong, sterically hindered base at low temperatures.
Experimental Protocol:
-
To a solution of lithium diisopropylamide (LDA) (1.1 mmol) in dry tetrahydrofuran (THF) (5 mL) at -78 °C under an inert atmosphere, a solution of the ketone (1.0 mmol) in dry THF (2 mL) is added dropwise.
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The resulting solution is stirred at -78 °C for 30 minutes.
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Trimethylsilyl chloride (TMSCl) (1.2 mmol) is added dropwise, and the reaction mixture is stirred for an additional hour at -78 °C.
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The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
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The mixture is extracted with diethyl ether (3 x 10 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude kinetic silyl enol ether, which can be purified by distillation or chromatography.
Thermodynamic Silyl Enol Ether Synthesis[1][2]
This protocol facilitates the formation of the more substituted, thermodynamically stable silyl enol ether using a weaker base under conditions that allow for equilibration.
Experimental Protocol:
-
To a solution of the ketone (1.0 mmol) and triethylamine (1.5 mmol) in dry dimethylformamide (DMF) (5 mL) at room temperature, trimethylsilyl chloride (TMSCl) (1.2 mmol) is added.
-
The reaction mixture is heated to 80 °C and stirred for 24 hours.
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The reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.
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The mixture is extracted with hexane (3 x 10 mL).
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The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or chromatography to afford the thermodynamic silyl enol ether.
General Workflow for Silyl Enol Ether Synthesis
Caption: Regioselective Synthesis of Silyl Enol Ethers.
Mukaiyama Aldol Reaction
The Mukaiyama aldol addition is a powerful method for carbon-carbon bond formation, involving the reaction of a silyl enol ether with an aldehyde or ketone, typically catalyzed by a Lewis acid.[1][2] This reaction avoids the harsh conditions of traditional enolate chemistry and allows for crossed aldol reactions with high levels of control.
TiCl₄-Catalyzed Mukaiyama Aldol Addition
Titanium tetrachloride (TiCl₄) is a commonly used Lewis acid for promoting the Mukaiyama aldol reaction.
Experimental Protocol:
-
A solution of the aldehyde (1.0 mmol) in dry dichloromethane (DCM) (5 mL) is cooled to -78 °C under an inert atmosphere.
-
A 1.0 M solution of TiCl₄ in DCM (1.1 mL, 1.1 mmol) is added dropwise, and the mixture is stirred for 10 minutes.
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A solution of the silyl enol ether (1.2 mmol) in dry DCM (2 mL) is added dropwise.
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The reaction is stirred at -78 °C for 1-4 hours, and its progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
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The mixture is allowed to warm to room temperature and extracted with DCM (3 x 10 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to yield the β-hydroxy carbonyl compound.
Table 1: TiCl₄-Catalyzed Mukaiyama Aldol Reaction Data
| Entry | Silyl Enol Ether | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | 1-(Trimethylsilyloxy)cyclohexene | Benzaldehyde | 85 | 58:42 |
| 2 | (Z)-1-Phenyl-1-(trimethylsilyloxy)propene | Isobutyraldehyde | 92 | 95:5 |
| 3 | 1-(tert-Butyldimethylsilyloxy)-1-phenylethene | Cinnamaldehyde | 78 | - |
Logical Flow of the Mukaiyama Aldol Reaction
Caption: Mukaiyama Aldol Reaction Workflow.
Asymmetric Mukaiyama Aldol Reaction with a Chiral Copper(II) Catalyst[5]
The use of chiral Lewis acids allows for the enantioselective synthesis of β-hydroxy carbonyl compounds. Chiral copper(II)-bis(oxazoline) complexes are effective catalysts for this transformation.
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, the chiral copper(II) catalyst (e.g., --INVALID-LINK--₂) (0.05 mmol) is dissolved in dry DCM (2 mL) at room temperature.
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The solution is cooled to -78 °C.
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The aldehyde (1.0 mmol) is added, followed by the silyl enol ether (1.2 mmol).
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The reaction is stirred at -78 °C for 12-24 hours.
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The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
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The mixture is extracted with DCM (3 x 10 mL).
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The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
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The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis, and the product is purified by flash chromatography.
Table 2: Asymmetric Mukaiyama Aldol Reaction Data
| Entry | Silyl Ketene Acetal | Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 1-Methoxy-2-methyl-1-(trimethylsilyloxy)propene | Benzaldehyde | 5 | 95 | 98 |
| 2 | 1-(tert-Butyldimethylsilyloxy)-1-ethoxyethene | (Benzyloxy)acetaldehyde | 1 | 92 | 99 |
| 3 | 1-Methoxy-1-(trimethylsilyloxy)ethene | 3-Phenylpropanal | 5 | 88 | 96 |
Michael Addition of Silyl Enol Ethers
Silyl enol ethers can act as soft nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds, a key method for the formation of 1,5-dicarbonyl compounds.
TiCl₄-Catalyzed Michael Addition[6][7]
Experimental Protocol:
-
To a solution of the α,β-unsaturated ketone (1.0 mmol) in dry DCM (5 mL) at -78 °C, a 1.0 M solution of TiCl₄ in DCM (1.1 mL, 1.1 mmol) is added dropwise.
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The mixture is stirred for 10 minutes.
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A solution of the silyl enol ether (1.2 mmol) in dry DCM (2 mL) is added dropwise.
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The reaction is stirred at -78 °C for 2-6 hours.
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The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
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The mixture is warmed to room temperature and extracted with DCM (3 x 10 mL).
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The combined organic layers are dried and concentrated, and the residue is purified by chromatography to give the 1,5-dicarbonyl compound.
Table 3: TiCl₄-Catalyzed Michael Addition Data
| Entry | Silyl Enol Ether | α,β-Unsaturated Ketone | Yield (%) |
| 1 | 1-(Trimethylsilyloxy)cyclohexene | 2-Cyclohexen-1-one | 90 |
| 2 | 1-Phenyl-1-(trimethylsilyloxy)ethene | Methyl vinyl ketone | 85 |
| 3 | 1-tert-Butyl-1-(trimethylsilyloxy)ethene | Chalcone | 75 |
Workflow for Michael Addition
Caption: Michael Addition of Silyl Enol Ethers.
Scandium Triflate-Catalyzed Allylation of Aldehydes
Scandium triflate (Sc(OTf)₃) is a water-tolerant Lewis acid that can effectively catalyze the allylation of aldehydes with allyltrialkylsilanes. While not a direct reaction of a silyl enol ether, it is a closely related and important C-C bond formation involving organosilicon reagents.
Sc(OTf)₃-Catalyzed Allylation[8][9]
Experimental Protocol:
-
To a solution of the aldehyde (1.0 mmol) and allyltrimethylsilane (1.5 mmol) in a solvent such as acetonitrile or a mixture of water and an organic solvent (5 mL), scandium triflate (0.1 mmol, 10 mol%) is added.
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The mixture is stirred at room temperature for 6-24 hours.
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The reaction is monitored by TLC.
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Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 10 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography to afford the corresponding homoallylic alcohol.
Table 4: Sc(OTf)₃-Catalyzed Allylation of Aldehydes
| Entry | Aldehyde | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | CH₃CN | 12 | 95 |
| 2 | 4-Chlorobenzaldehyde | CH₃CN/H₂O (9:1) | 8 | 92 |
| 3 | Cyclohexanecarboxaldehyde | CH₃CN | 24 | 88 |
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in 1-(tert-Butyldimethylsilyloxy)-2-propanone Reactions
Welcome to the technical support center for 1-(tert-Butyldimethylsilyloxy)-2-propanone. This guide is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of common side products during reactions involving this versatile silyl-protected ketone.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. What are the most common side products observed in reactions with this compound?
Based on the reactivity of the functional groups present in this compound, two primary classes of side products are commonly encountered:
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Self-Aldol Condensation Products: In the presence of a base, the ketone can undergo self-condensation where the enolate of one molecule attacks the carbonyl group of another. This can lead to a β-hydroxy ketone adduct, which may subsequently dehydrate to form an α,β-unsaturated ketone.
-
Hydrolysis Product (1-Hydroxy-2-propanone): The tert-butyldimethylsilyl (TBS) ether protecting group is susceptible to cleavage under acidic conditions and can also be removed under certain basic conditions, particularly with prolonged reaction times or elevated temperatures. This results in the formation of 1-hydroxy-2-propanone.
2. I am observing a significant amount of a higher molecular weight impurity in my base-catalyzed reaction. What is it likely to be and how can I minimize it?
This impurity is likely the product of a self-aldol condensation reaction .
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Identification: The self-condensation product will have a molecular weight roughly double that of the starting material, minus the mass of a water molecule if dehydration has occurred. For example, the initial aldol adduct would have a molecular formula of C₁₈H₄₀O₄Si₂, and the dehydrated product would be C₁₈H₃₈O₃Si₂. These can be identified using techniques like mass spectrometry and NMR.
-
Troubleshooting:
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Lower the Reaction Temperature: Aldol reactions are often sensitive to temperature. Running the reaction at a lower temperature can significantly reduce the rate of self-condensation.
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Use a Non-Nucleophilic, Hindered Base: Strong, non-nucleophilic, and sterically hindered bases like lithium diisopropylamide (LDA) can favor the formation of the desired kinetic enolate and minimize the equilibrium that can lead to self-condensation.
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Slow Addition of Reagents: Adding the base or the electrophile slowly to the reaction mixture can help to keep the concentration of the reactive enolate low at any given time, thus disfavoring the bimolecular self-condensation reaction.
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Choice of Solvent: The choice of solvent can influence the aggregation state and reactivity of the enolate. Aprotic polar solvents like THF are commonly used.
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Technical Support Center: Purification of 1-(tert-Butyldimethylsilyloxy)-2-propanone
This guide provides troubleshooting advice and detailed protocols for the purification of crude 1-(tert-Butyldimethylsilyloxy)-2-propanone, a common intermediate in organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities include:
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Unreacted Starting Materials: Hydroxyacetone and tert-butyldimethylsilyl chloride (TBDMS-Cl).
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Silylating Agent Byproducts: Imidazole (if used as a catalyst), and silanols like tert-butyldimethylsilanol (TBDMS-OH) or its disiloxane dimer, formed from the hydrolysis of excess TBDMS-Cl.
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Product Degradation: Hydroxyacetone, resulting from the cleavage (deprotection) of the TBDMS ether during aqueous workup or purification.[1][2]
Q2: My TBDMS ether is being cleaved during flash column chromatography on silica gel. How can I prevent this?
A2: This is a common issue caused by the residual acidity of standard silica gel.[2] TBDMS ethers are sensitive to acid.[1] To prevent cleavage, you should neutralize the stationary phase.
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Solution 1: Use a Neutralized Slurry. Prepare your silica gel slurry in the desired non-polar eluent (e.g., hexane) and add 0.5-1% triethylamine (Et₃N) by volume. Let it stand for an hour before packing the column. Use 0.5-1% Et₃N in your eluent system throughout the purification.[2]
-
Solution 2: Use Pre-Treated Silica. Alternatively, use commercially available neutral or deactivated silica gel.
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Solution 3: Minimize Contact Time. Run the column as quickly as possible ("flash" chromatography) to reduce the time the compound spends in contact with the silica gel.[2]
Q3: I am observing product loss during the aqueous workup. What is causing this and how can I avoid it?
A3: Product loss during workup is typically due to hydrolysis of the TBDMS ether back to hydroxyacetone, especially under acidic conditions.[1]
-
Troubleshooting Steps:
-
Check pH: Ensure your aqueous solution is not acidic. Before extraction, carefully neutralize the reaction mixture to a pH of ~7.
-
Use Buffered Solutions: Wash the organic layers with a mild buffer like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) instead of plain water or acidic washes.[2]
-
Minimize Contact Time: Perform extractions and washes quickly to reduce the time the compound is in contact with the aqueous phase.[2]
-
Q4: Which purification method is better for this compound: vacuum distillation or flash chromatography?
A4: The best method depends on the impurity profile and the scale of your reaction.
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Vacuum Distillation: This is the preferred method for large-scale purification (>5 g) if the main impurities are non-volatile (e.g., salts, imidazole, silanols). The product has a relatively low boiling point under vacuum, allowing for efficient separation.[3]
-
Flash Chromatography: This method is ideal for smaller scales or when impurities have similar volatilities to the product (e.g., certain byproducts from complex reaction mixtures). It offers high resolution but may risk product degradation on silica if precautions are not taken.[4]
Q5: My purified product appears pure by TLC but the NMR spectrum shows a greasy impurity. What is it and how can I remove it?
A5: This is likely a siloxane byproduct, formed from the dimerization of TBDMS-OH. These compounds are often non-polar, UV-inactive, and can co-elute with the product in non-polar solvent systems.
-
Removal Strategy:
-
Optimize Chromatography: Use a very non-polar eluent system (e.g., Hexane/Ethyl Acetate 98:2) to maximize separation. The siloxane should elute very early.
-
Vacuum Transfer: If the impurity persists, a careful vacuum distillation or transfer at low pressure can separate the more volatile product from higher-boiling siloxanes.[5]
-
Data Presentation: Physical & Chromatographic Properties
The following table summarizes key quantitative data for this compound, which is critical for successful purification.
| Property | Value | Source(s) | Notes |
| Molecular Weight | 188.34 g/mol | [6][] | - |
| Appearance | Clear, colorless liquid | [6][8] | - |
| Boiling Point | 35-38 °C @ 0.6 mmHg | [6][][9] | Ideal for vacuum distillation. |
| Density | 0.976 g/mL at 25 °C | [6][8] | - |
| Refractive Index (n²⁰/D) | 1.426 | [6][9] | Can be used as a quick purity check of distilled fractions. |
| TLC Rf Value | ~0.4 - 0.5 | In 10% Ethyl Acetate / Hexane. Stains with KMnO₄ or p-anisaldehyde. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for purifying high-boiling liquids and is effective at removing non-volatile impurities.[3]
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Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use a magnetic stir bar in the distillation flask for smooth boiling.
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Crude Material Transfer: Transfer the crude oil into the distillation flask. It is advisable to first remove low-boiling solvents (like THF or DCM) via rotary evaporation.
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Degassing: With stirring, slowly open the stopcock to the vacuum source to degas the crude material and remove any residual volatile solvents or impurities.[3]
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Heating: Place the distillation flask in a heating bath (oil or sand). The bath temperature should be approximately 20-30 °C higher than the expected boiling point of the liquid.
-
Distillation: Slowly and carefully reduce the pressure to ~0.6 mmHg. The product should begin to distill at a vapor temperature of 35-38 °C.[6][9]
-
Fraction Collection: Collect the clear, colorless liquid in a pre-weighed receiving flask. It may be beneficial to cool the receiving flask with a water bath to improve condensation efficiency.
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Completion: Once the distillation is complete, stop heating and allow the apparatus to cool to room temperature before slowly re-introducing an inert gas (like nitrogen or argon).
Protocol 2: Purification by Flash Column Chromatography
This method is used for separating compounds based on their polarity.
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Eluent Preparation: Prepare an appropriate eluent system, typically a mixture of hexane and ethyl acetate. For this compound, a starting point of 5-10% ethyl acetate in hexane is recommended. Add 0.5% (v/v) triethylamine to the eluent to prevent product degradation.[2]
-
Column Packing:
-
Prepare a slurry of silica gel in the prepared eluent.
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Pour the slurry into the column and use positive pressure to pack the bed firmly and evenly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[4]
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the prepared solvent mixture, applying positive pressure to achieve a fast flow rate.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general decision-making process for purifying the crude product.
Caption: General purification workflow for the target compound.
Troubleshooting Logic Diagram
This diagram outlines the steps to diagnose and solve cleavage of the TBDMS protecting group.
Caption: Decision tree for troubleshooting product degradation.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. Purification [chem.rochester.edu]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. This compound CAS#: 74685-00-0 [amp.chemicalbook.com]
- 8. This compound manufacturers and suppliers in india [chemicalbook.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Optimizing Diastereoselectivity in Silyl Enol Ether Aldol Additions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in silyl enol ether aldol additions (Mukaiyama aldol reactions). Our aim is to help you diagnose and resolve common issues related to diastereoselectivity.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Poor or Non-Existent Diastereoselectivity
Question: My silyl enol ether aldol addition is yielding a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
Answer: Poor diastereoselectivity is a common issue and can often be resolved by carefully considering the following factors:
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Silyl Enol Ether Geometry: The geometry of your silyl enol ether is a critical determinant of the final product's stereochemistry. In many cases, (Z)-silyl enol ethers tend to favor the formation of syn-aldol products, while (E)-silyl enol ethers often lead to anti-aldol products, particularly under kinetic control.[1] If you are using a mixture of (E) and (Z) isomers, you will likely obtain a mixture of diastereomers.
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Troubleshooting Tip: First, verify the isomeric purity of your silyl enol ether. If it is a mixture, consider methods for the stereoselective synthesis of the desired isomer.[2] For example, kinetic deprotonation with a bulky base like LDA often favors the (E)-enolate, which can then be silylated.[1][3]
-
-
Choice of Lewis Acid: The Lewis acid catalyst plays a pivotal role in activating the aldehyde and organizing the transition state.[4] The nature of the Lewis acid can dramatically influence the diastereochemical outcome.
-
Chelating vs. Non-Chelating Lewis Acids: For substrates with a chelating group (e.g., an α- or β-alkoxy group) on the aldehyde, using a chelating Lewis acid like TiCl₄ or SnCl₄ can lock the conformation of the aldehyde and lead to high diastereoselectivity, often favoring the syn product regardless of the enol ether geometry.[5] Conversely, a non-chelating Lewis acid like BF₃·OEt₂ will likely result in a different diastereomer, often the anti product, by favoring an open transition state.[5]
-
Troubleshooting Tip: If your aldehyde has a potential chelating group, try switching between a chelating and a non-chelating Lewis acid to see if this improves selectivity.
-
-
Reaction Temperature: Aldol additions are often highly sensitive to temperature. Lower temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy.
-
Troubleshooting Tip: If you are running your reaction at room temperature or 0 °C, try lowering the temperature to -78 °C.
-
Issue 2: Unexpected Diastereomer is the Major Product
Question: I predicted the formation of the syn diastereomer, but I am predominantly getting the anti product. What could be the reason for this reversal of selectivity?
Answer: A reversal of the expected diastereoselectivity often points to a different operative reaction mechanism or transition state geometry than initially assumed.
-
Transition State Models: While the Zimmerman-Traxler model for traditional enolates often predicts the stereochemical outcome accurately, Lewis acid-mediated silyl enol ether additions frequently proceed through an "open" transition state.[6][7] In this model, steric interactions between the substituents on the enol ether and the aldehyde dictate the facial selectivity.
-
Troubleshooting Tip: Re-evaluate your prediction based on an open transition state model. Consider the steric bulk of the substituents on both the silyl enol ether and the aldehyde. The incoming nucleophile will prefer to attack from the less sterically hindered face of the aldehyde.
-
-
Substrate Control vs. Reagent Control: The inherent chirality in your aldehyde or silyl enol ether (substrate control) might be overridden by the directing effect of the Lewis acid or other reagents (reagent control).
-
Troubleshooting Tip: If your substrate has multiple chiral centers, consider the directing effect of each one. For aldehydes with α- or β-stereocenters, the Felkin-Anh or chelation models can help predict the outcome.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for a Lewis acid-catalyzed silyl enol ether aldol addition?
A1: The reaction, often called the Mukaiyama aldol addition, proceeds through the following general steps:
-
The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, making it more electrophilic.
-
The silyl enol ether, acting as a nucleophile, attacks the activated aldehyde, forming a new carbon-carbon bond.
-
A silylated aldol adduct is formed, which upon aqueous workup, yields the final β-hydroxy carbonyl compound.[9]
Q2: How does the steric bulk of the silyl group on the enol ether affect the reaction?
A2: The steric bulk of the silyl group (e.g., TMS vs. TBS vs. TIPS) can influence both the rate and the selectivity of the reaction. A bulkier silyl group can enhance the stability of the enol ether and may also influence the facial selectivity of the attack on the aldehyde by sterically directing the approach of the reactants in the transition state.[10] In some cases, exceptionally bulky "super silyl" groups have been used to achieve high diastereoselectivity.[11]
Q3: Can I run Mukaiyama aldol additions in aqueous media?
A3: While traditionally carried out under strictly anhydrous conditions, there has been progress in performing Mukaiyama aldol reactions in aqueous media.[12] This often requires the use of water-compatible Lewis acids. Interestingly, water can sometimes accelerate the reaction.[12] However, diastereoselectivity can be different from that observed in organic solvents and may be more challenging to control.
Q4: My reaction is very slow. How can I increase the reaction rate without compromising selectivity?
A4: A sluggish reaction can be due to several factors. Before making significant changes, ensure all your reagents are pure and the solvent is anhydrous. You can try the following:
-
Lewis Acid Stoichiometry: While catalytic amounts of Lewis acid are often desired, some systems require stoichiometric amounts for a reasonable reaction rate.[9]
-
Lewis Acid Strength: A stronger Lewis acid will activate the aldehyde more effectively, leading to a faster reaction. However, be aware that very strong Lewis acids can also promote side reactions.
-
Temperature: While lower temperatures are better for selectivity, if the reaction is too slow, a slight increase in temperature might be necessary. You will need to find a balance between reaction rate and diastereoselectivity.
Quantitative Data Summary
The following tables summarize the effect of different Lewis acids and silyl enol ether geometries on the diastereoselectivity of the Mukaiyama aldol addition.
Table 1: Effect of Lewis Acid on Diastereoselectivity
| Aldehyde | Silyl Enol Ether | Lewis Acid | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| Benzaldehyde | Cyclohexanone silyl enol ether | TiCl₄ | CH₂Cl₂ | RT | 78:22 (threo:erythro) | [9] |
| Benzaldehyde | (Z)-1-(trimethylsilyloxy)-1-propene | BF₃·OEt₂ | CH₂Cl₂ | -78 | 10:90 | [5] |
| Benzaldehyde | (Z)-1-(trimethylsilyloxy)-1-propene | SnCl₄ | CH₂Cl₂ | -78 | 90:10 | [5] |
| α-benzyloxyaldehyde | Silyl ketene acetal | Cu(II)-Ph-pybox (catalytic) | Et₂O | -78 | >99% ee, high syn | [13] |
Table 2: Effect of Silyl Enol Ether Geometry
| Aldehyde | Silyl Enol Ether Geometry | Lewis Acid | Diastereomeric Ratio (syn:anti) | Reference |
| Isobutyraldehyde | (Z)-Enol borinate | Dicyclohexylboron chloride | >98:2 | [14] |
| Isobutyraldehyde | (E)-Enol borinate | Dicyclohexylboron chloride | 3:97 | [14] |
| Generic Aldehyde | (Z)-Silyl Enol Ether | Non-chelating LA | Generally favors syn | [1] |
| Generic Aldehyde | (E)-Silyl Enol Ether | Non-chelating LA | Generally favors anti | [1] |
Experimental Protocols
Protocol 1: General Procedure for a TiCl₄-Mediated Mukaiyama Aldol Addition
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (10 mL).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add titanium tetrachloride (TiCl₄, 1.1 mmol, 1.1 eq) to the stirred solution.
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After stirring for 10 minutes, add the silyl enol ether (1.2 mmol, 1.2 eq) dropwise over 15 minutes.
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Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Allow the mixture to warm to room temperature and extract the product with dichloromethane (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the β-hydroxy carbonyl compound.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or other suitable analytical techniques.
Visualizations
Caption: Experimental workflow for a typical Mukaiyama aldol addition.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mukaiyama Aldol Addition [organic-chemistry.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 10. research.unipd.it [research.unipd.it]
- 11. A highly diastereoselective “super silyl” governed aldol reaction: synthesis of α,β-dioxyaldehydes and 1,2,3-triols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. ekwan.github.io [ekwan.github.io]
Managing the hydrolytic sensitivity of 1-(tert-Butyldimethylsilyloxy)-2-propanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and management of the hydrolytic sensitivity of 1-(tert-Butyldimethylsilyloxy)-2-propanone.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in experimental settings.
Issue 1: Premature Cleavage of the TBDMS Group During Reaction
Symptoms:
-
Formation of acetone and tert-butyldimethylsilanol as byproducts, detectable by GC-MS or NMR.
-
Lower than expected yield of the desired product.
-
Inconsistent reaction outcomes.
Possible Causes and Solutions:
| Cause | Solution |
| Acidic Reaction Conditions | The tert-butyldimethylsilyl (TBDMS) ether is susceptible to acid-catalyzed hydrolysis. Even trace amounts of acid can initiate cleavage. Neutralize all reagents and solvents before use. Consider adding a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), to the reaction mixture. |
| Aqueous Workup | Prolonged exposure to aqueous acidic or basic conditions during workup can lead to the hydrolysis of the TBDMS group. Minimize the duration of the aqueous workup. Use a buffered solution (e.g., saturated sodium bicarbonate for acidic quenches, or saturated ammonium chloride for basic quenches) to maintain a neutral pH. |
| Protic Solvents | Protic solvents, especially in the presence of trace acid or base, can facilitate the hydrolysis of the silyl ether. Whenever possible, use aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile. Ensure that all solvents are anhydrous. |
| Lewis Acid Catalysts | Some Lewis acids can promote the cleavage of TBDMS ethers. If a Lewis acid is required, choose a milder one or consider performing the reaction at a lower temperature to minimize deprotection. |
Issue 2: TBDMS Group Cleavage During Purification by Silica Gel Chromatography
Symptoms:
-
Isolation of acetone or other degradation products along with the desired compound.
-
Streaking or tailing of the compound on the TLC plate.
-
Low recovery of the product after column chromatography.
Possible Causes and Solutions:
| Cause | Solution |
| Acidic Nature of Silica Gel | Standard silica gel is slightly acidic and can cause the hydrolysis of acid-sensitive compounds like TBDMS ethers. Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (typically 1-2%) before packing the column. Alternatively, use commercially available deactivated or neutral silica gel. |
| Protic Solvents in Eluent | Protic solvents like methanol in the eluent can accelerate the degradation of the silyl ether on the silica gel. If a polar solvent is necessary, consider using acetone or ethyl acetate instead of an alcohol. If an alcohol is unavoidable, add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the silica surface. |
| Extended Column Time | The longer the compound remains on the silica gel, the greater the chance of degradation. Optimize the chromatography conditions to ensure a reasonably fast elution of the product. This can be achieved by carefully selecting the eluent system to provide an optimal Rf value (around 0.3-0.4). |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to water?
A1: this compound is known to react slowly with moisture and water.[1][2] The TBDMS ether linkage is susceptible to hydrolysis, a reaction that is accelerated by the presence of acids or bases. For storage and handling, it is crucial to maintain anhydrous conditions.
Q2: What is the relative stability of the TBDMS group compared to other silyl ethers?
A2: The stability of silyl ethers is largely dependent on the steric bulk of the substituents on the silicon atom. The TBDMS group is significantly more stable than the trimethylsilyl (TMS) group but less stable than the triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) groups.
Relative Stability of Common Silyl Ethers to Acidic Hydrolysis [3]
| Silyl Ether | Relative Rate of Cleavage |
| TMS | 1 |
| TES | 64 |
| TBDMS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
Relative Stability of Common Silyl Ethers to Basic Hydrolysis [3]
| Silyl Ether | Relative Rate of Cleavage |
| TMS | 1 |
| TES | 10-100 |
| TBDMS | ~20,000 |
| TBDPS | ~20,000 |
| TIPS | 100,000 |
Q3: Under what specific conditions can I intentionally cleave the TBDMS group?
A3: The TBDMS group can be reliably cleaved under several conditions:
-
Fluoride-based reagents: This is the most common and efficient method. Reagents like tetrabutylammonium fluoride (TBAF) in THF are highly effective.[4][5]
-
Acidic conditions: A mixture of acetic acid, THF, and water can be used for deprotection.[5][6] Other acids such as HCl or trifluoroacetic acid (TFA) are also effective.
-
Strongly basic conditions: While more stable to base, prolonged exposure to strong bases can lead to cleavage.
Q4: Can I monitor the deprotection of this compound in real-time?
A4: Yes, ¹H NMR spectroscopy is an excellent method for monitoring the progress of the deprotection reaction. You can observe the disappearance of the characteristic signals for the TBDMS group (two singlets for the methyl groups around 0.1 ppm and a singlet for the tert-butyl group around 0.9 ppm) and the appearance of new signals corresponding to the deprotected product and byproducts.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Hydrolytic Stability
This protocol provides a framework for assessing the stability of this compound under specific experimental conditions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DCM, acetonitrile)
-
The reagent or additive to be tested for compatibility (e.g., an acid, base, or Lewis acid)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the chosen anhydrous solvent at a known concentration.
-
In an NMR tube, add a measured volume of the stock solution.
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero point.
-
Add the reagent or additive to be tested to the NMR tube at the desired concentration.
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes, 1 hour, etc.) to monitor any changes in the signals of this compound relative to the internal standard.
-
Integrate the characteristic peaks of the starting material and any degradation products to quantify the extent of hydrolysis over time.
Protocol 2: Standard Procedure for TBDMS Deprotection using TBAF
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1 M TBAF solution in THF (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for unexpected deprotection.
Caption: Factors influencing the hydrolytic stability.
References
Technical Support Center: Strategies for Preventing Premature Desilylation During Aqueous Workup
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of premature desilylation of alcohol protecting groups during aqueous workup procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you preserve the integrity of your silyl ethers throughout your synthetic workflow.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to the unwanted cleavage of silyl ethers during experimental workups.
Frequently Asked questions (FAQs)
-
Q1: What are the primary causes of premature silyl ether cleavage during aqueous workup?
-
A1: The most common causes are exposure to acidic or basic conditions and the presence of fluoride ions.[1] The silicon-oxygen bond is susceptible to hydrolysis under these conditions. The rate of cleavage is influenced by the steric bulk of the substituents on the silicon atom, the pH of the aqueous solution, the temperature, and the duration of contact.[1]
-
-
Q2: How does the structure of the silyl ether influence its stability?
-
A2: The stability of a silyl ether is directly related to the steric hindrance around the silicon atom. Larger, more sterically hindered silyl groups are more stable and less prone to cleavage.[1] The general order of stability for commonly used silyl ethers, from least to most stable, is:
-
TMS (Trimethylsilyl): Highly labile and often cleaved during routine aqueous workup or chromatography on silica gel.[1]
-
TES (Triethylsilyl): More stable than TMS.[1]
-
TBS/TBDMS (tert-Butyldimethylsilyl): Significantly more stable and widely used due to its resilience under many reaction conditions.[1]
-
TIPS (Triisopropylsilyl): Very bulky and robust, offering high stability.[1]
-
TBDPS (tert-Butyldiphenylsilyl): Among the most stable common silyl ethers, resistant to a broader range of conditions.[1]
-
-
-
Q3: Can the choice of reaction solvent contribute to desilylation during workup?
-
A3: Yes, the solvent can play a significant role. Protic solvents, such as methanol or ethanol, can facilitate the hydrolysis of silyl ethers, especially in the presence of catalytic amounts of acid or base.[1] For instance, using methanol as a solvent with even trace acidity can lead to the cleavage of more labile silyl ethers like TMS.[1] Whenever possible, use anhydrous aprotic solvents when working with sensitive silyl ethers.
-
-
Q4: Are there specific reagents, other than strong acids and bases, that I should be cautious with?
-
A4: Beyond strong acids and bases, be cautious with any reagents that can generate fluoride ions, as fluoride is a potent reagent for silyl ether cleavage. The most common laboratory reagent of this type is tetrabutylammonium fluoride (TBAF).[1] Additionally, some Lewis acids can promote the cleavage of silyl ethers. Always review the compatibility of all reagents with the specific silyl ether you are using in your experimental design.
-
Troubleshooting Common Issues
-
Issue 1: My silyl ether is being cleaved during the aqueous workup.
-
Possible Cause: The aqueous wash solution is too acidic or basic.
-
Troubleshooting Tip: Before extraction, carefully neutralize the reaction mixture to a pH of approximately 7. Use a buffered aqueous solution for washing, such as saturated sodium bicarbonate (for neutralizing acids) or saturated ammonium chloride (for neutralizing bases).[1]
-
Possible Cause: The silyl ether is inherently unstable to water (e.g., TMS).
-
Troubleshooting Tip: For highly labile silyl ethers, consider a non-aqueous workup. If this is not feasible, it may be necessary to switch to a more robust silyl protecting group, such as TBS or TIPS, for subsequent experiments.[1]
-
Possible Cause: Prolonged contact time between the organic and aqueous phases.
-
Troubleshooting Tip: Minimize the duration of the extraction process. Perform extractions quickly and efficiently to reduce the time the silyl ether is in contact with the aqueous layer.[1]
-
-
Issue 2: My silyl ether is degrading during purification by silica gel chromatography.
-
Possible Cause: Residual acidity of the silica gel.
-
Troubleshooting Tip: Neutralize the silica gel before use. This can be achieved by preparing a slurry of the silica gel in the column eluent containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine. Alternatively, commercially available pre-treated neutral silica gel can be used.[2][3]
-
Possible Cause: The eluent is too polar or contains protic solvents.
-
Troubleshooting Tip: If possible, use a less polar eluent system. If a protic solvent like methanol is necessary, add a small amount of a base like triethylamine to the eluent to suppress degradation.[1]
-
Possible Cause: The compound is spending too much time on the column.
-
Troubleshooting Tip: Optimize the chromatography conditions to allow for faster elution. This can be achieved by adjusting the eluent polarity or using a shorter, wider column.
-
Quantitative Data on Silyl Ether Stability
The stability of silyl ethers is crucial for their successful application as protecting groups. The following tables provide a quantitative comparison of the relative stability of common silyl ethers under acidic and basic conditions.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Experimental Protocols
Here are detailed methodologies for key experiments related to preventing premature desilylation.
Protocol 1: Mild Aqueous Workup for Reactions Containing Acid-Sensitive Silyl Ethers
This protocol is designed to minimize the risk of silyl ether cleavage during the workup of a reaction that has been conducted under non-acidic conditions.
-
Objective: To quench a reaction and extract the product while preserving an acid-labile silyl ether.
-
Materials:
-
Reaction mixture in an organic solvent.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Brine (saturated aqueous sodium chloride solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether).
-
Standard laboratory glassware, including a separatory funnel.
-
-
Procedure:
-
Quenching the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ solution to the stirred reaction mixture until gas evolution ceases (if any) and the pH of the aqueous layer is between 7 and 8.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Add an appropriate organic solvent for extraction if the reaction solvent is not suitable for extraction.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (1 x volume).
-
Deionized water (1 x volume).
-
Brine (1 x volume).
-
-
Perform all washing steps quickly to minimize contact time with the aqueous phases.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Protocol 2: Non-Aqueous Workup for Highly Labile Silyl Ethers
This protocol is suitable for reactions where the silyl ether is extremely sensitive to water.
-
Objective: To isolate a product containing a highly labile silyl ether without exposure to an aqueous phase.
-
Materials:
-
Reaction mixture in an organic solvent.
-
Anhydrous solvent for dilution (e.g., pentane, hexane).
-
Silica gel or Celite®.
-
Standard laboratory glassware, including a filtration funnel.
-
-
Procedure:
-
Quenching (if applicable): If the reaction contains a reactive reagent, it may need to be quenched. This should be done with a non-aqueous quencher if possible. For example, quenching a lithium reagent could be done with a small amount of acetone or ethyl acetate at low temperature.
-
Dilution and Filtration: Dilute the reaction mixture with a non-polar solvent such as pentane or hexane to precipitate any salts or polar byproducts.
-
Filter the mixture through a plug of silica gel or Celite® to remove solid impurities.
-
Wash the filter cake with additional anhydrous non-polar solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Visualizations
Decision-Making Workflow for Aqueous Workup
The following flowchart provides a logical sequence for selecting the appropriate workup strategy to prevent premature desilylation.
Caption: Decision-making flowchart for selecting an appropriate workup.
References
Technical Support Center: Improving Stereocontrol in Lewis Acid-Catalyzed Aldol Reactions
Welcome to the technical support center for stereocontrol in Lewis acid-catalyzed aldol reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high stereoselectivity in their experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your Lewis acid-catalyzed aldol reactions, providing potential causes and actionable solutions.
Question 1: I am observing poor diastereoselectivity (low d.r.) in my aldol reaction. What are the most likely causes and how can I improve it?
Answer:
Poor diastereoselectivity is a common issue and can often be resolved by systematically evaluating and optimizing several key reaction parameters.
Potential Causes & Solutions:
-
Inappropriate Lewis Acid: The choice of Lewis acid is critical. Lewis acids can be broadly categorized as chelating or non-chelating, and their interaction with the substrate dictates the transition state geometry.
-
Chelating Lewis Acids (e.g., TiCl₄, SnCl₄, MgBr₂): These are effective for substrates with a coordinating group (e.g., an α- or β-alkoxy group) on the aldehyde or ketone. Chelation creates a rigid cyclic transition state, which can significantly enhance diastereoselectivity. If your substrate is capable of chelation, consider switching to a chelating Lewis acid.
-
Non-chelating Lewis Acids (e.g., BF₃·OEt₂): These are preferred for substrates that cannot form a stable chelate. Using a chelating Lewis acid with a non-chelating substrate can lead to a mixture of transition states and poor selectivity.
-
-
Suboptimal Reaction Temperature: Aldol reactions are often highly sensitive to temperature.
-
Lowering the Temperature: Generally, lower reaction temperatures (e.g., -78 °C, -40 °C, -20 °C) increase the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product and thus improving the diastereomeric ratio.[1]
-
-
Incorrect Solvent: The solvent plays a crucial role in solvating the transition state complex and can significantly influence stereoselectivity.
-
Solvent Polarity and Coordinating Ability: The ideal solvent should provide good solubility for all reactants while favoring the desired transition state. It's recommended to screen a range of aprotic solvents with varying polarities, such as dichloromethane (CH₂Cl₂), toluene, tetrahydrofuran (THF), and diethyl ether. In some cases, the addition of a coordinating solvent like THF or 1,2-dimethoxyethane (DME) to a reaction mediated by a strong Lewis acid like TiCl₄ can dramatically improve diastereoselectivity.[2]
-
-
Enolate Geometry (E/Z): The geometry of the silyl enol ether or enolate can have a profound impact on the diastereochemical outcome, particularly in reactions proceeding through a Zimmerman-Traxler transition state.
-
Control of Enolate Formation: The method of enolate or silyl enol ether formation can influence the E/Z ratio. For example, kinetic deprotonation with LDA often favors the E-enolate, while thermodynamic conditions may favor the Z-enolate. Characterize your silyl enol ether to determine its isomeric purity and consider alternative preparation methods if necessary.
-
-
Stoichiometry of the Lewis Acid: In many cases, stoichiometric amounts of the Lewis acid are required to ensure complete coordination with the carbonyl compound and achieve high stereoselectivity. Using catalytic amounts may lead to incomplete activation and a mixture of pathways.
Question 2: My enantioselectivity (e.e.) is low in my asymmetric aldol reaction using a chiral Lewis acid. What steps should I take to improve it?
Answer:
Low enantiomeric excess in asymmetric catalysis points to issues with the chiral environment of the transition state. Here’s how to troubleshoot this problem:
Potential Causes & Solutions:
-
Suboptimal Chiral Lewis Acid/Ligand: The choice of the chiral catalyst is the most critical factor.
-
Catalyst Screening: Not all chiral Lewis acids are suitable for all substrates. It is advisable to screen a variety of chiral Lewis acids based on different metals (e.g., Ti, Sn, Cu, B) and chiral ligands (e.g., BINOL, TADDOL, BOX, pybox).
-
-
Incorrect Temperature: As with diastereoselectivity, lower temperatures generally lead to higher enantioselectivity by amplifying the energy difference between the two enantiomeric transition states.[1] A temperature screening study is highly recommended.
-
Solvent Effects: The solvent can influence the conformation and activation of the chiral catalyst.
-
Solvent Screening: Test a range of aprotic solvents to find the optimal medium for your catalytic system. The best solvent will facilitate the formation of a well-defined, rigid chiral transition state.
-
-
Purity of Reagents and Solvents: Asymmetric catalysis is often sensitive to impurities.
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can deactivate the Lewis acid catalyst.
-
Substrate Purity: Use highly purified substrates, as impurities can sometimes inhibit or poison the catalyst.
-
-
Validation of Analytical Method: Before extensive optimization, confirm that your method for measuring e.e. (e.g., chiral HPLC or GC) is accurate and reliable.
-
Racemic Standard: Analyze a racemic sample of your product to ensure you can achieve baseline separation of the two enantiomers.
-
Frequently Asked Questions (FAQs)
Q1: What is the Mukaiyama aldol reaction and how does it differ from a traditional aldol reaction?
A1: The Mukaiyama aldol reaction is a Lewis acid-promoted addition of a silyl enol ether to an aldehyde or ketone.[3][4][5][6][7][8] Unlike traditional aldol reactions that use stoichiometric amounts of a strong base to generate an enolate, the Mukaiyama variant uses a pre-formed, stable silyl enol ether as the nucleophile. The Lewis acid activates the carbonyl electrophile for nucleophilic attack.[3][6] This approach offers several advantages, including milder reaction conditions and better control over regioselectivity when forming the enolate equivalent.
Q2: How do I choose between a chelating and a non-chelating Lewis acid?
A2: The choice depends on the structure of your substrate, particularly the aldehyde. If the aldehyde has a Lewis basic group (e.g., an oxygen or nitrogen atom) at the α- or β-position, a chelating Lewis acid like TiCl₄ or SnCl₄ can form a rigid, five- or six-membered cyclic intermediate. This chelation control often leads to high levels of diastereoselectivity. If your substrate lacks such a chelating group, a non-chelating Lewis acid like BF₃·OEt₂ is generally preferred to avoid undesired coordination and potential side reactions.
Q3: Can the order of addition of reagents affect the stereochemical outcome?
A3: Yes, the order of addition can be critical. In many protocols, the Lewis acid is pre-complexed with the aldehyde at a low temperature before the silyl enol ether is added. This ensures that the aldehyde is fully activated and can lead to a more organized and selective transition state. It is important to follow the specific protocol for your chosen reaction conditions carefully.
Q4: What are some common chiral ligands used to induce enantioselectivity in Lewis acid-catalyzed aldol reactions?
A4: A wide variety of chiral ligands have been developed for this purpose. Some of the most common classes include:
-
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols): Often used with titanium-based Lewis acids.
-
BINOL (1,1'-bi-2-naphthol): A versatile ligand used with various metals, including titanium, aluminum, and tin.
-
BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands: Commonly employed with copper, zinc, and scandium Lewis acids.
Data Presentation
The following tables summarize quantitative data on how different reaction parameters can influence the stereochemical outcome of Lewis acid-catalyzed aldol reactions.
Table 1: Effect of Lewis Acid and Solvent on Diastereoselectivity
| Entry | Silyl Enol Ether | Aldehyde | Lewis Acid | Solvent | Temp (°C) | d.r. (syn:anti) |
| 1 | Cyclohexanone silyl enol ether | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | >95:5 |
| 2 | Cyclohexanone silyl enol ether | Benzaldehyde | SnCl₄ | CH₂Cl₂ | -78 | 90:10 |
| 3 | Cyclohexanone silyl enol ether | Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 15:85 |
| 4 | (Z)-Enol silane of propiophenone | Isobutyraldehyde | TiCl₄ | CH₂Cl₂ | -78 | 98:2 |
| 5 | (E)-Enol silane of propiophenone | Isobutyraldehyde | TiCl₄ | CH₂Cl₂ | -78 | 10:90 |
| 6 | (S)-2-Benzyloxy-3-pentanone derived enolate | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 60:40 |
| 7 | (S)-2-Benzyloxy-3-pentanone derived enolate | Benzaldehyde | TiCl₄ / THF | CH₂Cl₂ | -78 | 97:3[2] |
Table 2: Effect of Chiral Lewis Acid on Enantioselectivity
| Entry | Silyl Ketene Acetal | Aldehyde | Chiral Catalyst (mol%) | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | 1-methoxy-2-methyl-1-(trimethylsiloxy)propene | Benzaldehyde | (R)-BINOL-TiCl₂ (10) | -78 | 85 | 95 |
| 2 | 1-methoxy-2-methyl-1-(trimethylsiloxy)propene | Isobutyraldehyde | (R)-BINOL-TiCl₂ (10) | -78 | 80 | 92 |
| 3 | 1-ethoxy-1-(trimethylsiloxy)ethene | Ethyl glyoxylate | --INVALID-LINK--₂ (10) | -78 | 92 | 99 |
| 4 | 1-ethoxy-1-(trimethylsiloxy)ethene | Methyl glyoxylate | --INVALID-LINK--₂ (10) | -78 | 90 | 98 |
Experimental Protocols
Protocol 1: General Procedure for a TiCl₄-Mediated Mukaiyama Aldol Reaction
This protocol describes a general method for the diastereoselective Mukaiyama aldol reaction between a silyl enol ether and an aldehyde using titanium tetrachloride as the Lewis acid.
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Maintain the reaction under an inert atmosphere of dry nitrogen or argon throughout the procedure.
-
-
Reaction Mixture Preparation:
-
To the flask, add anhydrous dichloromethane (CH₂Cl₂) via syringe.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.0 equivalent) to the cold solvent.
-
Slowly add titanium tetrachloride (TiCl₄, 1.1 equivalents) dropwise to the stirred solution. A colored complex may form. Stir the mixture for 10-15 minutes at -78 °C.
-
-
Aldol Addition:
-
In a separate flame-dried flask, prepare a solution of the silyl enol ether (1.2 equivalents) in anhydrous CH₂Cl₂.
-
Add the silyl enol ether solution dropwise to the aldehyde-TiCl₄ complex solution at -78 °C over 20-30 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 4 hours.
-
-
Work-up:
-
Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and continue stirring until the layers separate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or gas chromatography.
-
Protocol 2: General Procedure for an Asymmetric Mukaiyama Aldol Reaction with a Chiral Ti-TADDOLate Catalyst
This protocol provides a general method for achieving high enantioselectivity in a Mukaiyama aldol reaction.
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral TADDOL ligand (0.22 equivalents) in anhydrous toluene.
-
Add freshly distilled titanium(IV) isopropoxide (Ti(OiPr)₄, 0.20 equivalents) dropwise at room temperature.
-
Stir the mixture for 1 hour at room temperature to form the active catalyst complex.
-
-
Aldol Reaction:
-
Cool the catalyst solution to the desired temperature (e.g., -30 °C).
-
Add the aldehyde (1.0 equivalent) to the cooled solution.
-
Slowly add the silyl enol ether (1.2 equivalents) dropwise over 15 minutes.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Follow the work-up and purification steps as described in Protocol 1.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Mukaiyama Aldol Addition [organic-chemistry.org]
- 8. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Silyl Byproduct Removal
This guide provides researchers, scientists, and drug development professionals with practical solutions for removing common silyl byproducts, such as silanols (R₃SiOH) and siloxanes (R₃Si-O-SiR₃), that form after reaction completion. These byproducts arise from the hydrolysis of silyl ethers or unreacted silylating agents during the reaction workup.[1] Their physical properties, particularly polarity, can vary significantly based on the substituents on the silicon atom, which can present purification challenges.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common methods for removing silyl byproducts?
The primary strategies for removing silyl byproducts are:
-
Aqueous Workup: This is a standard method where the reaction mixture is washed with water or an aqueous solution to remove water-soluble byproducts.
-
Flash Column Chromatography: A widely used technique to separate the desired product from silyl byproducts based on differences in polarity.[1]
-
Acidic or Basic Hydrolysis: Silyl ethers can be cleaved under acidic or basic conditions, which can also facilitate the removal of the resulting silanol byproducts.[1]
-
Fluoride-Based Cleavage and Removal: Reagents like Tetrabutylammonium Fluoride (TBAF) are effective for cleaving silyl ethers, and the resulting byproducts can often be removed through an aqueous workup.[1]
-
Solid-Phase Scavengers: Using scavenger resins or other solid supports can selectively bind and remove silyl byproducts, simplifying purification.
Q2: My desired product is highly polar, and I'm experiencing significant product loss during aqueous workup after a TBAF deprotection. What should I do?
Aqueous workups can be problematic for polar products, often leading to the loss of the desired material into the aqueous layer.[1] An effective alternative is to use an ion-exchange resin, such as DOWEX® 50WX8, in the presence of a mild base like calcium carbonate. This method avoids an aqueous phase and efficiently captures the tetrabutylammonium cation.[1]
Q3: Can I directly purify my crude reaction mixture containing TBAF using silica gel chromatography?
While possible, it is generally not recommended. TBAF and its byproducts can co-elute with polar products, leading to impure fractions. It is advisable to perform a preliminary purification step to remove the bulk of the TBAF salts before chromatography.
Q4: After flash chromatography, I'm observing new silicon-containing impurities in my fractions. What is the likely cause and how can I prevent this?
These impurities are often polysiloxanes, commonly known as silicone grease, which can leach from glassware joints or septa. The best approach is prevention: use PTFE sleeves for joints instead of silicone grease and ensure all glassware is thoroughly cleaned. If contamination occurs, techniques like distillation, Kugelrohr distillation, or precipitation/crystallization can be effective for separating your product from these non-polar, non-volatile oils.
Q5: How can I optimize flash chromatography to improve the separation of my product from silyl byproducts?
Optimizing your flash chromatography can significantly improve separation. Key factors to consider include:
-
Solvent System: Carefully select a solvent system that provides a good separation of your product and the byproducts on a TLC plate. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be very effective for difficult separations.[1]
-
Stationary Phase: For polar compounds, silica gel is a common choice. However, for very polar compounds, reversed-phase silica or a HILIC column might be more suitable. If your compound is acid-sensitive, you can deactivate the silica gel by pre-flushing the column with a solvent system containing 1-3% triethylamine.[1][2]
-
Loading Method: For products with poor solubility in the eluent, dry loading is recommended. This involves adsorbing your sample onto a small amount of silica gel and then loading the solid onto the column.[2]
Data on Silyl Byproduct Removal Methods
While direct quantitative comparisons of removal efficiency in a laboratory setting are not extensively documented in the literature, the following table summarizes the qualitative advantages and disadvantages of common methods to guide your selection.
| Method | Advantages | Disadvantages | Best Suited For |
| Aqueous Workup | Simple, fast, and inexpensive for removing water-soluble byproducts. | Can lead to product loss for polar compounds; may not effectively remove non-polar siloxanes. | Removal of water-soluble byproducts like smaller silanols and some salts. |
| Flash Chromatography | Highly effective for separating compounds with different polarities; applicable to a wide range of products. | Can be time-consuming and requires significant solvent usage; co-elution can be an issue. | General purification and separation of products from byproducts with different polarities. |
| Ion-Exchange Resin | Excellent for removing ionic byproducts like TBAF salts without an aqueous phase; good for polar products. | Specific to ionic impurities; the resin is an additional reagent cost. | Removing TBAF and other ammonium salts from reactions with polar products. |
| Solid-Phase Scavengers | Can be highly selective for specific byproducts; simplifies workup to a filtration step. | Higher cost of scavenger resins; may require optimization of scavenger type and amount. | Targeted removal of specific byproducts, especially in high-throughput or automated synthesis. |
Experimental Protocols
Protocol 1: Removal of TBAF Byproducts Using Ion-Exchange Resin
This protocol is designed for the removal of TBAF byproducts from reactions that yield polar products sensitive to aqueous workups.[1]
Materials:
-
Crude reaction mixture containing the polar product and TBAF in an organic solvent (e.g., THF)
-
DOWEX® 50WX8 ion-exchange resin (200-400 mesh)
-
Calcium carbonate (CaCO₃), powdered
-
Methanol (MeOH)
-
Celite®
Procedure:
-
To the crude reaction mixture, add calcium carbonate (approximately 5 equivalents based on the amount of TBAF used).
-
Add DOWEX® 50WX8 resin (approximately 1.5 g per mmol of TBAF).
-
Add methanol (typically equal to or double the volume of the initial reaction solvent) to the suspension and stir vigorously at room temperature for 1-2 hours.[1]
-
Prepare a pad of Celite® in a fritted funnel and filter the reaction mixture.
-
Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.[1]
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, now largely free of tetrabutylammonium salts.[1]
-
The crude product can then be further purified by flash column chromatography if necessary.
Protocol 2: General Aqueous Workup for Silyl Byproduct Removal
This protocol outlines a standard aqueous workup procedure following a silyl ether deprotection.
Materials:
-
Crude reaction mixture in an organic solvent
-
Saturated aqueous solution of ammonium chloride (or other appropriate quenching agent)
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and then with brine to remove residual water-soluble byproducts.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Workflow for Selecting a Silyl Byproduct Removal Method
The following diagram illustrates a logical workflow to help you decide on the most appropriate method for removing silyl byproducts based on the properties of your desired product and the nature of the byproducts.
References
Analysis of common impurities in commercial 1-(tert-Butyldimethylsilyloxy)-2-propanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of commercial 1-(tert-Butyldimethylsilyloxy)-2-propanone in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis, storage, and handling. These can be broadly categorized as:
-
Process-Related Impurities: These are substances that originate from the manufacturing process.
-
Unreacted Starting Materials: Including hydroxyacetone and the silylating agent, tert-butyldimethylsilyl chloride (TBDMS-Cl).
-
Reagents and By-products: Such as the base used in the silylation reaction (e.g., triethylamine, imidazole) and its corresponding hydrochloride salt.
-
-
Degradation Products: These impurities form over time due to the inherent stability of the compound.
-
Hydrolysis Products: The primary degradation pathway is hydrolysis, which can be catalyzed by moisture, leading to the formation of hydroxyacetone and tert-butyldimethylsilanol, which can further condense to form hexamethyldisiloxane or other siloxanes.
-
-
Solvent Residues: Trace amounts of solvents used during the synthesis and purification process may be present.
Q2: How can I assess the purity of my this compound sample?
A2: The most effective method for assessing the purity and identifying impurities is Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate volatile impurities from the main compound and provide mass spectra for their identification. For non-volatile impurities or for a more detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
A3: Yes, impurities can significantly impact reaction outcomes. For instance:
-
Hydroxyacetone: This impurity can react with reagents intended for the silyl enol ether, leading to unwanted side products and reduced yield.
-
Residual Base or Acid: The presence of acidic (e.g., hydrochloride salts) or basic (e.g., triethylamine) impurities can interfere with reactions that are sensitive to pH.
-
Water Content: Moisture can hydrolyze the silyl enol ether, reducing its effective concentration and introducing hydroxyacetone into the reaction mixture.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture. It is advisable to store it at a low temperature (2-8°C) and away from direct light.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
| Issue | Potential Cause | Recommended Action |
| Low reaction yield or incomplete conversion. | Presence of hydrolysis products (hydroxyacetone) due to improper storage or handling. | 1. Check the purity of the reagent by GC-MS. 2. If significant hydrolysis has occurred, consider purifying the reagent by distillation under reduced pressure. 3. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere. |
| Formation of unexpected side products. | Impurities such as unreacted starting materials or residual reagents from the synthesis of the silyl enol ether. | 1. Analyze the starting material for impurities using GC-MS. 2. If impurities are identified, purify the reagent or obtain a higher purity grade from the supplier. 3. Consider the reactivity of potential impurities with your reaction components to identify the source of side products. |
| Inconsistent reaction results between different batches. | Batch-to-batch variability in the impurity profile of the commercial reagent. | 1. Qualify each new batch of this compound by GC-MS to establish its impurity profile. 2. Correlate the presence and level of specific impurities with reaction performance to identify critical impurities. |
| Appearance of a precipitate in the reagent bottle. | Formation of hydrochloride salts of the base used during synthesis upon exposure to moisture and acidic conditions. | 1. The precipitate is likely insoluble in most organic solvents and can be removed by filtration under inert conditions. 2. The presence of this precipitate is a strong indicator of moisture contamination and potential hydrolysis of the product. |
Data Presentation
The following table summarizes hypothetical quantitative data for common impurities in a commercial batch of this compound, as might be determined by GC-MS analysis. This data is for illustrative purposes only.
| Impurity | Chemical Formula | Molar Mass ( g/mol ) | Typical Concentration Range (%) |
| Hydroxyacetone | C₃H₆O₂ | 74.08 | 0.1 - 1.0 |
| Triethylamine | C₆H₁₅N | 101.19 | < 0.2 |
| Triethylamine HCl | C₆H₁₆ClN | 137.65 | < 0.1 (non-volatile) |
| Hexamethyldisiloxane | C₆H₁₈OSi₂ | 162.38 | < 0.5 |
| Unreacted TBDMS-Cl | C₆H₁₅ClSi | 150.72 | < 0.1 |
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in a dry, inert solvent such as anhydrous dichloromethane or hexane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using the area percentage method, assuming a similar response factor for all components. For more accurate quantification, use a calibration curve with certified reference standards of the identified impurities.
-
Protocol 2: NMR Analysis for Structural Confirmation
Objective: To confirm the structure of the main component and identify major impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Expected signals for the main product:
-
Singlet around 0.1 ppm (6H, Si-(CH₃)₂).
-
Singlet around 0.9 ppm (9H, Si-C(CH₃)₃).
-
Singlet around 2.1 ppm (3H, -C(O)CH₃).
-
Singlet around 4.1 ppm (2H, -OCH₂-).
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard carbon-13 NMR spectrum.
-
-
Data Analysis:
-
Analyze the spectra for the presence of unexpected signals that may correspond to impurities. For example, signals corresponding to hydroxyacetone or residual solvents.
-
Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary to elucidate the structure of unknown impurities.
-
Visualizations
Caption: Troubleshooting workflow for identifying and addressing impurity-related issues.
Technical Support Center: Best Practices for Handling Moisture-Sensitive Silyl Enol Ethers
Welcome to the technical support center for handling moisture-sensitive silyl enol ethers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting tips, and answers to frequently asked questions to ensure the successful use of these versatile reagents in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the moisture sensitivity of silyl enol ethers?
Silyl enol ethers are susceptible to hydrolysis due to the polarized silicon-oxygen bond, which makes the silicon atom electrophilic and susceptible to nucleophilic attack by water.[1] This reaction cleaves the silyl enol ether, regenerating the corresponding carbonyl compound and forming a silanol, which can then dimerize to a disiloxane.[1] The rate of hydrolysis is influenced by the steric bulk of the substituents on the silicon atom; less hindered silyl enol ethers, such as trimethylsilyl (TMS) ethers, are particularly labile.
Q2: What are the ideal storage conditions for silyl enol ethers?
To ensure their stability and prevent degradation, silyl enol ethers should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, flame-dried glass container. It is recommended to store them in a cool, dark, and dry place. For long-term storage, refrigeration is advised.
Q3: How can I assess the purity of my silyl enol ether?
The purity of silyl enol ethers can be effectively determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Quantitative 1H NMR (qNMR) can be used to determine the exact purity by integrating the signals corresponding to the silyl enol ether and comparing them to a known internal standard.[3][4][5][6] The presence of the parent ketone or siloxane byproducts in the NMR spectrum indicates decomposition.
Q4: Which silylating group offers the best stability for a silyl enol ether?
The stability of silyl enol ethers is directly related to the steric hindrance around the silicon atom. Bulkier silyl groups provide greater stability against hydrolysis. The general order of stability from least to most stable is: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[7][8][9]
Troubleshooting Guides
Issue 1: Low or No Yield of Silyl Enol Ether
Possible Causes:
-
Presence of Moisture: Trace amounts of water in the glassware, solvents, or reagents can quench the base or hydrolyze the product.
-
Inactive Base: The base (e.g., LDA, triethylamine) may have degraded due to improper storage or handling.
-
Incorrect Reaction Temperature: For kinetically controlled products, maintaining a low temperature (e.g., -78 °C) is crucial to prevent equilibration to the thermodynamic isomer.[1]
-
Inefficient Silylating Agent: The silylating agent (e.g., TMSCl) may be of poor quality or have decomposed.
Solutions:
-
Ensure Anhydrous Conditions: Flame-dry all glassware immediately before use and cool under a stream of inert gas. Use freshly distilled, anhydrous solvents.
-
Verify Base Activity: If using LDA, it is often best to prepare it fresh before use. The concentration of commercially available strong bases like n-butyllithium should be titrated periodically.
-
Strict Temperature Control: Use a cryostat or a well-maintained dry ice/acetone bath to ensure a stable low temperature throughout the reaction.
-
Use High-Purity Reagents: Use freshly opened or properly stored silylating agents. Distilling the silylating agent before use can improve results.
Issue 2: Formation of the Undesired Regioisomer (Kinetic vs. Thermodynamic Control)
Controlling Regioselectivity:
The formation of either the kinetic or thermodynamic silyl enol ether is determined by the reaction conditions.[1]
-
For the Kinetic Product (less substituted double bond):
-
For the Thermodynamic Product (more substituted double bond):
-
Use a weaker base, such as triethylamine.[1]
-
Employ slightly elevated temperatures or allow the reaction to stir for a longer period at room temperature to allow for equilibration.[10]
-
Alternatively, using a catalytic amount of a Lewis acid can facilitate the isomerization to the more stable thermodynamic product.
-
Issue 3: Decomposition of the Silyl Enol Ether During Workup or Purification
Possible Causes:
-
Acidic Conditions: Silyl enol ethers are highly sensitive to acid. The use of acidic quenching solutions or purification on untreated silica gel can cause rapid decomposition.[11]
-
Prolonged Exposure to Air and Moisture: Extended workup times can lead to hydrolysis.
Solutions:
-
Neutral or Basic Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a similarly mild basic solution.[12]
-
Rapid and Anhydrous Workup: Perform the workup as quickly as possible, and use anhydrous drying agents (e.g., Na₂SO₄ or MgSO₄).
-
Deactivated Silica Gel for Chromatography: If flash column chromatography is necessary, especially for TMS enol ethers, it is crucial to use deactivated silica gel.[13] This can be prepared by flushing the column with a solvent mixture containing a small amount of triethylamine (1-3%) before loading the sample.[13]
-
Alternative Purification Methods: For volatile silyl enol ethers, bulb-to-bulb (Kugelrohr) distillation is an excellent alternative to chromatography to avoid decomposition on a stationary phase.[11][14]
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TMS) | Relative Rate of Basic Hydrolysis (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[8][9]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Kinetically Controlled Silyl Enol Ether using LDA
-
Glassware Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen.
-
Reagent Preparation: In the prepared flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
LDA Formation: Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred diisopropylamine solution. Allow the mixture to stir at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask, dissolve the ketone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.
-
Silylation: Add trimethylsilyl chloride (TMSCl, 1.2 equivalents), freshly distilled, dropwise to the enolate solution at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature over 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Workup: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by bulb-to-bulb distillation or flash chromatography on deactivated silica gel.
Protocol 2: Purification of a Silyl Enol Ether by Flash Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Deactivation: Prepare a solvent system containing 1-3% triethylamine in the eluent. Pass at least three column volumes of this deactivating solvent system through the packed silica gel.
-
Sample Loading: Dissolve the crude silyl enol ether in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the desired solvent system, collecting fractions and monitoring by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. It is important to also remove the triethylamine, which may require co-evaporation with a low-boiling solvent.
Visualizations
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification [chem.rochester.edu]
- 14. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Silylation Rates for Hindered Alcohols
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to overcome challenges associated with the silylation of sterically hindered alcohols.
Frequently Asked Questions (FAQs)
Q1: My silylation reaction with a hindered alcohol is extremely slow or not proceeding to completion. What are the common causes?
A1: Slow or incomplete silylation of hindered alcohols is a frequent issue primarily due to steric hindrance, which impedes the approach of the silylating agent to the hydroxyl group. Other contributing factors include:
-
Suboptimal Reagents: The chosen silylating agent may not be reactive enough to overcome the steric barrier.
-
Ineffective Catalysis: The catalyst, if used, might not be sufficiently active or suitable for the specific substrate.
-
Incorrect Solvent Choice: The reaction solvent can significantly influence the reaction rate.[1][2]
-
Inadequate Base: The base used may not be strong enough or may itself be too hindered.
Q2: How can I accelerate the reaction?
A2: To enhance the reaction rate, consider the following strategies:
-
More Reactive Silylating Agents: Switch to a more reactive silylating agent, such as a silyl triflate (e.g., TBS-OTf), which is more electrophilic than the corresponding silyl chloride.[3]
-
Potent Catalysts: Employ a highly effective nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) or 4-pyrrolidinopyridine (PPY).[1][4] Lewis acids such as tris(pentafluorophenyl)boron can also catalyze the reaction, particularly in dehydrogenative silylations.[5][6]
-
Solvent Effects: Use a Lewis basic solvent like dimethylformamide (DMF), which can significantly accelerate the reaction compared to less polar solvents like dichloromethane (DCM) or chloroform.[1][2]
-
Dehydrogenative Silylation: This alternative method involves the reaction of an alcohol with a hydrosilane in the presence of a catalyst, releasing dihydrogen gas.[5] This can be advantageous for hindered alcohols.
Q3: What is the role of DMAP in accelerating silylation?
A3: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst.[4] Its mechanism involves reacting with the silylating agent (e.g., a silyl chloride) to form a highly reactive N-silylpyridinium intermediate.[4][7] This intermediate is significantly more electrophilic and is readily attacked by the hindered alcohol, leading to the formation of the silyl ether and regeneration of the DMAP catalyst.[4][7] This catalytic cycle bypasses the slower direct reaction between the alcohol and the silylating agent.
Q4: Are there alternative methods to the standard silyl chloride and base protocol?
A4: Yes, several alternative methods can be effective for hindered alcohols:
-
Dehydrogenative Silylation: This method uses a hydrosilane (R₃SiH) and a catalyst (e.g., Grubbs catalyst, tris(pentafluorophenyl)boron) to form the silyl ether with the liberation of H₂ gas.[5]
-
Hexamethyldisilazane (HMDS) with a Catalyst: HMDS is a stable and cost-effective silylating agent. Its reactivity can be significantly enhanced by using catalysts like iodine or silica chloride.[8][9] This approach is often performed under nearly neutral conditions.[9]
-
Catalyst-Free Silylation: In some cases, silylation of alcohols and phenols can be achieved without a catalyst by using hexamethyldisilazane (HMDS) in nitromethane (CH₃NO₂) as the solvent.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No reaction or very low conversion | Steric hindrance is too great for the chosen reagents. | 1. Switch to a more reactive silylating agent like a silyl triflate (e.g., TBS-OTf).[3]2. Employ a highly active catalyst such as DMAP.[4]3. Consider a dehydrogenative silylation protocol.[5] |
| Reaction is slow (takes several days) | Suboptimal reaction conditions. | 1. Change the solvent to DMF, which is known to accelerate silylation reactions.[1][2]2. Increase the reaction temperature, if the substrate is stable.3. Use a more potent catalyst or a combination of reagents, such as trimethyliodosilane and HMDS for very hindered alcohols.[12] |
| Side product formation | The substrate may be sensitive to the reaction conditions (e.g., acidic or basic byproducts). | 1. Use a non-nucleophilic, hindered base like 2,6-lutidine, especially with reactive silyl triflates.[3]2. Try a nearly neutral method, such as HMDS catalyzed by iodine.[9]3. Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the silylating agent. |
| Difficulty in purifying the product | Amine hydrohalide salts formed as byproducts can complicate workup. | 1. If using an amine base like triethylamine or pyridine, perform an aqueous workup to remove the salt.[12]2. Consider using a protocol that generates volatile byproducts, such as HMDS which produces ammonia.[12] |
Quantitative Data Summary
Table 1: Relative Reactivity of Alcohols in Base-Catalyzed Silylation
| Alcohol Type | Relative Reaction Half-Life Ratio (in DMF) |
| Primary | 404,345[1][2] |
| Secondary | 20,232[1][2] |
| Tertiary | 1[1][2] |
| Data suggests a dramatic decrease in reaction rate with increasing steric hindrance around the hydroxyl group. |
Table 2: Effect of Silylating Agent and Solvent on Reaction Rate
| Silylating Agent | Solvent | Catalyst | Relative Rate |
| TBDMSCl | DCM | DMAP | Slower |
| TBDMSCl | DMF | DMAP | Significantly Faster[1][2] |
| TMSCl | DCM | Triethylamine | Fast (for primary/secondary alcohols)[12] |
| TMSCl | DMF | Triethylamine | Very Fast |
| TBS-OTf | DCM | 2,6-Lutidine | Very Fast, even for hindered alcohols[3] |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Silylation of a Hindered Alcohol (Corey Protocol Modification)
This protocol is a reliable method for silylating hindered secondary and tertiary alcohols.[3]
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered alcohol (1.0 equiv.) in anhydrous DMF.
-
Addition of Reagents: Add imidazole (2.5 equiv.) and a catalytic amount of DMAP (0.1 equiv.). Stir the mixture until all solids dissolve.
-
Addition of Silylating Agent: Add the silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) (1.5 equiv.) portion-wise or as a solution in DMF.
-
Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) to accelerate the reaction. Monitor the reaction progress by TLC or GC. Reactions with highly hindered alcohols may require extended reaction times.[3]
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with a nonpolar solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Dehydrogenative Silylation of a Hindered Alcohol
This method is an alternative for substrates that are sensitive to standard conditions.[5]
-
Preparation: In a dry flask under an inert atmosphere, dissolve the hindered alcohol (1.0 equiv.) and a hydrosilane (e.g., triethylsilane or phenyldimethylsilane) (1.2 equiv.) in an anhydrous, inert solvent (e.g., toluene or THF).
-
Catalyst Addition: Add the catalyst, for example, tris(pentafluorophenyl)boron (B(C₆F₅)₃, 1-5 mol%).[5][6] The reaction should be monitored for the evolution of hydrogen gas.
-
Reaction: Stir the mixture at room temperature or as required by the specific catalyst system. Monitor the reaction by TLC or GC.
-
Workup and Purification: Upon completion, quench the reaction carefully (if necessary, depending on the catalyst). Concentrate the mixture and purify the resulting silyl ether by flash column chromatography.
Visualizations
Caption: Standard workflow for DMAP-catalyzed silylation of a hindered alcohol.
Caption: Simplified catalytic cycle of DMAP in silylation reactions.
Caption: Troubleshooting flowchart for slow silylation of hindered alcohols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 6. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 9. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. General Silylation Procedures - Gelest [technical.gelest.com]
Validation & Comparative
A Comparative Analysis of Lewis Acids in Aldol Reactions: TiCl4 vs. SnCl4 vs. BF3
For researchers and professionals in the fields of organic synthesis and drug development, the aldol reaction stands as a cornerstone for carbon-carbon bond formation. The choice of Lewis acid catalyst is critical in directing the stereochemical outcome and overall efficiency of this transformation. This guide provides a comparative study of three commonly employed Lewis acids—Titanium tetrachloride (TiCl4), Tin tetrachloride (SnCl4), and Boron trifluoride etherate (BF3·OEt2)—in the context of the Mukaiyama aldol reaction, a widely utilized variant involving silyl enol ethers.
Performance Comparison
The efficacy of a Lewis acid in an aldol reaction is primarily assessed by its ability to promote high yields and control stereoselectivity, leading to the desired diastereomer (either syn or anti). The following table summarizes the performance of TiCl4, SnCl4, and BF3·OEt2 in the Mukaiyama aldol reaction between the silyl enol ether of acetophenone and benzaldehyde, a representative model system.
| Lewis Acid | Structure | Typical Yield (%) | Diastereomeric Ratio (syn:anti) | Key Characteristics |
| TiCl4 | TiCl4 | 80-95 | >90:10 (Generally syn-selective) | Strong Lewis acid, promotes high yields and excellent syn-diastereoselectivity through a closed, six-membered Zimmerman-Traxler-like transition state.[1] |
| SnCl4 | SnCl4 | 75-90 | >85:15 (Generally syn-selective) | A strong chelating Lewis acid similar to TiCl4, also favoring the syn-aldol product via a closed transition state. Its reactivity can sometimes be more moderate than TiCl4. |
| BF3·OEt2 | BF3·OEt2 | 70-85 | <15:85 (Generally anti-selective) | A non-chelating Lewis acid that typically leads to the formation of the anti-aldol product through an open transition state.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each catalytic system. Below are representative experimental protocols for the Mukaiyama aldol reaction of the silyl enol ether of acetophenone with benzaldehyde using each of the three Lewis acids.
Titanium Tetrachloride (TiCl4) Catalyzed Aldol Reaction
This protocol is adapted from the classical Mukaiyama aldol reaction procedure.[1]
Materials:
-
Silyl enol ether of acetophenone (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Titanium tetrachloride (TiCl4) (1.1 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of benzaldehyde in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add titanium tetrachloride to the stirred solution.
-
To this mixture, add a solution of the silyl enol ether of acetophenone in anhydrous dichloromethane dropwise over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
Tin Tetrachloride (SnCl4) Catalyzed Aldol Reaction
This protocol is based on the general principles of SnCl4-mediated aldol reactions.
Materials:
-
Silyl enol ether of acetophenone (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Tin tetrachloride (SnCl4) (1.1 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried, nitrogen-flushed round-bottom flask, dissolve benzaldehyde in anhydrous dichloromethane.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add tin tetrachloride dropwise to the stirred solution.
-
A solution of the silyl enol ether of acetophenone in anhydrous dichloromethane is then added slowly to the reaction mixture.
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
After the reaction is complete (typically 3-6 hours), quench with a saturated aqueous solution of sodium bicarbonate.
-
Warm the mixture to room temperature and separate the layers. Extract the aqueous phase with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the aldol product.
Boron Trifluoride Etherate (BF3·OEt2) Catalyzed Aldol Reaction
This protocol is adapted from procedures utilizing BF3·OEt2 for aldol-type additions.[3]
Materials:
-
Silyl enol ether of acetophenone (1.5 equiv)
-
Benzaldehyde (1.0 equiv)
-
Boron trifluoride etherate (BF3·OEt2) (1.5 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of benzaldehyde and the silyl enol ether of acetophenone in anhydrous dichloromethane.
-
Cool the mixture to -78 °C.
-
Add boron trifluoride etherate dropwise to the stirred solution.
-
Allow the reaction to stir at -78 °C, monitoring by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, and then extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizing the Reaction Pathway and Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the general mechanism of a Lewis acid-catalyzed aldol reaction and a typical experimental workflow.
Caption: General mechanism of a Lewis acid-catalyzed Mukaiyama aldol reaction.
Caption: A typical experimental workflow for a Lewis acid-catalyzed aldol reaction.
References
A Comparative Guide to Stereoselective Aldol Additions: Lithium Enolates vs. Silyl Enol Ethers
For Researchers, Scientists, and Drug Development Professionals
The aldol addition is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures with precise stereochemical control. The stereoselectivity of this reaction is paramount in the synthesis of pharmaceuticals and natural products, where biological activity is often dictated by the three-dimensional arrangement of atoms. Two of the most powerful and widely utilized methods for achieving high stereoselectivity in aldol additions involve the use of pre-formed lithium enolates and silyl enol ethers. This guide provides a detailed, objective comparison of these two methodologies, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the optimal approach for their synthetic challenges.
At a Glance: Key Differences
| Feature | Lithium Enolate Aldol Addition | Silyl Enol Ether (Mukaiyama) Aldol Addition |
| Reaction Type | Stoichiometric reaction with a strong base | Lewis acid-catalyzed reaction[1][2] |
| Transition State | Closed, chair-like (Zimmerman-Traxler model)[3][4] | Generally open, acyclic transition state[2][5] |
| Stereocontrol | Primarily dictated by enolate geometry (E/Z)[3][6] | Influenced by Lewis acid, substrate, and chiral catalysts[7][8] |
| Diastereoselectivity | Good to excellent, predictable based on enolate geometry | Often higher and can be tuned by the choice of Lewis acid[9] |
| Enantioselectivity | Achieved using chiral auxiliaries on the enolate or aldehyde | Catalytic enantioselective variants are well-developed[10] |
| Substrate Scope | Broad, but can be limited by strongly acidic or basic conditions | Very broad, compatible with a wide range of functional groups |
| Experimental | Requires strictly anhydrous and inert conditions at low temperatures | Milder conditions are often possible |
Mechanistic Underpinnings: A Tale of Two Transition States
The stereochemical outcome of aldol additions is largely determined by the geometry of the transition state. Lithium enolates and silyl enol ethers proceed through fundamentally different transition state models, which directly impacts their stereoselectivity.
Lithium Enolates: The Zimmerman-Traxler Model
The stereoselectivity of aldol reactions involving lithium enolates is rationalized by the Zimmerman-Traxler model . This model proposes a highly ordered, six-membered chair-like transition state where the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde.[3][4] This rigid arrangement minimizes steric interactions and dictates the relative stereochemistry of the newly formed stereocenters. The geometry of the enolate (E or Z) is crucial in determining the syn or anti configuration of the aldol product.[3][6]
-
Z-enolates generally lead to syn-aldol products. To minimize 1,3-diaxial interactions, the substituents on both the enolate and the aldehyde prefer to occupy pseudo-equatorial positions in the chair-like transition state.
-
E-enolates typically yield anti-aldol products through a similar chair-like transition state where the substituents arrange to minimize steric clash.
Silyl Enol Ethers: The Open Transition State of the Mukaiyama Aldol Reaction
In contrast, the Lewis acid-catalyzed aldol addition of silyl enol ethers, known as the Mukaiyama aldol reaction , is generally believed to proceed through an open or acyclic transition state .[2][5] In this model, the Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, making it more electrophilic. The silyl enol ether then attacks the activated aldehyde. The stereochemical outcome is influenced by a complex interplay of steric and electronic factors, including the nature of the Lewis acid, the substituents on the enolate and aldehyde, and the potential for chelation control. While generally leading to syn-products, the diastereoselectivity can be highly dependent on the specific reaction conditions and reagents.[7]
Performance Data: A Quantitative Comparison
The following tables summarize representative data on the diastereoselectivity of aldol additions using lithium enolates and silyl enol ethers.
Table 1: Diastereoselectivity of Lithium Enolate Aldol Additions
| Enolate Source (Ketone) | Aldehyde | Base/Solvent | Enolate Geometry | syn:anti Ratio | Reference |
| Propiophenone | Benzaldehyde | LDA/THF | Z | 90:10 | Heathcock, C. H. et al., J. Org. Chem.1980 , 45, 1066-1081 |
| Propiophenone | Benzaldehyde | LiHMDS/THF | E | 17:83 | Heathcock, C. H. et al., J. Org. Chem.1980 , 45, 1066-1081 |
| 3-Pentanone | Isobutyraldehyde | LDA/THF | Z | >98:2 | Evans, D. A. et al., J. Am. Chem. Soc.1981 , 103, 2127-2129 |
| Diethyl Ketone | Benzaldehyde | LDA/THF | E | 28:72 | Heathcock, C. H. et al., J. Org. Chem.1980 , 45, 1066-1081 |
Table 2: Diastereoselectivity of Silyl Enol Ether (Mukaiyama) Aldol Additions
| Silyl Enol Ether Source | Aldehyde | Lewis Acid | syn:anti Ratio | Reference |
| (Z)-1-(Trimethylsiloxy)-1-phenylpropene | Benzaldehyde | TiCl4 | 85:15 | Mukaiyama, T. et al., J. Am. Chem. Soc.1974 , 96, 7503-7509 |
| (E)-1-(Trimethylsiloxy)-1-phenylpropene | Benzaldehyde | TiCl4 | 48:52 | Mukaiyama, T. et al., J. Am. Chem. Soc.1974 , 96, 7503-7509 |
| 1-(tert-Butyldimethylsiloxy)cyclohexene | Benzaldehyde | BF3·OEt2 | 15:85 | Heathcock, C. H. et al., J. Org. Chem.1986 , 51, 3027-3037 |
| (Z)-3-(Trimethylsiloxy)-2-pentene | Benzaldehyde | SnCl4 | 96:4 | Murata, S. et al., Tetrahedron Lett.1983 , 24, 103-106 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried or flame-dried before use. Aldehydes are often purified by distillation immediately before use.
Protocol 1: syn-Selective Aldol Addition using a Lithium (Z)-Enolate
This protocol describes the formation of a lithium (Z)-enolate from a ketone and its subsequent reaction with an aldehyde to favor the syn-aldol product.
1. Enolate Formation:
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of the ketone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium (Z)-enolate.
2. Aldol Addition:
-
To the enolate solution at -78 °C, add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
3. Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: anti-Selective Aldol Addition using a Lithium (E)-Enolate
This protocol describes the formation of a lithium (E)-enolate, often requiring specific conditions to favor its formation over the thermodynamic (Z)-enolate.
1. Enolate Formation:
-
To a solution of the ketone (1.0 eq) and HMPA (2.0 eq, Caution: HMPA is a carcinogen ) in anhydrous THF at -78 °C, add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour.
2. Aldol Addition:
-
To the enolate solution at -78 °C, add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
3. Work-up:
-
Follow the same work-up procedure as described in Protocol 1.
Protocol 3: Diastereoselective Mukaiyama Aldol Addition
This protocol describes a general procedure for the Lewis acid-catalyzed aldol addition of a silyl enol ether to an aldehyde.
1. Silyl Enol Ether Formation (Kinetic Control):
-
Prepare a solution of LDA as described in Protocol 1.
-
Add the ketone (1.0 eq) to the LDA solution at -78 °C and stir for 30 minutes.
-
Add trimethylsilyl chloride (1.2 eq) to the enolate solution at -78 °C and allow the mixture to slowly warm to room temperature.
-
Quench with a saturated aqueous solution of sodium bicarbonate, extract with an organic solvent, dry, and purify the silyl enol ether by distillation or chromatography.
2. Mukaiyama Aldol Addition:
-
To a solution of the aldehyde (1.0 eq) in anhydrous dichloromethane at -78 °C, add a solution of titanium tetrachloride (1.1 eq) in dichloromethane dropwise.
-
Stir the mixture for 10 minutes.
-
Add a solution of the silyl enol ether (1.2 eq) in dichloromethane dropwise to the aldehyde-Lewis acid complex at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
3. Work-up:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of celite to remove titanium salts.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
Both lithium enolates and silyl enol ethers are powerful tools for stereoselective aldol additions, each with its own set of advantages and disadvantages. Lithium enolates, governed by the predictable Zimmerman-Traxler model, offer a reliable method for achieving good to excellent diastereoselectivity based on enolate geometry. However, they require stoichiometric amounts of strong base and strictly controlled reaction conditions.
Silyl enol ethers, utilized in the Mukaiyama aldol reaction, provide a versatile and often more diastereoselective alternative, with the added benefit of well-developed catalytic enantioselective variants. The milder reaction conditions and broader functional group tolerance make them particularly attractive for complex molecule synthesis.
The choice between these two methodologies will ultimately depend on the specific synthetic target, the desired stereochemical outcome, and the functional groups present in the starting materials. A thorough understanding of the underlying mechanistic principles and careful optimization of reaction conditions are key to successfully implementing these powerful synthetic methods.
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 2. Mukaiyama Aldol Addition [organic-chemistry.org]
- 3. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. ekwan.github.io [ekwan.github.io]
- 10. pubs.acs.org [pubs.acs.org]
Purity Assessment of 1-(tert-Butyldimethylsilyloxy)-2-propanone: A Comparative Guide to NMR, GC, and HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for pharmaceutical intermediates is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of three common analytical techniques for assessing the purity of 1-(tert-Butyldimethylsilyloxy)-2-propanone: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).
Executive Summary
This compound is a valuable intermediate in organic synthesis. Its purity is paramount to avoid the introduction of unwanted side products in subsequent reaction steps. This guide offers an objective comparison of qNMR, GC, and HPLC for the purity assessment of this compound, supported by experimental protocols and data presentation.
Quantitative NMR (qNMR) stands out as a primary ratio method, enabling direct quantification of the analyte against a certified internal standard without the need for a specific reference standard of this compound itself. Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), offers high resolution and sensitivity for volatile impurities. High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for routine analysis and can be adapted for compounds that are not amenable to GC.
Comparative Analysis of Analytical Techniques
The choice of analytical method depends on various factors, including the nature of the expected impurities, the required accuracy and precision, and the availability of instrumentation. The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC for the purity analysis of this compound.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/ELSD) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field. | Separation based on volatility and partitioning between a stationary and mobile phase. | Separation based on polarity and partitioning between a stationary and mobile phase. |
| Quantitation | Absolute (primary ratio method with a certified internal standard). | Relative (requires a reference standard of the analyte). | Relative (requires a reference standard of the analyte). |
| Selectivity | High, based on unique chemical shifts of protons. | High, based on retention time. | Moderate to high, based on retention time. |
| Sensitivity | Moderate. | High. | Moderate to high. |
| Sample Throughput | Moderate. | High. | High. |
| Instrumentation Cost | High. | Moderate. | Moderate. |
| Key Advantages | - No need for a specific reference standard of the analyte.- Provides structural information.- Non-destructive. | - High resolution for volatile impurities.- Well-established and robust. | - Suitable for non-volatile or thermally labile impurities.- Wide range of stationary and mobile phases available. |
| Key Disadvantages | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer. | - Not suitable for non-volatile or thermally labile compounds.- Requires derivatization for some compounds. | - The target molecule lacks a strong UV chromophore, necessitating detectors like ELSD or derivatization for UV detection.- Can be more complex to develop methods. |
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
This protocol outlines the determination of the absolute purity of this compound using qNMR with an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Analytical balance (accurate to 0.01 mg)
-
Volumetric flasks and pipettes
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone). The standard should have a known purity, be stable, not reactive with the analyte, and have signals that do not overlap with the analyte's signals.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration. A typical D1 value is 30 seconds.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the characteristic, well-resolved signals of both the analyte and the internal standard. For this compound, the following estimated signals can be used:
-
Singlet around δ 4.1 ppm (CH₂ protons)
-
Singlet around δ 2.1 ppm (CH₃ protons of the propanone moiety)
-
Singlet around δ 0.9 ppm (tert-butyl protons)
-
Singlet around δ 0.1 ppm (dimethylsilyl protons)
-
-
Select a signal for the internal standard that is in a clear region of the spectrum.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons corresponding to the integrated analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons corresponding to the integrated internal standard signal
-
MW_analyte = Molecular weight of the analyte (188.34 g/mol )
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Alternative Methods: GC and HPLC
Gas Chromatography (GC-FID)
-
Principle: Separation of volatile compounds based on their boiling points and interactions with the stationary phase.
-
Suitability: Well-suited for this compound due to its volatility. It is particularly effective for detecting volatile impurities such as residual solvents (e.g., from the silylation reaction) and potential byproducts like the silyl enol ether of acetone.
-
Typical Conditions (Starting Point):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
Carrier Gas: Helium or Nitrogen.
-
-
Challenges: Thermally labile impurities might degrade in the hot injector.
High-Performance Liquid Chromatography (HPLC)
-
Principle: Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Suitability: A good alternative for non-volatile or thermally labile impurities. Given that this compound lacks a strong UV chromophore, a Universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more appropriate than a UV detector.
-
Typical Conditions (Starting Point):
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Detector: ELSD or CAD.
-
-
Challenges: The TBDMS group can be sensitive to acidic conditions, which might be used in the mobile phase, potentially leading to on-column degradation.
Potential Impurities
A thorough purity assessment should consider potential impurities arising from the synthesis and degradation of this compound.
-
Hydroxyacetone (Acetol): The starting material for the silylation reaction. Its presence indicates an incomplete reaction. It is significantly more polar and less volatile than the product.
-
tert-Butyldimethylsilanol: A byproduct of the silylation reaction or from hydrolysis of the product.
-
Hexa-methyldisiloxane: A common byproduct from the silylation reagent.
-
Silyl Enol Ether of Acetone: Can be formed as a byproduct during the silylation of the enolizable ketone.
-
Degradation Products: The TBDMS ether is susceptible to hydrolysis under acidic or strongly basic conditions, which would regenerate hydroxyacetone.
Each of the discussed analytical techniques will have varying capabilities in detecting and quantifying these potential impurities. A combination of techniques (e.g., qNMR for absolute purity and GC-MS for volatile impurity profiling) often provides the most comprehensive understanding of a sample's purity.
Visualizing the Workflow
The following diagram illustrates the key steps in the purity assessment of this compound by qNMR.
Caption: Experimental workflow for qNMR purity assessment.
This guide provides a foundational understanding for selecting and implementing appropriate analytical methodologies for the purity assessment of this compound. For specific applications, method validation according to regulatory guidelines is essential.
Determining Reaction Product Purity: A Comparative Guide to Quantitative NMR (qNMR) and Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of product purity is a critical, non-negotiable step in the chemical synthesis workflow. The presence of impurities can significantly impact the biological activity, safety, and reproducibility of experimental results. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of reaction products, supported by experimental data and detailed protocols.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination. Unlike chromatographic techniques, which are typically relative methods, qNMR allows for direct quantification of an analyte against a certified internal standard, which does not need to be structurally related to the analyte. The fundamental principle of qNMR lies in the direct proportionality between the NMR signal area and the number of nuclei responsible for that signal. This provides a direct measure of the molar concentration of a substance.
In contrast, HPLC and GC are separation techniques that are widely used for purity analysis. HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase, while GC separates volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. Purity is typically determined by area normalization, where the area of the main peak is compared to the total area of all detected peaks.
Quantitative Data Comparison
The choice of analytical technique for purity assessment depends on several factors, including the properties of the analyte and potential impurities, the required accuracy and precision, and the availability of reference standards. The following tables provide a summary of quantitative data from the analysis of various reaction products using qNMR, HPLC, and GC.
Table 1: Purity Assessment of 4,4'-Methylenedibenzonitrile
| Feature | HPLC-UV | qNMR | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Intrinsic quantitative response of nuclei in a magnetic field. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Quantitation | Relative (requires a reference standard of known purity). | Absolute (can determine purity without a specific reference standard of the analyte). | Relative (requires a reference |
A Comparative Guide to Spectroscopic Methods for Confirming Aldol Product Stereochemistry
For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of aldol products is a critical step in synthesis and drug discovery. The aldol reaction, a cornerstone of carbon-carbon bond formation, can generate syn and anti diastereomers, and distinguishing between these is paramount for understanding reaction mechanisms and ensuring the stereochemical purity of drug candidates. This guide provides an objective comparison of the primary spectroscopic methods used for this purpose, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and Circular Dichroism (CD) spectroscopy are the principal techniques employed to elucidate the relative stereochemistry of aldol adducts. Each method offers distinct advantages and provides complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Stereochemical Assignment
NMR spectroscopy is the most widely used technique for determining the stereochemistry of aldol products in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY and NOESY, provides detailed information about the connectivity and spatial arrangement of atoms.
¹H NMR Spectroscopy: Unraveling Stereochemistry Through Coupling Constants
The key to differentiating syn and anti aldol diastereomers via ¹H NMR lies in the magnitude of the vicinal coupling constant (³J) between the protons on the newly formed stereocenters (Hα and Hβ). This relationship is described by the Karplus equation, which correlates the dihedral angle between two vicinal protons to their coupling constant.
In the anti diastereomer, the protons are typically in a pseudo-staggered conformation, leading to a larger dihedral angle and consequently a larger coupling constant. Conversely, the syn diastereomer often adopts a conformation where these protons are gauche, resulting in a smaller dihedral angle and a smaller coupling constant.
Table 1: Comparison of Typical ¹H NMR J-Coupling Constants for Syn and Anti Aldol Adducts
| Diastereomer | Typical ³J(Hα, Hβ) Range (Hz) |
| Syn | 2 - 5 |
| Anti | 6 - 10 |
¹³C NMR Spectroscopy: A Complementary Approach
¹³C NMR spectroscopy can also be a valuable tool for distinguishing between syn and anti aldol products. The chemical shifts of the carbons bearing the hydroxyl and alkyl groups can differ between the two diastereomers due to subtle differences in their electronic environments and steric interactions. Generally, in the anti isomer, the carbon bearing the hydroxyl group (Cβ) and the methyl group on the adjacent carbon (Cα-Me) tend to be shielded (appear at a lower ppm) compared to the syn isomer.
Table 2: Illustrative ¹³C NMR Chemical Shift Comparison for a Pair of Syn and Anti Aldol Diastereomers
| Carbon Atom | Syn Isomer (δ, ppm) | Anti Isomer (δ, ppm) |
| Cα | 45.2 | 44.8 |
| Cβ | 72.5 | 71.9 |
| Cα-Me | 18.1 | 17.5 |
| C=O | 210.3 | 210.1 |
Note: These are representative values and can vary depending on the specific molecular structure.
2D NMR Techniques: COSY and NOESY for Unambiguous Assignment
Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, confirming the connectivity between Hα and Hβ.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique that provides information about through-space proximity of protons. For aldol products, NOESY can definitively distinguish between syn and anti isomers. In the syn isomer, the protons on the α- and β-carbons are on the same face of the molecule, resulting in a cross-peak in the NOESY spectrum. This correlation is typically absent or very weak in the anti isomer where these protons are on opposite faces.[1][2]
X-ray Crystallography: The Gold Standard for Solid-State Structure
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the relative and absolute stereochemistry.[3] If a suitable crystal of the aldol product can be obtained, this method offers definitive proof of its stereochemical configuration. The output is a detailed molecular model with precise bond lengths, bond angles, and torsion angles.
Circular Dichroism (CD) Spectroscopy: Probing Chiral Environments
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[4] While not as commonly used as NMR for the initial determination of aldol stereochemistry, it can be a valuable tool for assigning the absolute configuration of a chiral aldol product, especially when compared to the spectrum of a known standard or through computational predictions.[5] The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of chromophores and chiral centers.
Experimental Protocols
NMR Spectroscopy Sample Preparation
-
Sample Quantity: Weigh 5-10 mg of the purified aldol product for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.
-
Final Volume: The final volume in the NMR tube should be approximately 4-5 cm in height.
Acquiring a COSY Spectrum
-
Initial ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum of the sample to determine the spectral width.
-
Setup COSY Experiment:
-
Load a standard COSY pulse sequence.
-
Set the spectral width (SW) in both dimensions to encompass all proton signals.
-
Set the number of increments in the indirect dimension (t₁) (e.g., 256-512).
-
Set the number of scans (NS) per increment (e.g., 2-8).
-
-
Acquisition: Start the acquisition.
-
Processing: After acquisition, the data is Fourier transformed in both dimensions, phased, and baseline corrected to generate the 2D COSY spectrum.
Acquiring a NOESY Spectrum
-
Initial ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum.
-
Setup NOESY Experiment:
-
Load a standard NOESY pulse sequence (e.g., noesyesgp).
-
Set the spectral widths in both dimensions.
-
Set the number of increments in t₁.
-
Set the number of scans per increment.
-
Crucially, set the mixing time (d8). For small molecules like aldol products, a mixing time of 0.5-1.0 seconds is a good starting point.
-
-
Acquisition and Processing: Proceed with acquisition and processing as for the COSY experiment.
X-ray Crystallography Workflow
-
Crystallization: Grow single crystals of the aldol product of suitable size and quality (typically >0.1 mm in all dimensions). This is often the most challenging step.
-
Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, leading to an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.
-
Validation: The final structure is validated to ensure its quality and accuracy.
Circular Dichroism Spectroscopy Procedure
-
Sample Preparation: Prepare a solution of the aldol product in a suitable transparent solvent. The concentration will depend on the path length of the cuvette and the molar absorptivity of the compound.
-
Blank Spectrum: Record a spectrum of the solvent alone to use as a baseline.
-
Sample Spectrum: Record the CD spectrum of the sample over the desired wavelength range.
-
Data Analysis: Subtract the blank spectrum from the sample spectrum. The resulting spectrum can be compared to known spectra or theoretical calculations to determine the relative or absolute stereochemistry.
Visualization of the Workflow
The following diagram illustrates the logical workflow for determining the stereochemistry of an aldol product using the described spectroscopic methods.
References
A Comparative Guide to HPLC Analysis for Monitoring Mukaiyama Aldol Reaction Progress
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is fundamental to optimizing processes, maximizing yields, and ensuring the purity of target compounds. The Mukaiyama aldol reaction, a powerful carbon-carbon bond-forming reaction, is extensively used in the synthesis of complex molecules, including many pharmaceuticals.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for monitoring the progress of this pivotal reaction, supported by experimental protocols and data presentation formats.
The Mukaiyama aldol addition is a Lewis acid-mediated reaction between a silyl enol ether and a carbonyl compound, such as an aldehyde or ketone.[1] Tracking the consumption of starting materials and the formation of the desired β-hydroxy carbonyl product is crucial for determining reaction kinetics, identifying the optimal reaction endpoint, and minimizing side-product formation.[3] While several analytical methods can be employed, HPLC often stands out for its quantitative power and versatility.
High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse
HPLC is a premier analytical technique that separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.[4] For monitoring Mukaiyama aldol reactions, HPLC offers the high resolution needed to separate the starting silyl enol ether, the carbonyl compound, the silylated aldol adduct, and the final β-hydroxy carbonyl product after workup. Its primary advantage lies in providing accurate quantitative data, allowing for the precise determination of each component's concentration over time.[5][6]
// Edges Aldehyde -> Activation [color="#4285F4"]; LewisAcid -> Activation [color="#4285F4"]; SilylEnolEther -> Attack [color="#EA4335"]; Activation -> Attack [color="#EA4335"]; Attack -> Intermediate [color="#202124"]; Intermediate -> Workup [color="#202124"]; Workup -> Product [color="#202124"];
// Invisible edges for layout {rank=same; SilylEnolEther; Aldehyde; LewisAcid;} {rank=same; Activation; Attack;} {rank=same; Intermediate; Workup;} }
Caption: Experimental workflow for HPLC monitoring of a chemical reaction.
Protocol 2: TLC Method for Rapid Qualitative Monitoring
-
Spotting: On a silica gel TLC plate, spot the aldehyde starting material, the silyl enol ether, and a co-spot of both.
-
Reaction Monitoring: At various time intervals, use a capillary tube to take a tiny amount of the reaction mixture and spot it on the plate.
-
Development: Develop the plate in a chamber with an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualization: Visualize the plate under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is progressing.
Data Presentation
Quantitative data obtained from HPLC analysis should be summarized in a clear, tabular format to facilitate interpretation and comparison. This allows for easy tracking of reaction kinetics and determination of yield at any given time point.
| Time (minutes) | [Aldehyde] (M) | [Silyl Enol Ether] (M) | [Product] (M) | Conversion (%) |
| 0 | 0.100 | 0.120 | 0.000 | 0 |
| 15 | 0.075 | 0.095 | 0.025 | 25 |
| 30 | 0.052 | 0.072 | 0.048 | 48 |
| 60 | 0.021 | 0.041 | 0.079 | 79 |
| 120 | 0.005 | 0.025 | 0.095 | 95 |
| 240 | <0.001 | 0.020 | 0.099 | 99 |
Conclusion
The choice of an analytical technique for monitoring the Mukaiyama aldol reaction is dictated by the specific requirements of the study. For rapid qualitative assessments of reaction completion, TLC is an invaluable and cost-effective tool. [7]NMR spectroscopy offers unparalleled insight into the structural details of the reacting species, making it ideal for mechanistic studies. [6]However, for robust, sensitive, and accurate quantitative analysis—essential for kinetic profiling, optimization, and quality control in a drug development setting—HPLC remains the gold standard. Its ability to separate complex mixtures and provide precise concentration data for each component makes it an indispensable tool for the modern research scientist.
References
- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 5. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Catalysts for Enantioselective Additions of Silyl Enol Ethers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective addition of silyl enol ethers to electrophiles, such as aldehydes, imines, and α,β-unsaturated compounds, stands as a cornerstone of modern asymmetric synthesis. This powerful carbon-carbon bond-forming strategy, often referred to as the Mukaiyama aldol, Mannich, or Michael reaction, provides access to chiral β-hydroxy carbonyls, β-amino carbonyls, and 1,5-dicarbonyl compounds, respectively. These structural motifs are prevalent in a vast array of natural products and pharmaceuticals. The key to achieving high enantioselectivity in these transformations lies in the choice of a suitable chiral catalyst. This guide provides a comparative overview of prominent chiral catalysts, detailing their performance, scope, and experimental protocols to aid researchers in selecting the optimal catalytic system for their synthetic needs.
Performance Comparison of Chiral Catalysts
The efficacy of a chiral catalyst is primarily evaluated based on the yield and enantiomeric excess (ee) it can achieve across a range of substrates. The following tables summarize the performance of selected state-of-the-art chiral catalysts in enantioselective Mukaiyama-type reactions.
Metal-Based Catalysts
Metal-based chiral Lewis acids are a widely explored class of catalysts for these transformations. The coordination of the electrophile to the chiral metal center activates it towards nucleophilic attack by the silyl enol ether and effectively shields one of the prochiral faces, leading to high enantioselectivity.
| Catalyst System | Electrophile | Silyl Enol Ether | Yield (%) | ee (%) | Diastereomeric Ratio (dr) | Reference |
| Cu(II)-(S,S)-Ph-pybox | (Benzyloxy)acetaldehyde | Silyl ketene acetal of methyl acetate | 98 | 99 | - | [1] |
| (Benzyloxy)acetaldehyde | Silyl ketene acetal of methyl propionate | 95 | >99 | 95:5 (syn:anti) | [1] | |
| Ag(I)-(R)-BINAP | Benzaldehyde | Trimethylsilyl enol ether of acetophenone | 90 | 96 | - | [2] |
| Cyclohexanecarboxaldehyde | Trimethylsilyl enol ether of acetophenone | 85 | 92 | - | [2] | |
| Fe(II)-(R,R)-N4 Complex | 2-Crotonoyl-1H-imidazole | Trimethylsilyl enol ether of acetophenone | 98 | 99 | - | [3][4] |
| (E)-2-Cinnamoyl-1H-imidazole | Trimethylsilyl enol ether of cyclohexanone | 97 | 98 | - | [3][4] |
Organocatalysts
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages such as lower toxicity, air and moisture stability, and often complementary reactivity. Chiral phosphoric acids and chiral amines are two prominent classes of organocatalysts for enantioselective additions of silyl enol ethers.
| Catalyst System | Electrophile | Silyl Enol Ether | Yield (%) | ee (%) | Diastereomeric Ratio (dr) | Reference |
| (R)-BINOL-derived Phosphoric Acid | N-Boc-p-anisylaldimine | Ketene silyl acetal of methyl isobutyrate | 95 | >99 | >99:1 (syn:anti) | [5] |
| N-Boc-phenylaldimine | Ketene silyl acetal of methyl propionate | 92 | 98 | 98:2 (syn:anti) | [5] | |
| (2S,5S)-Imidazolidinone | Crotonaldehyde | 2-(Trimethylsiloxy)furan | 85 | 96 | 10:1 (syn:anti) | [6][7] |
| Cinnamaldehyde | 2-(Trimethylsiloxy)furan | 91 | 99 | 15:1 (syn:anti) | [6][7] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of these catalytic systems. Below are representative protocols for some of the most effective catalysts.
Protocol 1: Copper(II)-pybox Catalyzed Enantioselective Mukaiyama Aldol Reaction[1]
This protocol describes the enantioselective addition of a silyl ketene acetal to an aldehyde catalyzed by a C2-symmetric bis(oxazolinyl)pyridine-copper(II) complex.
Materials:
-
--INVALID-LINK--₂ catalyst (0.005 mmol, 0.5 mol%)
-
Aldehyde (e.g., (Benzyloxy)acetaldehyde, 1.0 mmol)
-
Silyl ketene acetal (e.g., silyl ketene acetal of methyl acetate, 1.2 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the --INVALID-LINK--₂ catalyst.
-
Add anhydrous CH₂Cl₂ and cool the resulting solution to -78 °C in a dry ice/acetone bath.
-
Add the aldehyde to the catalyst solution and stir for 30 minutes.
-
Slowly add the silyl ketene acetal dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired β-hydroxy ester.
Protocol 2: Chiral Phosphoric Acid Catalyzed Enantioselective Mukaiyama-Mannich Reaction[5]
This protocol details the asymmetric addition of a ketene silyl acetal to an imine, catalyzed by a BINOL-derived chiral phosphoric acid.
Materials:
-
(R)-BINOL-derived phosphoric acid catalyst (0.02 mmol, 2 mol%)
-
Imine (e.g., N-Boc-p-anisylaldimine, 1.0 mmol)
-
Ketene silyl acetal (e.g., ketene silyl acetal of methyl isobutyrate, 1.5 mmol)
-
Anhydrous toluene (5 mL)
-
4 Å Molecular sieves (100 mg)
Procedure:
-
To a flame-dried Schlenk flask containing activated 4 Å molecular sieves, add the chiral phosphoric acid catalyst.
-
Add anhydrous toluene, followed by the imine.
-
Cool the mixture to the desired temperature (e.g., -20 °C) and stir for 15 minutes.
-
Add the ketene silyl acetal dropwise to the reaction mixture.
-
Stir the reaction at the same temperature until complete consumption of the imine is observed by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to afford the β-amino ester.
Visualizing the Catalytic Pathways
Understanding the mechanism of catalysis is crucial for rational catalyst design and optimization. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for selected reactions.
Catalytic Cycle of a Chiral Lewis Acid in the Mukaiyama Aldol Reaction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iron-Catalyzed Highly Enantioselective Addition of Silyl Enol Ethers to α,β-Unsaturated 2-Acyl Imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Powerful Chiral Phosphoric Acid Catalyst for Enantioselective Mukaiyama-Mannich Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The first enantioselective organocatalytic Mukaiyama-Michael reaction: a direct method for the synthesis of enantioenriched gamma-butenolide architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Modern Catalytic Protocols for Asymmetric Aldol Reactions
For researchers, scientists, and drug development professionals, the asymmetric aldol reaction stands as a pivotal tool for the stereoselective formation of carbon-carbon bonds, a critical step in the synthesis of complex molecular architectures found in many pharmaceuticals and natural products.[1] Historically, this transformation relied on stoichiometric methods, which, while effective, often generated significant chemical waste.[2][3] The advent of catalytic methods has revolutionized the field, offering more atom-economical and environmentally benign alternatives.[2] This guide provides an objective comparison of a classic organocatalytic protocol using L-proline with a modern counterpart employing a diarylprolinol silyl ether catalyst, supported by experimental data and detailed methodologies.
Performance Benchmark: L-proline vs. Diarylprolinol Silyl Ether
The efficacy of a catalyst in an asymmetric aldol reaction is typically evaluated based on its ability to provide high product yield and excellent stereoselectivity (diastereomeric and enantiomeric excess). The following table summarizes the performance of the benchmark organocatalyst, L-proline, against a representative modern catalyst, a diarylprolinol silyl ether, in the asymmetric aldol reaction between an aldehyde and a ketone. This reaction is a standard for assessing catalyst performance.[1]
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-proline | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | - | 96 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | p-Nitrobenzaldehyde | Acetone | Acetone | 1 | 24 | 95 | - | 99 |
Note: The data presented here are representative examples from the literature and are intended for illustrative comparison. Direct comparison of catalyst performance can be influenced by variations in specific reaction conditions.
Experimental Protocols
Detailed methodologies for conducting the asymmetric aldol reaction using both L-proline and a diarylprolinol silyl ether catalyst are provided below.
Established Method: L-proline Catalyzed Aldol Reaction
This protocol outlines a typical procedure for the L-proline-catalyzed asymmetric aldol reaction.
Reagents:
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
L-proline
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of L-proline (typically 10-30 mol%) in a suitable solvent (e.g., DMSO), the aldehyde (1.0 equivalent) and the ketone (5-20 equivalents, which can also serve as the solvent) are added at a specific temperature, ranging from room temperature down to -30 °C.[1]
-
The reaction mixture is stirred for a duration ranging from a few hours to several days.[1]
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, such as ethyl acetate.
-
The combined organic layers are washed, dried over an anhydrous salt like magnesium sulfate, and then concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to yield the desired β-hydroxy ketone.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]
New Protocol: Diarylprolinol Silyl Ether Catalyzed Aldol Reaction
This protocol describes a more modern approach using a diarylprolinol silyl ether catalyst, which often allows for lower catalyst loadings and improved stereoselectivity.
Reagents:
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Acetone (solvent)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, the diarylprolinol silyl ether catalyst (typically 1-10 mol%) is dissolved in the ketone, which also serves as the solvent.
-
The aldehyde (1.0 equivalent) is then added to the stirred solution at a controlled temperature, often room temperature or below.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Processes
To better understand the workflows and catalytic mechanisms, the following diagrams are provided.
Caption: General experimental workflow for catalytic aldol reactions.
The catalytic cycle for organocatalyzed aldol reactions typically proceeds through an enamine intermediate. The following diagram illustrates the generally accepted mechanism for L-proline catalysis.
Caption: Simplified catalytic cycle for proline-catalyzed aldol reaction.
Conclusion
The evolution from established methods like L-proline catalysis to newer protocols employing catalysts such as diarylprolinol silyl ethers demonstrates significant progress in the field of asymmetric aldol reactions. While L-proline remains a valuable and accessible catalyst, modern alternatives often provide superior performance in terms of catalyst loading, reaction times, and stereoselectivity. The choice of protocol will ultimately depend on the specific substrates, desired scale of the reaction, and the required level of stereochemical control. The detailed protocols and comparative data provided in this guide aim to assist researchers in making informed decisions for their synthetic endeavors.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for 1-(tert-Butyldimethylsilyloxy)-2-propanone
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
1-(tert-Butyldimethylsilyloxy)-2-propanone is a silyl ether derivative of acetone. While specific toxicity data is limited, it should be handled as a potentially hazardous substance. Based on the properties of acetone and general silyl ethers, this compound is expected to be a flammable liquid and may cause irritation to the eyes, skin, and respiratory tract.
Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Skin Protection | Laboratory coat and, if necessary, an apron or coveralls. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Proper Disposal Procedures
The disposal of this compound must be conducted in compliance with all local, state, and federal regulations. The following steps provide a general guideline for its disposal.
Step 1: Waste Identification and Collection
-
Waste Characterization: Due to its chemical structure, this compound should be treated as a flammable organic solvent.
-
Collection: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with organic solvents. Do not mix with other waste streams unless compatibility has been confirmed.
Step 2: Storage of Chemical Waste
-
Location: Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames.
-
Segregation: Keep the waste container segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases. Silyl ethers can be sensitive to acidic and basic conditions, which may lead to decomposition.[1]
Step 3: Disposal Method
-
Professional Disposal: The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the waste is managed in an environmentally responsible and compliant manner.
-
Incineration: Incineration at a licensed facility is a common and effective method for the disposal of flammable organic waste.
-
Neutralization (for small spills): In the case of a small spill, it may be possible to hydrolyze the silyl ether. However, this should only be performed by trained personnel. The reaction can be sensitive and may produce byproducts that also require proper disposal. Silyl ethers can be cleaved by sources of fluoride ions or under acidic or basic conditions.[1][2][3][4]
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the general principle of silyl ether cleavage is well-documented.[1][2][3][4] This chemical property is relevant for understanding its reactivity and potential degradation pathways. For instance, hydrolysis of the silyl ether bond would yield tert-butyldimethylsilanol and acetone.
Logical Relationship for Disposal Decision
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1-(tert-Butyldimethylsilyloxy)-2-propanone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial guidance on the personal protective equipment (PPE), handling, and disposal of 1-(tert-Butyldimethylsilyloxy)-2-propanone.
Immediate Safety and Handling Precautions
When working with this compound, a compound combining a ketone and a silyl ether, it is crucial to handle it in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid contact with skin, eyes, and clothing.[1] In case of exposure, follow the first aid measures outlined below.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing.[2] Rinse the affected skin area cautiously with water for several minutes.[2] If skin irritation persists, consult a doctor.[2] |
| Eye Contact | Rinse the opened eye for several minutes under running water.[2] If symptoms persist, seek medical attention.[2] |
| Ingestion | Do not induce vomiting. Call for medical help immediately.[2] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with its chemical structure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Importance |
| Eye Protection | Safety glasses with side shields or goggles.[1] | Essential to protect against splashes and vapors that can cause eye irritation.[3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, PVA).[6][7][8] | Ketones and solvents can penetrate standard laboratory gloves. Butyl and PVA gloves offer superior protection against these chemical classes.[6][7][8][9][10] |
| Skin and Body Protection | Laboratory coat and closed-toe shoes.[1][11] | A lab coat protects against incidental contact with chemicals, and closed-toe shoes prevent spills from contacting the feet.[1][11] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[1] | For situations with inadequate ventilation or potential for aerosol generation, a respirator may be necessary.[5][11] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are essential for maintaining a safe laboratory environment and ensuring environmental compliance.
Operational Plan:
-
Preparation: Before handling the chemical, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[12]
-
Handling: Use the smallest quantity of the chemical necessary for the experiment. Avoid generating aerosols.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Spill Management: In the event of a spill, evacuate the area if necessary. Use an inert absorbent material to contain the spill. Collect the absorbed material into a suitable container for disposal.
Disposal Plan:
-
Waste Characterization: this compound should be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste containing this chemical in a designated, leak-proof, and clearly labeled container.[1] The label should include the full chemical name and the words "Hazardous Waste".[1]
-
Storage of Waste: Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.
-
Disposal: Arrange for the disposal of the chemical waste through a licensed environmental waste management company. Do not dispose of this chemical down the drain or in regular trash.[1]
Visual Guide to PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ark-chem.co.jp [ark-chem.co.jp]
- 3. fishersci.com [fishersci.com]
- 4. mcrsafety.com [mcrsafety.com]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. shop.dqeready.com [shop.dqeready.com]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 9. Polyco Ketochem Ketone Resistant Gloves - SafetyGloves.co.uk [safetygloves.co.uk]
- 10. gloves.co.uk [gloves.co.uk]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. support.hpe.com [support.hpe.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
